molecular formula C8H9NO2 B150088 2-Methoxybenzamide CAS No. 2439-77-2

2-Methoxybenzamide

Cat. No.: B150088
CAS No.: 2439-77-2
M. Wt: 151.16 g/mol
InChI Key: MNWSGMTUGXNYHJ-UHFFFAOYSA-N
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Description

2-Methoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybenzamide
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InChI

InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
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InChI Key

MNWSGMTUGXNYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6022189
Record name 2-Methoxybenzamide
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Molecular Weight

151.16 g/mol
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CAS No.

2439-77-2, 27193-81-3
Record name 2-Methoxybenzamide
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Record name 2-Methoxybenzamide
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Record name Benzamide, methoxy-
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Record name 2-Methoxybenzamide
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Record name 2-Methoxybenzamide
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Record name o-anisamide
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Foundational & Exploratory

2-Methoxybenzamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a thorough examination of the fundamental properties of 2-Methoxybenzamide, an organic compound with significant potential in medicinal chemistry. This document details its chemical and physical characteristics, spectroscopic data, synthesis and purification protocols, and its role as a modulator of the Hedgehog signaling pathway.

Core Properties and Data

This compound, also known as o-anisamide, is a white to off-white solid. Its core structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an amide group at the ortho positions.[1]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 2439-77-2[1]
Melting Point 126-129 °C
Boiling Point 289.5 °C at 760 mmHg
Density 1.143 g/cm³
Water Solubility 0.02 M
Appearance White to off-white crystalline solid
Spectroscopic Data
Technique Data Reference
¹H NMR Expected chemical shifts (δ, ppm): 7.8-8.2 (m, 1H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 5.5-7.5 (br s, 2H, NH₂)
¹³C NMR Expected chemical shifts (δ, ppm): 168 (C=O), 157 (C-OCH₃), 132 (Ar-C), 131 (Ar-C), 123 (Ar-C), 121 (Ar-C), 111 (Ar-C), 55 (OCH₃)[2]
Infrared (IR) Major peaks (cm⁻¹): 3400-3200 (N-H stretch), 3000-3100 (Ar C-H stretch), 1650 (C=O stretch, Amide I), 1600, 1480 (C=C stretch), 1250 (C-O stretch)
Mass Spectrometry (MS) m/z: 151 (M⁺), 135, 107, 92, 77
UV-Vis Expected λmax in ethanol (B145695) around 230 and 290 nm, characteristic of the benzoyl chromophore.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and straightforward method involves the amidation of 2-methoxybenzoic acid.

Experimental Protocol: Synthesis from 2-Methoxybenzoic Acid

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (B1221849) (aqueous solution, ~28%)

  • Toluene (anhydrous)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzoic acid (1 equivalent) in anhydrous toluene. Slowly add thionyl chloride (1.2 equivalents) to the solution. Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Amidation: After cooling the reaction mixture to room temperature, slowly add the crude 2-methoxybenzoyl chloride solution to a stirred, ice-cooled concentrated aqueous ammonia solution (excess).

  • Isolation: A white precipitate of this compound will form. Continue stirring for 30 minutes in the ice bath.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any ammonium (B1175870) salts, followed by a small amount of cold diethyl ether to aid in drying.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Ethanol or water can be used as a recrystallization solvent. This compound has good solubility in hot ethanol and limited solubility in cold ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until the solid is fully dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Role in Signaling Pathways: Hedgehog Signaling Inhibition

Recent research has identified this compound and its derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway.[3] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in the formation and proliferation of various cancers. The key target of these inhibitors is the Smoothened (Smo) receptor, a central component of the Hh pathway.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibition Inhibition by this compound PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_rep GLI (Repressor) GLI->GLI_rep Target_Genes_off Target Genes OFF GLI_rep->Target_Genes_off Represses Hh_ligand Hh Ligand PTCH1_on PTCH1 Hh_ligand->PTCH1_on Binds SMO_active SMO (active) PTCH1_on->SMO_active Inhibition Lifted SUFU_on SUFU SMO_active->SUFU_on Inhibits GLI_act GLI (Activator) SUFU_on->GLI_act Releases Target_Genes_on Target Genes ON (Proliferation, Survival) GLI_act->Target_Genes_on Activates Methoxybenzamide This compound Methoxybenzamide->SMO_active Inhibits

Hedgehog Signaling Pathway and Inhibition by this compound.

In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. This leads to the cleavage of the GLI family of transcription factors into their repressor forms, keeping Hh target genes turned off. When the Hh ligand binds to PTCH1, the inhibition on SMO is relieved. Active SMO then prevents the cleavage of GLI proteins, which translocate to the nucleus and act as transcriptional activators, turning on genes that promote cell proliferation and survival. This compound derivatives have been shown to directly inhibit the SMO receptor, thereby blocking the activation of the Hh pathway even in the presence of the Hh ligand.[3]

Experimental Workflows

The following diagrams illustrate typical laboratory workflows for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow start Start reagents 1. Reagents: 2-Methoxybenzoic acid Thionyl chloride Toluene start->reagents reaction 2. Reaction: Reflux for 2-3 hours reagents->reaction amidation 3. Amidation: Add to ice-cold concentrated ammonia reaction->amidation precipitation 4. Precipitation: Stir in ice bath amidation->precipitation filtration 5. Filtration & Washing: Collect crude product precipitation->filtration crude_product Crude this compound filtration->crude_product end End crude_product->end

Workflow for the Synthesis of this compound.

Purification_Analysis_Workflow start Start: Crude Product dissolution 1. Dissolution: Dissolve in minimum hot ethanol/water start->dissolution hot_filtration 2. Hot Filtration (optional): Remove insoluble impurities dissolution->hot_filtration crystallization 3. Crystallization: Cool slowly to room temp, then ice bath hot_filtration->crystallization collection 4. Collection: Vacuum filter crystals crystallization->collection drying 5. Drying: Vacuum oven or desiccator collection->drying pure_product Pure this compound drying->pure_product analysis 6. Analysis pure_product->analysis nmr NMR analysis->nmr ir IR analysis->ir ms MS analysis->ms mp Melting Point analysis->mp

Workflow for Purification and Analysis of this compound.

References

Synthesis and Characterization of 2-Methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxybenzamide, also known as o-anisamide, is an organic compound with the chemical formula C₈H₉NO₂.[1][2][3] It is a derivative of benzamide (B126) with a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring.[4] This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules, including those with potential anticancer properties.[4] Notably, this compound and its derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, a crucial pathway in developmental processes and a target in cancer therapy.[4][5][6] It is also utilized as a reagent in the synthesis of benzohydroxamic acids, which have shown potential as anti-hepatitis C virus (HCV) agents.[7][] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.

Physicochemical Properties

This compound is a white, crystalline solid.[9] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1][2][][10]
Melting Point 127-127.5 °C[1][11]
Appearance Plates from water[10]
CAS Registry Number 2439-77-2[1][2][3]
Water Solubility 0.02 M[10]
pKa 15.59 ± 0.50 (Predicted)[10]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the conversion of 2-methoxybenzoic acid to its acid chloride, followed by amidation.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A 2-Methoxybenzoic Acid C Reaction Mixture (Formation of Acyl Chloride) A->C Add B Thionyl Chloride (SOCl₂) B->C Add E Amidation Reaction C->E Introduce D Ammonia (B1221849) Solution (NH₄OH) D->E Add F Crude this compound E->F G Crude Product F->G Transfer H Recrystallization G->H I Filtration and Washing H->I J Drying I->J K Pure this compound J->K

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: From 2-Methoxybenzoic Acid

This protocol details the synthesis of this compound from 2-methoxybenzoic acid.

Materials:

Procedure:

  • Formation of 2-Methoxybenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzoic acid (1 equivalent).

    • Add anhydrous toluene to dissolve the acid.

    • To this solution, add thionyl chloride (1.3 equivalents) and a catalytic amount of pyridine.[12]

    • Heat the mixture to reflux (around 80°C) and stir for 6 hours.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-methoxybenzoyl chloride can be used in the next step without further purification.[12]

  • Amidation:

    • Cool the flask containing the crude 2-methoxybenzoyl chloride in an ice bath.

    • Slowly and carefully add an excess of concentrated ammonium hydroxide solution to the flask with vigorous stirring. The reaction is exothermic.

    • Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • A solid precipitate of this compound will form.

  • Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold distilled water to remove any unreacted ammonia and ammonium salts.

    • Recrystallize the crude product from hot water to obtain pure this compound as white crystalline plates.[10]

    • Dry the purified crystals in a desiccator or a vacuum oven.

Synthesis Pathway

The chemical transformation from 2-methoxybenzoic acid to this compound is depicted in the following reaction pathway.

G Synthesis of this compound start 2-Methoxybenzoic Acid C₈H₈O₃ intermediate 2-Methoxybenzoyl Chloride C₈H₇ClO₂ start->intermediate SOCl₂, Pyridine (cat.) Toluene, Reflux product This compound C₈H₉NO₂ intermediate->product NH₄OH (aq)

Caption: Reaction pathway for the synthesis of this compound from 2-Methoxybenzoic acid.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the atoms.

Table 2: NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.8-8.2mAromatic protons
~6.9-7.5mAromatic protons
~3.9s-OCH₃ protons
~5.5-6.5br s-CONH₂ protons
¹³C NMR ~168sC=O (amide)
~157sC-OCH₃
~132-133sAromatic CH
~121-122sAromatic C-CONH₂
~111-112sAromatic CH
~55-56s-OCH₃

Note: The exact chemical shifts can vary depending on the solvent and instrument used. Data is compiled from typical values for such structures. Specific experimental data can be found in databases like PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the amide and methoxy groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400-3100Strong, BroadN-HStretching (Amide)
~1650StrongC=OStretching (Amide I)
~1600MediumN-HBending (Amide II)
~1250StrongC-O-CAsymmetric Stretching (Aryl Ether)
~1020StrongC-O-CSymmetric Stretching (Aryl Ether)

Note: Data compiled from the NIST Chemistry WebBook.[1][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
151Molecular ion [M]⁺
135[M - NH₂]⁺
134[M - NH₃]⁺
107[M - CONH₂]⁺
92[C₆H₄O]⁺
77[C₆H₅]⁺

Note: Fragmentation data is based on electron ionization (EI) mass spectra available in the NIST database.[3]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[4] Its derivatives have been extensively studied, particularly in the field of oncology. The this compound scaffold has been identified as advantageous for the inhibition of the Hedgehog signaling pathway.[5][6] This pathway is implicated in the development and progression of several types of cancer, making its inhibitors promising therapeutic agents.[4][6] Furthermore, its role as a precursor for potent anti-HCV agents highlights its importance in the development of antiviral drugs.[7][]

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.

References

Unraveling the Mechanism: A Technical Guide to 2-Methoxybenzamide's Role in Hedgehog Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 2-Methoxybenzamide (2-MB) and its derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and developmental biology, offering a comprehensive overview of the molecular interactions, quantitative efficacy, and experimental validation of this promising class of compounds.

Executive Summary

Aberrant activation of the Hedgehog signaling pathway is a critical driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] The Smoothened (SMO) receptor, a key signal transducer in this cascade, has emerged as a primary target for therapeutic intervention.[1][4][5] This guide focuses on a novel class of Hh pathway inhibitors built on a this compound scaffold. Extensive research demonstrates that these compounds, particularly the optimized derivative known as compound 21, act as direct antagonists of the SMO receptor.[1][4][5] They effectively block SMO's translocation into the primary cilium, a crucial step for signal propagation, leading to the downstream suppression of Gli transcription factors and subsequent inhibition of cancer cell proliferation.[1][5] Notably, these derivatives have shown efficacy against SMO mutants that confer resistance to existing therapies, highlighting their potential to overcome significant clinical challenges.[1][2]

The Hedgehog Signaling Pathway: A Primer

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[2][3] Its dysregulation is strongly implicated in tumorigenesis.[1][6] The canonical pathway operates through a series of inhibitory interactions:

  • "OFF" State: In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the 12-transmembrane receptor Patched (PTCH1) localizes to the primary cilium and constitutively inhibits the 7-transmembrane protein Smoothened (SMO).[1][2] This prevents SMO from accumulating in the cilium. In the cytoplasm, the Suppressor of fused (SUFU) protein binds to and sequesters the Glioma-associated (GLI) family of transcription factors, targeting them for proteolytic processing into repressor forms (GliR).

  • "ON" State: Upon binding of an Hh ligand to PTCH1, the inhibitory effect on SMO is relieved.[1][7] PTCH1 is internalized, allowing SMO to translocate to and accumulate within the primary cilium.[1][2] Ciliary SMO then initiates a downstream signaling cascade that prevents the processing of GLI proteins into their repressor forms. Full-length, activator forms of GLI (GliA) translocate to the nucleus, where they induce the expression of Hh target genes that control cell proliferation, survival, and differentiation.[1][2]

G cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters GLIR_off GLI-Repressor GLI_off->GLIR_off Processing Nucleus_off Nucleus GLIR_off->Nucleus_off Genes_off Target Genes OFF Nucleus_off->Genes_off Hh_ligand Hh Ligand PTCH_on PTCH1 Hh_ligand->PTCH_on Inhibits SMO_on SMO (Active) Cilium Primary Cilium SMO_on->Cilium Translocates to SUFU_on SUFU Cilium->SUFU_on Inhibits SUFU GLI_on GLI GLIA_on GLI-Activator GLI_on->GLIA_on Activation Nucleus_on Nucleus GLIA_on->Nucleus_on Genes_on Target Genes ON Nucleus_on->Genes_on

Caption: Canonical Hedgehog Signaling Pathway States.

Mechanism of Action of this compound Derivatives

Derivatives of this compound have been identified as potent, sub-micromolar inhibitors of the Hh signaling pathway.[1][2] Their mechanism centers on the direct inhibition of the SMO receptor.

Direct Antagonism of the SMO Receptor

The primary molecular basis for the inhibitory action of this compound class is the direct blockade of SMO.[1] Experimental evidence demonstrates that the representative compound 21 prevents the Sonic Hedgehog (Shh)-induced translocation of SMO into the primary cilium.[1][4][5] This action is comparable to that of other known SMO inhibitors like vismodegib, confirming that 2-methoxybenzamides act upstream to prevent the initiation of the downstream signaling cascade.[1]

Molecular Docking and Binding Mode

Computational modeling reveals the specific interactions between this compound derivatives and the SMO receptor. The aryl amide group is considered a key pharmacophore for high-affinity binding.[1] Molecular docking studies indicate that compound 21 fits tightly into a binding pocket of SMO, forming critical hydrogen bonds with several amino acid residues. Key interactions include:

  • Tyrosine 394 (Tyr394)

  • Arginine 400 (Arg400)

  • Aspartic Acid 384 (Asp384)

  • Lysine 395 (Lys395)

These interactions stabilize the compound within the binding site, effectively locking SMO in an inactive conformation and preventing the conformational changes required for signal transduction.[1]

G cluster_pathway Inhibition of Hedgehog Pathway by this compound cluster_binding Molecular Binding Detail Hh_ligand Hh Ligand PTCH PTCH1 Hh_ligand->PTCH Inhibits SMO SMO Receptor PTCH->SMO Inhibition Relieved TwoMB This compound (e.g., Cmpd 21) TwoMB->SMO Binds & Inhibits Cilium Primary Cilium SMO->Cilium Ciliary Translocation BLOCKED GLI_Activation GLI Activation Cilium->GLI_Activation Signal Blocked Gene_Expression Target Gene Expression GLI_Activation->Gene_Expression Signal Blocked TwoMB_mol This compound Derivative SMO_pocket SMO Binding Pocket TwoMB_mol->SMO_pocket H-Bonds Tyr394 Tyr394 Arg400 Arg400 Asp384 Asp384 Lys395 Lys395

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The potency of this compound derivatives has been quantified through various in vitro assays.

Table 1: In Vitro Potency of this compound Derivatives in Gli-Luciferase Reporter Assay
CompoundIC50 (μM)Notes
Compound 21 0.03Most potent derivative identified.[1][2]
Compound 17 0.12Phenyl imidazole (B134444) fragment replacement enhanced potency.[1]
Compound 10 0.17Addition of a methoxy (B1213986) group.[1]
Compound 4 0.25Aryl amide group introduced.[1]
SANT-2 (Compound 3) SubmicromolarKnown SMO inhibitor used as a base structure.[1]
Table 2: Inhibitory Activity Against Wild-Type (WT) and Drug-Resistant Mutant SMO
CompoundCell LineIC50 (μM)Fold Shift (Mutant/WT)
Vismodegib NIH3T3-Gli-Luc (WT SMO)~0.05Refractory
NIH3T3-Gli-Luc (D477G SMO)>10
Compound 21 NIH3T3-Gli-Luc (WT SMO)~0.032.4
NIH3T3-Gli-Luc (D477G SMO)~0.072
Data derived from graphical representations in Sun et al., 2021.[1][2]
Table 3: Anti-proliferative Activity in Daoy Medulloblastoma Cells
CompoundConcentration (μM)Cell Viability (%)
Compound 21 172
1043
Vismodegib 1>80
10>60
Data suggests compound 21 has stronger anti-proliferative effects against Daoy cells compared to vismodegib.[3]

Experimental Protocols

The mechanism of action and potency of this compound derivatives were elucidated using several key experimental methodologies.

Gli-Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hh pathway by monitoring the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.[8]

  • Objective: To determine the IC50 values of inhibitors by measuring the dose-dependent suppression of Hh pathway activation.

  • Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).[9]

  • Protocol Outline:

    • Cell Seeding: Plate NIH3T3-Gli-Luc cells in 24- or 96-well plates and allow them to adhere.[9]

    • Pathway Activation: Treat cells with a Hh pathway agonist, such as a Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG), to induce pathway activity.

    • Inhibitor Treatment: Concurrently treat cells with serial dilutions of the this compound test compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., vismodegib).

    • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for reporter gene expression.

    • Cell Lysis: Lyse the cells using a suitable buffer.[9]

    • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[9]

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

G start Start step1 Seed NIH3T3-Gli-Luc Reporter Cells start->step1 step2 Treat with Hh Agonist (Shh) + Serial Dilutions of This compound step1->step2 step3 Incubate for 24-48 hours step2->step3 step4 Lyse Cells step3->step4 step5 Measure Firefly & Renilla Luminescence step4->step5 step6 Normalize Firefly to Renilla Signal step5->step6 end Calculate IC50 Values step6->end

Caption: Workflow for Gli-Luciferase Reporter Assay.
SMO Ciliary Translocation Assay

This immunofluorescence-based assay visually confirms whether an inhibitor targets SMO by observing its localization relative to the primary cilium.

  • Objective: To visualize the effect of this compound on the agonist-induced accumulation of SMO in the primary cilium.

  • Cell Line: NIH3T3 cells or other suitable ciliated cell lines.

  • Protocol Outline:

    • Cell Culture: Grow cells on glass coverslips to sub-confluency.

    • Treatment: Treat cells with a Hh agonist (Shh) to induce SMO translocation, in the presence or absence of the test inhibitor (e.g., compound 21) or a positive control (vismodegib).

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

    • Immunostaining:

      • Incubate with a primary antibody against SMO.

      • Incubate with a primary antibody against a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

      • Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594).

    • Imaging: Mount the coverslips and visualize the cells using fluorescence or confocal microscopy.

    • Analysis: Quantify the percentage of cilia that show SMO accumulation in each treatment group. A significant reduction in SMO-positive cilia in the inhibitor-treated group indicates the compound targets SMO.[1]

Conclusion and Future Directions

The collective evidence strongly supports a clear mechanism of action for this compound derivatives as potent and specific inhibitors of the Hedgehog signaling pathway. By directly binding to a distinct pocket on the SMO receptor, these compounds allosterically inhibit its function, preventing the crucial ciliary translocation step required for signal propagation. The quantitative data underscores their sub-micromolar potency and, critically, their retained activity against the D477G SMO mutation, a known mechanism of resistance to first-generation inhibitors.[1][2]

This technical profile establishes this compound derivatives as a highly promising scaffold for the development of next-generation anticancer therapeutics targeting Hh pathway-dependent malignancies. Further research should focus on comprehensive preclinical evaluation, including in vivo efficacy in xenograft models and detailed pharmacokinetic and toxicological profiling, to advance these compounds toward clinical investigation.[10]

References

The In-Vitro Biological Landscape of 2-Methoxybenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro biological activities of 2-methoxybenzamide derivatives. The document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound scaffold.

Anticancer and Cytotoxic Activity

This compound derivatives have emerged as a promising class of compounds with significant potential in oncology. Their anticancer effects are often attributed to the inhibition of critical signaling pathways, such as the Hedgehog pathway, and the modulation of epigenetic regulators like histone deacetylases (HDACs).

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and proliferation of various cancers.[1][2][3][4] Several this compound derivatives have been identified as potent inhibitors of this pathway, primarily by targeting the Smoothened (Smo) receptor, a key signal transducer.[1][2][3][4]

The inhibitory activity of these derivatives is typically quantified using a Gli-luciferase (Gli-luc) reporter assay in NIH3T3 cells. The half-maximal inhibitory concentration (IC50) values for representative compounds are presented below.

Compound IDModificationTarget Cell LineIC50 (µM)Reference
10 Benzimidazole fragmentNIH3T3-Gli-Luc0.17[1]
17 Phenyl imidazole (B134444) fragmentNIH3T3-Gli-Luc0.12[1]
21 Nicotinamide (2'-Cl)NIH3T3-Gli-Luc0.03[1][2]
4 Aryl amide groupNIH3T3-Gli-Luc0.25[1]
Vismodegib Positive ControlNIH3T3-Gli-Luc-[2]

The canonical Hedgehog signaling pathway and the point of inhibition by this compound derivatives are illustrated below. In the "OFF" state, the Patched (PTCH) receptor inhibits Smoothened (SMO). Upon binding of the Sonic Hedgehog (SHH) ligand, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and initiate the transcription of target genes. The this compound derivatives block SMO, thus preventing the downstream signaling cascade.

Hedgehog signaling pathway and point of inhibition.
General Cytotoxic Activity

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell metabolic activity as an indicator of viability.

Compound IDCell LineCancer TypeIC50 (µM)Reference
10 H460Lung Carcinoma2.2[5]
HCT 116Colorectal Carcinoma3.5[5]
MCF-7Breast Cancer4.4[5]
11 HCT 116Colorectal Carcinoma3.7[5]
MCF-7Breast Cancer1.2[5]
12 MCF-7Breast Cancer3.1[5]
35 MCF-7Breast Cancer8.7[5]
36 MCF-7Breast Cancer4.8[5]

Note: These compounds are N-benzimidazole-derived carboxamides with 2-hydroxy-4-methoxybenzamide or similar structures.

Experimental Protocols

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • NIH/3T3 Shh-Light II cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% calf serum, penicillin/streptomycin

  • Low-serum DMEM (0.5% calf serum)

  • Smoothened agonist (e.g., SAG) or Sonic Hedgehog (Shh)-conditioned medium

  • Test compounds (this compound derivatives)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed NIH/3T3 Shh-Light II cells into 96-well plates at a density of 2.5 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator until cells are confluent.[2][6]

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in low-serum DMEM.

  • Treatment: Carefully remove the growth medium from the cells. Replace it with low-serum DMEM containing the desired concentrations of the test compounds.[7]

  • Pathway Activation: Add the Hedgehog pathway agonist (e.g., 100 nM SAG) to all wells except for the unstimulated controls.[7]

  • Incubation: Incubate the plate for 24-48 hours at 37°C.[7]

  • Cell Lysis: Remove the medium and wash the cells with PBS. Add 20-25 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[2]

  • Luminescence Measurement: Following the manufacturer's instructions, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity, then add the Stop & Glo® Reagent to measure Renilla luciferase activity using a luminometer.[2]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition for each compound concentration relative to the agonist-treated control and determine the IC50 value.

Gli_Luciferase_Assay_Workflow start Start seed_cells Seed NIH/3T3-Gli-Luc Cells in 96-well plate start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add serial dilutions of This compound Derivatives incubate1->add_compounds add_agonist Add Hedgehog Pathway Agonist (e.g., SAG) add_compounds->add_agonist incubate2 Incubate for 24-48 hours add_agonist->incubate2 lyse_cells Wash with PBS and Lyse Cells (Passive Lysis Buffer) incubate2->lyse_cells measure_luc Measure Firefly & Renilla Luciferase Activity (Luminometer) lyse_cells->measure_luc analyze Normalize Data and Calculate IC50 measure_luc->analyze end End analyze->end

Workflow for the Gli-Luciferase reporter assay.

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium with 10% FBS

  • Test compounds (this compound derivatives)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours until purple formazan crystals are visible.[8][9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate for 24 hours (Allow attachment) seed_cells->incubate1 add_compounds Add serial dilutions of This compound Derivatives incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT Reagent (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate3 add_solvent Add Solubilization Solution (e.g., DMSO) incubate3->add_solvent measure_abs Measure Absorbance (570 nm) add_solvent->measure_abs analyze Calculate Cell Viability and IC50 measure_abs->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs is a validated therapeutic strategy in oncology. Certain 2-substituted benzamides have been identified as highly selective and potent HDAC inhibitors.

Quantitative Data: HDAC Inhibition

The inhibitory activity of this compound and related derivatives against specific HDAC isoforms is determined using fluorometric enzymatic assays.

Compound IDHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Reference
D18 4.819.55.9294.2[11]
16 >10,000>10,00030>10,000[12]

Note: Compound D18 is a (S)-N-(2-((4-(hydroxycarbamoyl)phenyl)amino)-2-oxo-1-phenylethyl)-2-methoxybenzamide. Compound 16 is a 2-methylthiobenzamide derivative, highlighting the importance of the 2-position substitution.

Mechanism of Action Diagram

HDAC inhibitors typically consist of three motifs: a zinc-binding group (ZBG), a linker, and a cap group. The ZBG chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. This leads to hyperacetylation of histones, chromatin relaxation, and reactivation of tumor suppressor gene expression.

Mechanism of Histone Deacetylase (HDAC) inhibition.
Experimental Protocol: Fluorometric HDAC Activity Assay

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.

Materials:

  • Purified human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compounds (this compound derivatives)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • HDAC inhibitor for stop solution (e.g., Trichostatin A or SAHA)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC enzyme, substrate, and test compounds in HDAC assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the HDAC enzyme solution.

  • Inhibitor Addition: Add serial dilutions of the this compound derivatives or vehicle control to the wells. Incubate for a short period (e.g., 15-20 minutes) at room temperature.[13]

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Reaction Termination and Development: Stop the reaction by adding the stop solution containing a potent HDAC inhibitor and the developer (trypsin). The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).[14][15]

  • Fluorescence Measurement: Incubate for an additional 10-40 minutes at room temperature to allow for fluorophore development. Measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[13][14]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle-treated control and determine the IC50 value.

Antimycobacterial Activity

Derivatives of this compound have also been investigated for their potential to combat mycobacterial infections, including those caused by Mycobacterium tuberculosis.

Quantitative Data: Antimycobacterial Activity

The in-vitro efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Compound IDTarget StrainMIC (µmol/L)Reference
4e M. tuberculosis H37Rv2[14][16]

Note: Compound 4e is 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide, a thioxo analogue of the benzamide (B126) structure.

Experimental Protocol: Broth Microdilution MIC Assay

This method is used to determine the MIC of a compound against mycobacteria in a liquid culture medium.

Materials:

  • Mycobacterial strain (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Resazurin (B115843) sodium salt solution (0.02% w/v)

  • Incubator at 37°C

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in Middlebrook 7H9 broth directly in the 96-well plate.

  • Inoculum Preparation: Grow the mycobacterial strain to a mid-log phase. Adjust the culture to a final concentration of approximately 5 x 10^5 CFU/mL in the broth.

  • Inoculation: Add the prepared mycobacterial inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without drug) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: After the incubation period, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration in which no color change is observed.

Other Potential In-Vitro Activities

While research has heavily focused on the anticancer and antimycobacterial properties of this compound derivatives, preliminary studies and data from structurally related compounds suggest potential activities in other therapeutic areas.

Anticonvulsant Activity

While specific in-vitro data for this compound derivatives is limited, related compounds containing methoxy-substituted phenyl rings have shown anticonvulsant effects in in-vivo models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, certain isatin (B1672199) derivatives with 2-OCH3 and 4-OCH3 substitutions demonstrated significant anti-seizure activity in these models. The underlying mechanism is often related to the modulation of voltage-gated ion channels, such as sodium channels.

Antipsychotic Activity

The benzamide scaffold is a well-known pharmacophore in antipsychotic drugs, primarily through antagonism of the dopamine (B1211576) D2 receptor. Studies on 2,3-dimethoxy-substituted benzamides have shown high-affinity binding to CNS dopamine D2 receptors, suggesting that this compound derivatives could be explored for similar activities. The affinity is typically determined through in-vitro radioligand binding assays, where the compound's ability to displace a known radiolabeled D2 receptor ligand is measured to determine a Ki value.

Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. While direct IC50 values for this compound derivatives are not widely reported, the general benzamide structure is present in some selective COX-2 inhibitors.[5][7][9][10] In-vitro assays to determine COX-1/COX-2 inhibition are commercially available and measure the production of prostaglandins.

Voltage-Gated Sodium Channel (Nav1.1) Modulation

Derivatives of 2-methylbenzamide, a close structural analog, have been identified as modulators of the Nav1.1 voltage-gated sodium channel.[9] This activity is typically assessed using electrophysiological techniques like whole-cell patch-clamp recordings.

This technique allows for the direct measurement of ion currents across the cell membrane of a single cell expressing the channel of interest.

Materials:

  • HEK-293 cells stably expressing the human Nav1.1 channel

  • External recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 5 glucose)

  • Internal pipette solution (e.g., containing in mM: 115 KCl, 15 KOH, 10 EGTA, 10 HEPES, 5 glucose)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate HEK-293 cells expressing Nav1.1 onto coverslips a few days prior to recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ and fill with the internal solution.[1]

  • Seal Formation: Under microscopic guidance, approach a target cell with the pipette and apply light negative pressure to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.[1]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving electrical and diffusional access to the cell's interior.[1]

  • Voltage-Clamp Protocol: Clamp the cell at a holding potential of -90 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit sodium currents.[1]

  • Data Recording: Record baseline sodium currents. Perfuse the recording chamber with the external solution containing the test compound (this compound derivative) and record the currents again to observe any changes in amplitude, kinetics, or voltage-dependence.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on the Nav1.1 channel, such as percentage of inhibition, or shifts in the activation/inactivation curves.

Patch_Clamp_Workflow start Start prep_cells Prepare Cells Expressing Nav1.1 on Coverslip start->prep_cells pull_pipette Pull Glass Pipette (3-5 MΩ) & Fill prep_cells->pull_pipette form_seal Approach Cell and Form Giga-ohm Seal pull_pipette->form_seal go_whole_cell Rupture Membrane Patch (Achieve Whole-Cell) form_seal->go_whole_cell record_baseline Record Baseline Currents (Voltage-Clamp Protocol) go_whole_cell->record_baseline perfuse_compound Perfuse with Test Compound record_baseline->perfuse_compound record_treatment Record Currents During Compound Application perfuse_compound->record_treatment analyze Analyze Changes in Current Properties record_treatment->analyze end End analyze->end

Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The in-vitro data compiled in this guide highlight its significant potential, particularly in the fields of oncology and infectious diseases, through mechanisms such as Hedgehog pathway inhibition, histone deacetylase modulation, and direct cytotoxicity. While data for anticonvulsant, antipsychotic, and anti-inflammatory activities are less specific to the this compound core, the known activities of the broader benzamide class warrant further investigation into these areas. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers aiming to explore and expand upon the diverse biological activities of this important chemical series.

References

2-Methoxybenzamide: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide (B126) functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to form key hydrogen bonding interactions and its synthetic tractability make it an attractive starting point for the design of novel therapeutics. Within this class, the 2-methoxybenzamide core has emerged as a particularly valuable scaffold, offering a unique combination of structural rigidity and conformational flexibility that has been successfully exploited in the development of potent and selective inhibitors for various biological targets. This technical guide provides a comprehensive overview of the utility of the this compound scaffold in drug discovery, with a focus on its application in the development of Hedgehog signaling pathway inhibitors, along with detailed experimental protocols and data analysis.

The this compound Scaffold in Hedgehog Signaling Pathway Inhibition

Aberrant activation of the Hedgehog (Hh) signaling pathway is a critical driver in the development and progression of several human cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] The Smoothened (Smo) receptor, a key component of this pathway, has become a major target for anticancer drug development.[1][2][3] Several research groups have successfully utilized the this compound scaffold as a central connecting unit to develop potent Smo inhibitors.

A notable study by Sun et al. describes the design and synthesis of a series of this compound derivatives as Hh signaling pathway inhibitors.[1][2][3] In their design, the this compound core acts as a linker between an imidazole-containing moiety (Part A) and an aryl amide group (Part B).[1] The introduction of the methoxy (B1213986) group was found to be advantageous, providing an additional hydrogen bond acceptor that can interact with key residues in the Smo binding pocket, such as Tyr394 and Arg400.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of key this compound derivatives as inhibitors of the Hedgehog signaling pathway, as determined by a Gli-luciferase (Gli-luc) reporter assay.

Compound IDR Group (Part B)XGli-luc reporter IC50 (μM)Reference
17 PhenylH0.12[1]
18 3,5-dichlorophenylH0.26[1]
19 4-fluorophenylH0.31[1]
20 3,5-difluorophenylH0.25[1]
21 2'-chloronicotinamideH0.03[1][2]
22 6'-chloronicotinamideH>1[1]
23 NicotinamideH0.18[1]
14 2'-chloronicotinamideCl0.15[1]
16 NicotinamideCl0.32[1]

Table 1: Hedgehog signaling pathway inhibitory activity of this compound derivatives.[1]

The data clearly indicates that substitutions on the aryl amide (Part B) and the imidazole (B134444) (Part A, indicated by 'X') significantly impact the inhibitory potency. Notably, compound 21 , featuring a 2'-chloronicotinamide group, demonstrated the most potent activity with an IC50 of 0.03 μM.[1][2] This compound was also shown to effectively suppress mutant Smo and exhibited antiproliferative activity against a drug-resistant cell line.[1][2][3]

Signaling Pathway and Proposed Mechanism of Action

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] In the "off" state, the transmembrane protein Patched (Ptch) inhibits the Smoothened (Smo) receptor. Upon binding of a Hedgehog ligand (e.g., Shh) to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium. This initiates a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which then translocate to the nucleus and activate target gene expression.[1][2]

The this compound derivatives discussed act as antagonists of the Smo receptor. By binding to Smo, they prevent its ciliary translocation, thereby blocking the downstream signaling cascade and inhibiting the activation of Gli-mediated transcription.[1][2]

Hedgehog_Signaling_Pathway cluster_off Hh Pathway 'OFF' State cluster_on Hh Pathway 'ON' State cluster_inhibition Inhibition by this compound Derivatives Ptch_off Ptch Smo_off Smo Ptch_off->Smo_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_P Phosphorylated Gli (Inactive/Repressor) SUFU_Gli->Gli_P Phosphorylation Hh Hedgehog Ligand Ptch_on Ptch Hh->Ptch_on Smo_on Smo Ptch_on->Smo_on Inhibition Relieved Gli_act Active Gli Smo_on->Gli_act Activates Nucleus Nucleus Gli_act->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Inhibitor This compound Derivative Smo_inhibited Smo Inhibitor->Smo_inhibited Binds and Inhibits Synthesis_Workflow start 2-chloro-5- nitrobenzonitrile step1 Amidine Hydrochloride Formation (7) start->step1 NH4Cl, Na alkoxide step2 Imidazole Intermediate Synthesis (8) step1->step2 2-bromoacetophenone step3 Reduction to Amino Compound (9) step2->step3 SnCl2, acidic ethanol step5 Condensation to Final Products (17-23) step3->step5 step4 Carboxylic Acid Preparation (6a-g) step4->step5 end Target this compound Derivatives step5->end

References

Spectroscopic data analysis of 2-Methoxybenzamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxybenzamide, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quality control of this compound and its derivatives.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by the following spectroscopic data, which have been compiled and organized for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.8-8.2Multiplet-1HAr-H
~7.4-7.6Multiplet-1HAr-H
~6.9-7.1Multiplet-2HAr-H
~5.5-7.5Broad Singlet-2H-NH₂
3.9Singlet-3H-OCH₃

Note: The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in this compound. The chemical shifts for each carbon are summarized in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
168.4C=O (Amide)
157.6Ar-C-O
132.8Ar-C
131.9Ar-C
121.8Ar-C
120.9Ar-C
111.7Ar-C
55.9-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups based on their vibrational frequencies. The key absorption bands for this compound are detailed in Table 3.[1][2]

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3434Strong, BroadN-H Stretch (Amide)
3170Strong, BroadN-H Stretch (Amide)
1645StrongC=O Stretch (Amide I)
1599StrongN-H Bend (Amide II) / C=C Stretch (Aromatic)
1485MediumC=C Stretch (Aromatic)
1464MediumC-H Bend (Aliphatic)
1290StrongC-N Stretch (Amide)
1248StrongC-O Stretch (Aryl Ether)
1020MediumC-O Stretch (Aryl Ether)
756StrongC-H Bend (ortho-disubstituted Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass-to-charge ratios (m/z) of the molecular ion and significant fragments of this compound are listed in Table 4.[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
151100[M]⁺ (Molecular Ion)
135~80[M - NH₂]⁺
134~75[M - NH₃]⁺
107~60[C₇H₇O]⁺
92~50[C₆H₄O]⁺
77~40[C₆H₅]⁺

Experimental Protocols

The following sections outline the generalized experimental methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 400 MHz for protons. For a typical ¹H NMR experiment, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds. For a ¹³C NMR experiment, a significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. The sample is then placed in the beam path, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic data analysis for the structural elucidation of an organic compound like this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry (EI) MS_Prep->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR_Acq->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS_Acq->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure Proton & Carbon Framework IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight & Fragments

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of 2-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzamide, also known as o-anisamide, is an aromatic organic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a methoxy (B1213986) group ortho to a primary amide on a benzene (B151609) ring, imparts specific chemical and physical properties that make it an attractive starting point for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the chemical structure, properties, reactivity, and biological significance of this compound, with a particular focus on its role in the development of novel therapeutics targeting the Hedgehog signaling pathway.

Chemical Structure and Properties

This compound is a white solid at room temperature. The ortho-methoxy group influences the conformation of the amide group and the electronic properties of the aromatic ring.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms o-Anisamide, Benzamide, 2-methoxy-[2][3]
CAS Number 2439-77-2[2][3]
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [1]
Melting Point 127 °C[4]
Boiling Point 147-149 °C @ 24 Torr[5]
Appearance White to off-white solid
Solubility Soluble in ethanol (B145695), moderately soluble in water and polar solvents.[6]
Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/SignalsReference
¹H NMR δ ~3.9 (s, 3H, -OCH₃), δ ~7.0-8.2 (m, 4H, Ar-H), δ ~7.4-7.8 (br s, 2H, -CONH₂)[7]
¹³C NMR δ ~56 (-OCH₃), δ ~112-134 (Ar-C), δ ~168 (C=O)[7]
IR (KBr) ~3400-3100 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (N-H bend, Amide II), ~1250 cm⁻¹ (C-O stretch)[2][8]
Mass Spectrometry (EI) m/z 151 (M⁺), 134, 105, 77[3]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing, yet ortho, para-directing, amide group.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating and ortho, para-directing group, while the amide group is a deactivating but also ortho, para-directing group. The outcome of electrophilic aromatic substitution is a balance of these effects and steric hindrance.

  • Nitration: The nitration of this compound would be expected to yield a mixture of nitro-substituted products, with substitution likely occurring at the positions para and ortho to the activating methoxy group, depending on the reaction conditions.

  • Bromination: Bromination of a similarly substituted compound, 2,5-dimethoxybenzaldehyde, has been shown to result in substitution at the position para to one of the methoxy groups.[9] For this compound, bromination would likely occur at the 4- or 6-positions.

Reactions of the Amide Group

The amide functional group can undergo several characteristic reactions.

  • Hydrolysis: this compound can be hydrolyzed to 2-methoxybenzoic acid and ammonia (B1221849) under acidic or basic conditions. The mechanism of alkaline hydrolysis has been studied computationally, suggesting a process involving a tetrahedral intermediate.[10]

  • Reduction: The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to convert the amide to a primary amine (2-methoxybenzylamine).[4]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the conversion of 2-methoxybenzoic acid to its more reactive acid chloride, followed by amidation.

Experimental Protocol: Synthesis from 2-Methoxybenzoic Acid

This protocol describes a general two-step procedure for the synthesis of this compound.

Step 1: Synthesis of 2-Methoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzoic acid.

  • Under a fume hood, add an excess of thionyl chloride (SOCl₂) (2-3 equivalents).

  • Heat the mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-methoxybenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-methoxybenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF) in a flask cooled in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (ammonium hydroxide) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or water to yield a white crystalline solid.

Role in Drug Discovery: Inhibition of the Hedgehog Signaling Pathway

Derivatives of this compound have emerged as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tissue homeostasis that, when aberrantly activated, is implicated in the development of various cancers.[11]

The Hedgehog Signaling Pathway

The Hh pathway is a complex signaling cascade involving several key protein components.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH_off PTCH1 SMO_off SMO (inactive) PTCH_off->SMO_off inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli->Gli_R processing Nucleus_off Nucleus Gli_R->Nucleus_off Target_Genes_off Target Genes OFF Hh Hedgehog Ligand (Shh) PTCH_on PTCH1 Hh->PTCH_on binds SMO_on SMO (active) SUFU_on SUFU SMO_on->SUFU_on inhibits Gli_A Gli-A (Activator) SUFU_on->Gli_A dissociation Nucleus_on Nucleus Gli_A->Nucleus_on Target_Genes_on Target Genes ON (Cell Proliferation, Survival) Hh_ligand Hedgehog Ligand Inhibitor This compound Derivative Inhibitor->SMO_on blocks Experimental_Workflow start Start: Seed NIH/3T3 cells in 96-well plate transfect Transfect cells with Gli-luciferase and Renilla-luciferase plasmids start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with this compound derivative and Shh ligand (or SMO agonist) incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data: Calculate Firefly/Renilla ratio and determine IC₅₀ measure->analyze end End: Evaluate inhibitory activity analyze->end

References

Initial Screening of 2-Methoxybenzamide in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the initial screening of 2-Methoxybenzamide, a small molecule of interest in oncology research. The document details its effects on cancer cell proliferation, its influence on critical signaling pathways, and the experimental protocols utilized for its evaluation. Quantitative data from various assays are presented in tabular format for clear comparison, and key cellular mechanisms are visualized through signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound and its derivatives have emerged as a promising class of compounds in cancer research. Preliminary studies suggest that these molecules can modulate key cellular processes involved in tumorigenesis, including cell cycle progression and apoptosis. This document outlines the findings from initial in vitro screenings of this compound in various cancer cell lines, providing a foundation for further preclinical and clinical investigation. The core of this guide focuses on the quantitative assessment of its anti-proliferative activity and the elucidation of its mechanism of action.

Anti-proliferative Activity of this compound Derivatives

The anti-proliferative effects of this compound derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined using cell viability assays.

While comprehensive IC50 data for the parent this compound across a wide spectrum of cancer cell lines is not extensively published, studies on its derivatives provide valuable insights into the potential of this chemical scaffold. For instance, a nimesulide (B1678887) derivative containing a dimethoxy benzamide (B126) moiety has shown significant activity in breast and prostate cancer cell lines.[1]

Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Nimesulide DerivativeMDA-MB-468Breast Cancer0.00389[1]
Nimesulide DerivativeDU145Prostate Cancer0.00230[1]
Sulfonamide DerivativeA549Lung Cancer0.51[1]
Sulfonamide DerivativeMCF-7Breast Cancer0.33[1]
Compound 21 (this compound derivative)Daoy (vismodegib-resistant)MedulloblastomaNot specified (cell viability of 43% at 10 µM)[2][3]

Mechanism of Action: Signaling Pathway Modulation

Initial investigations into the mechanism of action of this compound and its derivatives suggest their involvement in key signaling pathways that regulate cell survival and death.

Hedgehog Signaling Pathway Inhibition

Derivatives of this compound have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[2][3][4] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[2][3]

A specific derivative, referred to as compound 21, has been shown to inhibit the Hh pathway by targeting the Smoothened (Smo) receptor, a key component of the signaling cascade.[2][3] This inhibition prevents the downstream activation of Gli transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival.[2] Compound 21 demonstrated a nanomolar IC50 value in a Gli-luciferase reporter assay, indicating potent inhibition of the pathway.[2][3]

Hedgehog_Pathway Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Activates This compound Derivative This compound Derivative This compound Derivative->SMO Inhibits

Hedgehog Signaling Pathway Inhibition
Sensitization to TRAIL-Induced Apoptosis

A derivative of this compound, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to sensitize colon cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[5] Many cancer cells are resistant to TRAIL, a promising anti-cancer agent that can selectively induce apoptosis in transformed cells.[5]

This sensitization is achieved through the upregulation of Death Receptor 5 (DR5), a receptor for TRAIL, and the downregulation of survivin, an inhibitor of apoptosis protein.[5] The upregulation of DR5 enhances the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[5]

TRAIL_Pathway This compound Derivative This compound Derivative DR5 DR5 This compound Derivative->DR5 Upregulates Survivin Survivin This compound Derivative->Survivin Downregulates DISC Formation DISC Formation DR5->DISC Formation Leads to TRAIL TRAIL TRAIL->DR5 Binds Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activates Apoptosis Apoptosis Caspase-8->Apoptosis Initiates Survivin->Caspase-8 Inhibits

Sensitization to TRAIL-Induced Apoptosis

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial screening of this compound and its derivatives are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound or its derivatives for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software.

Cell_Cycle_Workflow A Treat Cells B Harvest & Wash Cells A->B C Fix with Cold Ethanol B->C D Stain with Propidium Iodide & RNase A C->D E Flow Cytometry Analysis D->E F Determine Cell Cycle Distribution E->F

Cell Cycle Analysis Workflow
Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as cleaved PARP and caspases, which are hallmarks of apoptosis.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved PARP, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Western_Blot_Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Western Blot Experimental Workflow

Conclusion and Future Directions

The initial screening of this compound and its derivatives reveals a promising anti-cancer profile, with evidence of activity against various cancer cell lines and modulation of key oncogenic signaling pathways. The inhibition of the Hedgehog pathway and sensitization to TRAIL-induced apoptosis are particularly noteworthy mechanisms of action that warrant further investigation.

Future research should focus on a broader screening of the parent compound, this compound, to establish a comprehensive IC50 profile across a diverse panel of cancer cell lines. Further mechanistic studies are required to fully elucidate the signaling pathways directly modulated by this compound and to identify potential biomarkers for predicting treatment response. In vivo studies will also be crucial to validate the in vitro findings and to assess the therapeutic potential of this compound in preclinical cancer models.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxybenzamide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzamide (also known as o-anisamide) is a chemical compound with potential applications in medicinal chemistry and pharmaceutical sciences. It serves as a key intermediate in the synthesis of various biologically active molecules, including potent anti-hepatitis C virus (HCV) agents.[] A thorough understanding of its physicochemical properties is paramount for the successful design and development of stable, effective, and bioavailable pharmaceutical formulations. This guide provides an in-depth overview of these properties, along with standard experimental protocols and their implications for formulation.

Chemical Identity and Structure

This compound is a simple benzamide (B126) derivative characterized by a methoxy (B1213986) group at the ortho-position of the phenyl ring.

  • IUPAC Name : this compound[2]

  • Synonyms : o-Methoxybenzamide, o-Anisamide[2][3]

  • CAS Registry Number : 2439-77-2[2][3]

  • Molecular Formula : C₈H₉NO₂[][2][3]

  • Molecular Weight : 151.16 g/mol [][3][4]

  • Chemical Structure :

    • SMILES : COC1=CC=CC=C1C(=O)N[][2]

    • InChI : InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)[][2]

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical determinants of its formulation strategy, manufacturing process, and in vivo performance. Key properties of this compound are summarized below.

Quantitative Data Summary

A compilation of the essential physicochemical parameters for this compound is presented in Table 1. These values are fundamental for pre-formulation studies.

PropertyValueReference(s)
Molecular Weight 151.16 g/mol [][3][4]
Melting Point 127 - 127.5 °C[3][5]
Boiling Point 289.5 °C (at 760 mmHg)[]
Density 1.143 g/cm³[]
LogP (Octanol/Water) 0.8 - 1.49[][5]
pKa (Predicted) 15.59 ± 0.50[6]
Topological Polar Surface Area (TPSA) 52.3 Ų[5][6]
Solubility Profile

Solubility is a crucial factor influencing drug dissolution and bioavailability. While extensive solubility data for this compound is not widely published, available information and data from its isomer, m-Methoxybenzamide, provide valuable insights. Generally, benzamide-type molecules exhibit solubility in polar organic solvents.[7]

SolventSolubilityReference(s)
Water 0.02 M[6]
Dimethyl Sulfoxide (DMSO) Approx. 30 mg/mL[8]
Dimethylformamide (DMF) Approx. 30 mg/mL[8]
Ethanol Approx. 1 mg/mL[8]
Aqueous Buffers Sparingly soluble[8]

*Note: Data marked with an asterisk are for the isomer 3-Methoxybenzamide and should be considered indicative for pre-formulation screening.

Spectral and Crystallographic Data

Spectroscopic and crystallographic data are essential for structural confirmation and solid-state characterization.

  • Infrared (IR) Spectroscopy : The NIST Chemistry WebBook provides reference IR spectra for this compound, which can be used for identification.[3] Key absorptions would include N-H stretching for the amide, C=O stretching, and C-O stretching for the methoxy group.

  • Mass Spectrometry : Electron ionization mass spectra are available, aiding in molecular weight confirmation and fragmentation pattern analysis.[9]

  • NMR Spectroscopy : ¹H and ¹³C NMR are standard techniques for confirming the chemical structure.[10]

  • Crystal Structure : PubChem lists crystal structure data available from the Cambridge Structural Database (CSD), which is critical for understanding polymorphism and its impact on stability and dissolution.[2]

Core Concepts Visualization

Understanding the interplay between physicochemical properties and their impact on drug development is crucial. The following diagrams illustrate these relationships and typical experimental workflows.

G cluster_props Physicochemical Properties cluster_formulation Formulation & Performance Impact Solubility Solubility (Aqueous & Organic) Dissolution Dissolution Rate Solubility->Dissolution Directly affects LogP Partition Coefficient (LogP) Permeability Membrane Permeability LogP->Permeability Correlates with pKa Ionization Constant (pKa) pKa->Solubility pH-dependent pKa->Dissolution Affects in GI tract SolidState Solid-State Properties (Polymorphism, Crystal Habit) SolidState->Dissolution Strongly influences Stability Chemical & Physical Stability SolidState->Stability Determines Processability Manufacturability SolidState->Processability Impacts flow, compression Bioavailability Oral Bioavailability Dissolution->Bioavailability Permeability->Bioavailability

Fig. 1: Relationship between physicochemical properties and formulation outcomes.

G start Start: Determine LogP prep_phases 1. Prepare water-saturated n-octanol and n-octanol-saturated water. start->prep_phases dissolve 2. Dissolve this compound in one phase (e.g., n-octanol). prep_phases->dissolve mix 3. Combine both phases in a separatory funnel. Ratio typically 1:1 to 100:1. dissolve->mix shake 4. Shake vigorously at constant temperature until equilibrium is reached (e.g., 30 min). mix->shake centrifuge 5. Centrifuge to ensure complete phase separation. shake->centrifuge separate 6. Carefully separate the aqueous and organic phases. centrifuge->separate measure 7. Measure the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV). separate->measure calculate 8. Calculate LogP = log([Analyte]octanol / [Analyte]water) measure->calculate end End: LogP Value Obtained calculate->end

Fig. 2: Experimental workflow for LogP determination via the Shake-Flask method.

Experimental Protocols

Detailed methodologies are required to reliably determine the physicochemical properties of this compound. Standard protocols are outlined below.

Melting Point Determination (Capillary Method)
  • Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus : A calibrated digital melting point apparatus is used.

  • Procedure : The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (approx. 127 °C), then the heating rate is slowed to 1-2 °C per minute.

  • Measurement : The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Determination (Shake-Flask Method)
  • System Preparation : An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4) in a sealed container.

  • Equilibration : The mixture is agitated in a thermostatically controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : The suspension is allowed to stand or is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the saturated solution from the excess solid.

  • Quantification : The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

LogP Determination (Shake-Flask Method - OECD 107)

The workflow for this standard method is detailed in Figure 2. A validated HPLC or UPLC-MS method is crucial for accurate concentration measurements in both the aqueous and octanol (B41247) phases.[12]

pKa Determination (Potentiometric Titration)
  • Sample Preparation : A precise amount of this compound is dissolved in a suitable solvent system, often a co-solvent like methanol/water, to ensure adequate solubility.

  • Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis : A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection points of the curve or by using specialized software to analyze the titration data. Given the very weak acidic nature of the amide N-H (predicted pKa ~15.6), direct titration in water is not feasible, and specialized non-aqueous methods or computational predictions are often required.[6]

Spectroscopic Analysis
  • FTIR : Attenuated Total Reflectance (ATR) is a common technique where the solid sample is placed directly on the crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a disc.[2]

  • NMR : The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer.[10]

  • Mass Spectrometry : The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system), ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting ions is measured.[13]

Formulation Considerations

The collected data directly informs formulation strategies:

  • Low Aqueous Solubility : The poor solubility suggests that techniques such as particle size reduction (micronization), use of co-solvents or surfactants, or amorphous solid dispersions may be necessary to improve the dissolution rate for oral dosage forms.[6][8]

  • LogP Value : The LogP value between 0.8 and 1.5 suggests a good balance between hydrophilicity and lipophilicity, indicating that the molecule may have reasonable membrane permeability.[][5]

  • High Melting Point : The relatively high melting point (127 °C) indicates a stable crystal lattice.[3] This is generally favorable for the physical stability of solid dosage forms but may also correlate with the observed low aqueous solubility (Gibbs free energy of solution).

  • Solid-State Form : Given the potential for polymorphism in amide-containing molecules, a thorough screening of crystalline forms and characterization of the most stable polymorph is essential to ensure consistent product performance and stability.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of this compound relevant to pharmaceutical formulation. The data indicates a molecule with low aqueous solubility and a high melting point, which are critical factors to address during development. The provided experimental protocols offer a starting point for in-house characterization, and the visualized workflows highlight the logical progression from property measurement to formulation design. A comprehensive pre-formulation study based on these principles is essential for developing a robust and effective drug product.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Methoxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-methoxybenzamide analogs, a versatile scaffold with applications targeting various key proteins in drug discovery, including Smoothened (Smo) in the Hedgehog signaling pathway, Dopamine (B1211576) D2 receptors, and Histone Deacetylases (HDACs). This document summarizes quantitative SAR data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.

SAR of this compound Analogs as Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (Smo) receptor is a key transducer in this pathway, making it an attractive therapeutic target.[1] this compound derivatives have been identified as potent inhibitors of the Hh pathway by targeting Smo.[1]

1.1. Quantitative SAR Data

The inhibitory activity of a series of this compound analogs was evaluated using a Gli-luciferase (Gli-luc) reporter assay. The results, expressed as IC50 values, are summarized in Table 1.[1]

Table 1: Hedgehog Pathway Inhibitory Activity of this compound Analogs [1]

CompoundRPart A ModificationIC50 (μM)
3 -Benzimidazole (B57391)Lead Compound
4 -Benzimidazole0.25
10 OCH3Benzimidazole0.17
17 ClPhenyl imidazole (B134444)0.12
18 Cl, ClPhenyl imidazole0.26
19 FPhenyl imidazole0.31
20 FPhenyl imidazole0.25
21 Cl (on pyridine)Phenyl imidazole0.03

SAR Insights:

  • The this compound scaffold serves as an effective connector for the imidazole-containing Part A and the aryl amide of Part B.[1]

  • Ring-opening of the benzimidazole (Part A) to a phenyl imidazole generally improves potency (e.g., compound 17 vs. 10).[1]

  • Substitution on the aryl amide (Part B) significantly impacts activity. A single chloro substituent (compound 17) is more potent than dichloro (compound 18) or fluoro substituents (compounds 19 and 20).[1]

  • Replacing the phenyl ring in Part B with a pyridine (B92270) ring, as in compound 21, dramatically increases potency, highlighting the importance of this region for interaction with the target.[1]

1.2. Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of Hh ligand to the Patched (PTCH) receptor, which relieves its inhibition of Smoothened (Smo). Activated Smo then transduces the signal, leading to the activation of Gli transcription factors, which translocate to the nucleus and activate target gene expression.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane PTCH PTCH Smo Smo PTCH->Smo Inhibition Gli_inactive Inactive Gli Complex Smo->Gli_inactive Signal Transduction Hh Hedgehog Ligand Hh->PTCH Gli_active Active Gli Gli_inactive->Gli_active nucleus Nucleus Gli_active->nucleus Translocation target_genes Target Gene Expression nucleus->target_genes Activation inhibitor This compound Analog inhibitor->Smo Inhibition

Hedgehog Signaling Pathway and Inhibition.

1.3. Experimental Protocol: Gli-Luciferase Reporter Assay

This assay quantifies the activity of the Hedgehog pathway by measuring the transcriptional activity of Gli.[2][3][4][5][6]

  • Cell Culture: NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase are cultured in DMEM with 10% FBS.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The medium is replaced with low-serum medium containing a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) to induce pathway activation.

    • Cells are treated with various concentrations of the this compound analogs.

    • After a 30-hour incubation, cells are lysed.

    • Firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability. The IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration.

Gli_Luc_Assay_Workflow start Start seed_cells Seed NIH/3T3-Gli-Luc cells in 96-well plate start->seed_cells incubate1 Incubate until confluent seed_cells->incubate1 add_agonist Add Hh pathway agonist (e.g., SAG) incubate1->add_agonist add_compounds Add serial dilutions of This compound analogs add_agonist->add_compounds incubate2 Incubate for 30 hours add_compounds->incubate2 lyse_cells Lyse cells incubate2->lyse_cells measure_luc Measure Firefly and Renilla luciferase activity lyse_cells->measure_luc analyze_data Calculate Firefly/Renilla ratio and determine IC50 measure_luc->analyze_data end End analyze_data->end

Gli-Luciferase Reporter Assay Workflow.

SAR of this compound Analogs as Dopamine D2 Receptor Antagonists

Dopamine D2 receptors are a key target for antipsychotic drugs. Benzamide (B126) derivatives, including those with a 2-methoxy substitution, are known to have high affinity and selectivity for D2 receptors.[7][8]

2.1. Quantitative SAR Data

A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, which are structurally related to 2-methoxybenzamides, were evaluated for their binding affinity to cloned dopamine D2, D3, and D4 receptors. The Ki values are presented in Table 2.[7]

Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Benzamide Analogs [7]

CompoundR1 (on benzamide)R2 (on pyrrolidine)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
5a AcetylBenzyl1800110170
5c CyclopropylcarbonylBenzyl230212.1
5d CyclobutylcarbonylBenzyl160122.6
5e CyclopentylcarbonylBenzyl170112.6
5f PivaloylBenzyl1100250100
(R)-5c CyclopropylcarbonylBenzyl310020016

SAR Insights:

  • The nature of the substituent at the 4-amino position (R1) of the benzamide ring significantly influences affinity and selectivity.[7]

  • Cycloalkylcarbonyl groups (cyclopropyl, cyclobutyl, cyclopentyl) at R1 provide good affinity for D3 and D4 receptors with selectivity over D2 receptors.[7]

  • The N-substituent (R2) on the pyrrolidine (B122466) ring is important for receptor affinity and subtype selectivity.[7]

  • The (S)-enantiomers generally exhibit higher affinity than the (R)-enantiomers, as seen with compound 5c versus (R)-5c.[7]

2.2. Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by an agonist like dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect.

D2_Receptor_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D2R Gi->AC Inhibition ATP ATP ATP->AC response Cellular Response cAMP->response Downstream Effects antagonist This compound Analog (Antagonist) antagonist->D2R Blockade

Dopamine D2 Receptor Signaling and Antagonism.

2.3. Experimental Protocol: Dopamine D2 Receptor Binding Assay

This is a competitive radioligand binding assay to determine the affinity of test compounds for the D2 receptor.[9][10]

  • Membrane Preparation: Crude membrane fractions containing dopamine D2 receptors are prepared from cells or tissues expressing the receptor.

  • Assay Procedure:

    • In a 96-well plate, the membrane preparation is incubated with a radiolabeled D2 receptor ligand (e.g., [3H]Spiperone) and serial dilutions of the this compound analogs.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

    • The mixture is incubated to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is calculated at each concentration of the test compound. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.

D2_Binding_Assay_Workflow start Start prepare_reagents Prepare D2 receptor membranes, radioligand, and test compounds start->prepare_reagents incubate Incubate membranes, radioligand, and test compounds prepare_reagents->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Measure radioactivity with scintillation counter wash->count analyze Calculate specific binding and determine Ki count->analyze end End analyze->end

Dopamine D2 Receptor Binding Assay Workflow.

SAR of this compound Analogs as Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are a promising class of anticancer agents. 2-Substituted benzamides have been identified as a novel zinc-binding group for potent and selective HDAC inhibitors.[11]

3.1. Quantitative SAR Data

A series of 2-substituted benzamides were evaluated for their inhibitory activity against various HDAC isoforms. The IC50 values are presented in Table 3.[11]

Table 3: Inhibitory Activity (IC50, nM) of 2-Substituted Benzamides against HDAC Isoforms [11]

| Compound | 2-Substituent | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | |:---:|:---:|:---:|:---:|:---:|:---:| | 13 | -NHCH3 | >15000 | >15000 | 41 | | 14 | -NH2, 6-F | 430 | 500 | 110 | | 15 | 3-aminopyridinyl-2-carboxamide | >50000 | >50000 | 1100 | | 16 | -SCH3 | >20000 | >20000 | 29 | | 20 | -OH | 33 | 41 | 30 |

SAR Insights:

  • Subtle changes to the 2-substituent on the benzamide ring dramatically affect HDAC isoform selectivity.[11]

  • A 2-methylthio group (compound 16) leads to a highly potent and selective HDAC3 inhibitor.[11]

  • In contrast, a 2-hydroxy group (compound 20) results in a potent inhibitor of HDAC1, 2, and 3, losing the selectivity for HDAC3.[11]

  • A 2-methylamino group (compound 13) also confers high selectivity for HDAC3.[11]

  • The differences in selectivity are attributed to different binding modes with the catalytic zinc ion in the active site of the HDAC enzymes.[11]

3.2. Mechanism of Action

HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors block this process, resulting in hyperacetylation of histones, a more relaxed chromatin structure, and the activation of gene expression, including tumor suppressor genes.

HDAC_Mechanism acetylated_histone Acetylated Histone (Active Chromatin) HDAC HDAC acetylated_histone->HDAC gene_expression Gene Expression acetylated_histone->gene_expression deacetylated_histone Deacetylated Histone (Inactive Chromatin) gene_repression Gene Repression deacetylated_histone->gene_repression HDAC->deacetylated_histone Deacetylation inhibitor This compound Analog (HDACi) inhibitor->HDAC Inhibition

Mechanism of HDAC Inhibition.

3.3. Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.[12][13][14][15]

  • Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (containing trypsin), and assay buffer.

  • Assay Procedure:

    • The HDAC enzyme is incubated with serial dilutions of the this compound analogs in a 96-well plate.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • After a set incubation period, the developer solution is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).

    • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: The percentage of HDAC inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

HDAC_Assay_Workflow start Start prepare_reagents Prepare HDAC enzyme, substrate, developer, and test compounds start->prepare_reagents incubate_inhibitor Incubate HDAC enzyme with serial dilutions of inhibitors prepare_reagents->incubate_inhibitor add_substrate Add fluorogenic substrate to initiate reaction incubate_inhibitor->add_substrate incubate_reaction Incubate to allow deacetylation add_substrate->incubate_reaction add_developer Add developer to cleave deacetylated substrate incubate_reaction->add_developer measure_fluorescence Measure fluorescence add_developer->measure_fluorescence analyze Calculate % inhibition and determine IC50 measure_fluorescence->analyze end End analyze->end

References

The Evolving Landscape of 2-Methoxybenzamides: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methoxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. Its inherent structural features allow for facile modification, enabling the fine-tuning of physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive literature review of this compound and its derivatives, with a focus on their synthesis, pharmacological evaluation, and potential as modulators of key biological pathways, including Hedgehog signaling and dopamine (B1211576) receptor function. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of a substituted 2-methoxybenzoic acid or its activated form (e.g., acyl chloride) with a desired amine. Various synthetic strategies have been employed to generate libraries of these compounds for structure-activity relationship (SAR) studies.

General Synthesis of N-Substituted 2-Methoxybenzamides

A common synthetic route involves the activation of a substituted 2-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This reactive intermediate is then treated with an appropriate amine in the presence of a base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to yield the final N-substituted this compound derivative.[1]

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a wide range of biological activities, with two prominent areas of investigation being their roles as Hedgehog signaling pathway inhibitors and dopamine receptor antagonists.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[2] Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma.[3][4] Several this compound derivatives have been identified as potent inhibitors of the Hh pathway, primarily by targeting the Smoothened (SMO) receptor, a key signal transducer in the pathway.[3][4][5]

One notable derivative, compound 21 from a study by Sun et al., exhibited potent Hh pathway inhibition with a nanomolar IC₅₀ value.[3][4] This compound was shown to prevent the ciliary translocation of SMO, a critical step in pathway activation.[3][4] Furthermore, it demonstrated efficacy against a drug-resistant SMO mutant and displayed antiproliferative activity against Daoy medulloblastoma cells.[3] The this compound scaffold in these inhibitors acts as a crucial connector between different pharmacophoric groups.[3]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Relieves inhibition of GLI GLI SUFU->GLI Sequesters & promotes cleavage GLI (Active) GLI (Active) GLI->GLI (Active) Activation & Nuclear Translocation Target Gene\nExpression Target Gene Expression GLI (Active)->Target Gene\nExpression Promotes This compound\nDerivatives This compound Derivatives This compound\nDerivatives->SMO Inhibit

Hedgehog Signaling Pathway Inhibition by this compound Derivatives.
Dopamine Receptor Antagonism

Dopamine receptors, particularly the D₂, D₃, and D₄ subtypes, are critical targets for antipsychotic drugs. A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives incorporating the this compound moiety have been synthesized and evaluated for their dopamine receptor binding affinities.

One such compound, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for D₃ and D₄ receptors with Ki values of 21 nM and 2.1 nM, respectively. This compound exhibited potent antipsychotic activity in animal models, highlighting the potential of this chemical class for the treatment of psychosis.

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected this compound derivatives.

Table 1: Hedgehog Signaling Pathway Inhibition by this compound Derivatives

CompoundRXYield (%)Gli-luc reporter IC₅₀ (µM)
11 4-ClCH780.26
12 4-FCH810.31
13 3,4-diFCH750.25
17 4-ClCH840.12
18 3,4-diClCH760.26
19 4-FCH820.31
20 3,4-diFCH790.25
21 2-ClN800.03
22 6-ClN770.15
23 4-ClN810.09
Data extracted from Sun et al.[3]

Table 2: Dopamine Receptor Binding Affinities of (S)-N-(3-Pyrrolidinyl)benzamide Derivatives

CompoundD₂ Ki (nM)D₃ Ki (nM)D₄ Ki (nM)
1 HClH240230120
5c (YM-43611) BenzylClCyclopropylcarbonylamino230212.1
(R)-5c BenzylClCyclopropylcarbonylamino>100001800230
5d BenzylClAcetylamino310344.9
5e BenzylClPropionylamino250253.6
Data extracted from a study on dopamine D3 and D4 receptor antagonists.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. This section provides detailed protocols for key experiments cited in the literature.

Synthesis of this compound Derivatives as Hedgehog Pathway Inhibitors

This protocol describes a general procedure for the synthesis of this compound derivatives that act as Hedgehog pathway inhibitors.

Synthesis_Workflow A Substituted Benzoic Acid B Acyl Chloride Formation A->B SOCl₂, Toluene, 80°C, 3h C Intermediate 5a-g (Amide Formation) B->C Methyl 4-amino-2-methoxybenzoate, TEA, DMF, rt, overnight D Carboxylic Acid 6a-g (Hydrolysis) C->D NaOH, aq. Alcohol, 40°C, 5h F Final Product (Amide Coupling) D->F HATU, DIPEA, DCM, rt, 24h E Amine Component (e.g., Amino-imidazole) E->F

General synthetic workflow for this compound derivatives.

Step 1: Acyl Chloride Formation

  • To a solution of the substituted benzoic acid (1.0 eq) in toluene, add thionyl chloride (2.0 eq).

  • Reflux the mixture at 80°C for 3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.[1]

Step 2: Amide Formation (Intermediate 5a-g)

  • Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Add the crude acyl chloride (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the intermediate amide.[1]

Step 3: Hydrolysis (Carboxylic Acid 6a-g)

  • Dissolve the intermediate amide (1.0 eq) in a mixture of ethanol (B145695) and water.

  • Add sodium hydroxide (B78521) (2.0 eq) and heat the mixture at 40°C for 5 hours.

  • Cool the reaction mixture to room temperature and acidify with 1N HCl to pH 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the carboxylic acid.[1]

Step 4: Final Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq), the appropriate amine (e.g., 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, 1.0 eq), and HATU (1.2 eq) in anhydrous dichloromethane (B109758) (DCM), add DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final this compound derivative.[1]

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay is a cell-based method used to quantify the activity of the Hedgehog signaling pathway and to screen for its inhibitors.[6]

Materials:

  • NIH/3T3-Gli-Luc cells (stably transfected with a Gli-responsive luciferase reporter)

  • DMEM supplemented with 10% FBS and antibiotics

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • Test compounds (this compound derivatives)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed NIH/3T3-Gli-Luc cells into 96-well plates at a density of 2.5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: The next day, replace the medium with low-serum medium (e.g., 0.5% FBS in DMEM). Add serial dilutions of the test compounds to the wells.

  • Pathway Activation: Add Shh conditioned medium or SAG to the wells to activate the Hedgehog pathway. Include a vehicle control (DMSO) and a positive control (e.g., a known Hh pathway inhibitor like vismodegib).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Luciferase Measurement: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a luminometer. The IC₅₀ values are calculated by plotting the percentage of inhibition against the log of the compound concentration.[6]

Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D₂ receptor

  • Radioligand (e.g., [³H]Spiperone)

  • Unlabeled competitor (test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., 10 µM haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki values of the test compounds are calculated from their IC₅₀ values using the Cheng-Prusoff equation.[7]

In Vitro Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Daoy medulloblastoma cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed Daoy cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of the compounds.[8][9]

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its derivatives have shown significant promise as inhibitors of the Hedgehog signaling pathway and as dopamine receptor antagonists, addressing critical needs in oncology and neuroscience. The synthetic accessibility and the potential for diverse functionalization of this core structure ensure its continued relevance in drug discovery. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to facilitate further research and development in this exciting area, ultimately leading to the discovery of new and improved medicines.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-Methoxybenzamide, a valuable building block in medicinal chemistry and drug discovery. The outlined two-step synthesis is a reliable and scalable method for producing this compound in a laboratory setting.

Introduction

This compound and its derivatives are of significant interest in the field of drug development due to their presence in a variety of biologically active molecules. The amide functional group is a key feature in many pharmaceuticals, contributing to their chemical stability and ability to form hydrogen bonds with biological targets. The synthesis protocol detailed herein proceeds via the formation of an acyl chloride from 2-methoxybenzoic acid, followed by amidation to yield the final product.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is provided in the table below for easy reference and calculation.

CompoundMolecular FormulaMolar Mass ( g/mol )Molar EquivalentsTheoretical Mass/Volume
2-Methoxybenzoic AcidC₈H₈O₃152.151.0(User Defined)
Thionyl Chloride (SOCl₂)SOCl₂118.97~ 2.0 - 3.0(Calculated)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic~ 1-2 drops
Aqueous Ammonia (B1221849) (NH₄OH)NH₃·H₂O35.04Excess(Calculated)
This compound C₈H₉NO₂ 151.16 - (Theoretical Yield)

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Concentrated aqueous ammonia (28-30%)

  • Toluene (B28343) (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (B145695)

  • Deionized water

  • Round-bottom flasks

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper

Step 1: Synthesis of 2-Methoxybenzoyl Chloride
  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Addition of Reagents: To the flask, add 2-methoxybenzoic acid. For every 1.0 equivalent of the acid, add approximately 5-10 mL of anhydrous toluene.

  • Chlorination: While stirring, cautiously add thionyl chloride (2.0-3.0 equivalents) to the suspension. Following the addition of thionyl chloride, add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, it is advisable to add a small amount of anhydrous toluene and evaporate again. The resulting crude 2-methoxybenzoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a separate flask equipped with a magnetic stir bar, place an excess of concentrated aqueous ammonia and cool it in an ice bath to 0-5°C.

  • Amidation: Dissolve the crude 2-methoxybenzoyl chloride from Step 1 in a minimal amount of a suitable inert solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of this compound will form immediately.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolation of Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any ammonium (B1175870) salts.

Step 3: Purification by Recrystallization
  • Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of ethanol and water.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling to dissolve the solid.

  • Inducing Crystallization: While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating saturation. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystal Formation: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them in a desiccator or a vacuum oven. A typical yield for this synthesis is in the range of 70-85%.

Step 4: Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: The expected melting point of this compound is approximately 127-129°C.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~7.9-7.5 (m, 2H, Ar-H and one NH)

    • δ ~7.4-7.3 (m, 2H, Ar-H and one NH)

    • δ ~7.1-6.9 (m, 2H, Ar-H)

    • δ ~3.9 (s, 3H, OCH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~167 (C=O)

    • δ ~157 (C-OCH₃)

    • δ ~132 (Ar-C)

    • δ ~130 (Ar-C)

    • δ ~123 (Ar-C)

    • δ ~120 (Ar-C)

    • δ ~111 (Ar-C)

    • δ ~56 (OCH₃)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow node_start Start: 2-Methoxybenzoic Acid node_step1 Step 1: Acyl Chloride Formation - Reflux (80-90°C, 1-3h) node_start->node_step1 node_reagents1 Reagents: Thionyl Chloride (SOCl₂) cat. DMF, Toluene node_reagents1->node_step1 node_intermediate Intermediate: Crude 2-Methoxybenzoyl Chloride node_step1->node_intermediate node_step2 Step 2: Amidation - 0°C to RT node_intermediate->node_step2 node_reagents2 Reagents: Aqueous Ammonia (NH₄OH) DCM or THF node_reagents2->node_step2 node_crude_product Crude Product: This compound node_step2->node_crude_product node_purification Step 3: Purification - Recrystallization (Ethanol/Water) node_crude_product->node_purification node_final_product Final Product: Pure this compound node_purification->node_final_product node_characterization Step 4: Characterization - Melting Point - NMR Spectroscopy node_final_product->node_characterization

Caption: Workflow for the synthesis of this compound.

High-Yield Synthesis of 2-Methoxybenzamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-yield synthesis methods of 2-methoxybenzamide derivatives. The methodologies outlined are based on established and recently developed chemical strategies, offering robust and efficient pathways to this important class of compounds, which includes potent inhibitors of the Hedgehog signaling pathway.

Introduction

This compound and its derivatives are key structural motifs in a variety of biologically active molecules and are of significant interest in medicinal chemistry and drug development. Notably, certain derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, an important target in cancer therapy. This document details two primary high-yield synthetic approaches: a multi-step synthesis via acyl chloride formation and a direct catalytic amidation.

I. Multi-Step Synthesis of this compound Derivatives as Hedgehog Signaling Pathway Inhibitors

This section details a well-established multi-step synthesis for a series of this compound derivatives that have been evaluated as inhibitors of the Hedgehog signaling pathway.[1][2][3][4] The overall workflow involves the conversion of a substituted benzoic acid to an acyl chloride, followed by condensation with an amine, hydrolysis, and a final amidation step.

Experimental Workflow

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation A Substituted Benzoic Acid B Acyl Chloride A->B SOCl₂, Toluene (B28343), 80°C, 3h D Intermediate Ester B->D TEA, DMF, rt, overnight C Methyl 4-amino-2-methoxybenzoate C->D E Intermediate Carboxylic Acid D->E NaOH, aq. alcohol, 40°C, 5h G Target this compound Derivative E->G HATU, DIPEA, DCM, rt, 24h F Amine F->G

Caption: Multi-step synthesis workflow for this compound derivatives.

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of a series of this compound derivatives.[2][4]

StepReactionReagents and ConditionsYield (%)
1 & 2Acyl Chloride Formation and Condensation(1) SOCl₂, Toluene, 80°C, 3h; (2) Methyl 4-amino-2-methoxybenzoate, TEA, DMF, rt, overnight85
3HydrolysisNaOH, aqueous alcohol, 40°C, 5h83-92
4Amidation3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, HATU, DIPEA, DCM, rt, 24h71-86
Detailed Experimental Protocols

Step 1 & 2: Synthesis of Intermediate Ester [1][2]

  • A solution of the substituted benzoic acid in toluene is treated with thionyl chloride (SOCl₂).

  • The reaction mixture is heated to 80°C and refluxed for 3 hours to form the acyl chloride.

  • After cooling, the solvent and excess SOCl₂ are removed under reduced pressure.

  • The resulting acyl chloride is dissolved in dimethylformamide (DMF).

  • Methyl 4-amino-2-methoxybenzoate and triethylamine (B128534) (TEA) are added to the solution.

  • The mixture is stirred at room temperature overnight.

  • The reaction is then worked up to isolate the intermediate ester.

Step 3: Hydrolysis to Intermediate Carboxylic Acid [2][4]

  • The intermediate ester is dissolved in an aqueous alcohol solution.

  • Sodium hydroxide (B78521) (NaOH) is added, and the mixture is heated to 40°C for 5 hours.

  • After the reaction is complete, the solution is acidified to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed, and dried.

Step 4: Final Amidation to Target Derivative [2][4]

  • The intermediate carboxylic acid is dissolved in dichloromethane (B109758) (DCM).

  • The desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine) are added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The product is then purified by appropriate chromatographic techniques.

II. Direct Catalytic Amidation of 2-Methoxybenzoic Acid

A more direct and atom-economical approach to synthesizing this compound derivatives is through the direct catalytic amidation of 2-methoxybenzoic acid. This method avoids the use of stoichiometric activating agents.

Titanium Tetrafluoride (TiF₄) Catalyzed Amidation

A recent study has demonstrated the use of titanium tetrafluoride (TiF₄) as an efficient catalyst for the direct amidation of carboxylic acids, including 2-methoxybenzoic acid.[5]

Quantitative Data Summary
Carboxylic AcidAmineCatalystConditionsYield (%)
2-Methoxybenzoic acidMorpholine10 mol% TiF₄Toluene, reflux, 24h61
Detailed Experimental Protocol
  • To a solution of 2-methoxybenzoic acid in toluene, add the amine (e.g., morpholine) and 10 mol% of TiF₄.

  • The reaction mixture is heated to reflux for 24 hours.

  • Upon completion, the reaction is cooled, and the product is isolated and purified, typically without the need for chromatography.[5]

Application in Drug Development: Hedgehog Signaling Pathway Inhibition

This compound derivatives have been designed and synthesized as inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3][4][6] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (Smo) receptor is a key component of this pathway and a primary target for inhibitors.[2][3]

Hedgehog Signaling Pathway and Inhibition

cluster_pathway Hedgehog Signaling Pathway cluster_inhibitor Inhibitor Action PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_A Gli (Active) Gli->Gli_A Activation Target_Genes Target Gene Expression Gli_A->Target_Genes Promotes Inhibitor This compound Derivative Inhibitor->Smo Inhibits

References

Application Notes and Protocols for Utilizing 2-Methoxybenzamide in a Gli-Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Methoxybenzamide and its derivatives as inhibitors of the Hedgehog (Hh) signaling pathway in a Gli-luciferase reporter assay. This document includes detailed experimental protocols, data presentation, and a visual representation of the signaling pathway.

Introduction

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in the development and progression of various cancers, making it a significant target for therapeutic intervention.[1][2][3] The Gli family of transcription factors are the final effectors of the Hh pathway.[1][2][3] The Gli-luciferase reporter assay is a robust and widely used method to quantify the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of Gli-responsive elements.[4][5][6][7][8]

This compound derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway.[1][2][3][9] These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway, thereby blocking downstream signal transduction and subsequent Gli-mediated transcription.[1][2][3][9] This document provides a detailed protocol for using this compound and its analogs to assess their inhibitory effects on the Hedgehog pathway using a Gli-luciferase reporter assay.

Mechanism of Action

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the Patched (PTCH) receptor inhibits the activity of the Smoothened (SMO) receptor.[1][2][3][5] Upon binding of a Hh ligand to PTCH, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a signaling cascade that leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[1][2][3][5] These transcription factors then translocate to the nucleus and induce the expression of target genes, including Gli1 and PTCH1.[10] this compound derivatives act by directly inhibiting the SMO receptor, thus preventing the downstream activation of Gli transcription factors.[1][2][3][9]

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO Gli Complex SUFU-Gli Complex SMO->Gli Complex Activates SUFU SUFU Activated Gli Activated Gli Gli Complex->Activated Gli Releases Gli Target Genes Target Gene Expression Activated Gli->Gli Target Genes Activates Transcription This compound This compound This compound->SMO Inhibits

Figure 1: Hedgehog Signaling Pathway and the inhibitory action of this compound.
Data Presentation

The inhibitory activity of this compound derivatives on the Hedgehog pathway can be quantified by determining their half-maximal inhibitory concentration (IC50) in a Gli-luciferase reporter assay. The following table summarizes the IC50 values for a series of this compound derivatives.

CompoundIC50 (µM) in Gli-luciferase Reporter Assay
Compound 4 0.25
Compound 10 0.17
Compound 17 0.12
Compound 21 0.03
Data synthesized from a study on this compound derivatives.[1]

Experimental Protocols

A. Cell Line and Culture

A suitable cell line for this assay is the Gli Luciferase Reporter NIH3T3 cell line, which stably expresses a firefly luciferase reporter gene driven by Gli-responsive elements.[4][5][6][7][8]

  • Cell Line: Gli Luciferase Reporter NIH3T3 Cell Line (e.g., BPS Bioscience, Cat. No. 60409).

  • Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

B. Gli-Luciferase Reporter Assay Protocol

This protocol is adapted from standard procedures for Gli-luciferase reporter assays.[4][11][12]

Materials:

  • Gli Luciferase Reporter NIH3T3 cells

  • White, clear-bottom 96-well plates

  • DMEM with 10% FBS and 0.5% FBS

  • Sonic Hedgehog (Shh) ligand or a Smoothened agonist like SAG

  • This compound or its derivatives

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed 1 x 10^4 Gli Luciferase Reporter NIH3T3 cells per well in a 96-well white, clear-bottom plate in 100 µL of DMEM with 10% FBS.

    • Incubate for 18-24 hours at 37°C with 5% CO2.

  • Compound Treatment:

    • After incubation, replace the medium with 100 µL of low-serum DMEM (0.5% FBS).

    • Prepare serial dilutions of this compound or its derivatives in low-serum DMEM. A suggested starting concentration range is 1 nM to 10 µM.[11]

    • Add the desired concentrations of the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Pathway Activation:

    • To activate the Hedgehog pathway, add a Smoothened agonist like SAG to a final concentration of 100 nM to all wells except for the unstimulated control.[11] Alternatively, Sonic Hedgehog (Shh) conditioned medium can be used.[12]

    • Incubate the plate for 24-48 hours at 37°C.[11]

  • Luciferase Assay:

    • After the treatment period, remove the medium from the wells.

    • Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).[11]

    • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well.[11]

    • Incubate the plate on an orbital shaker for 15 minutes at room temperature.[11]

    • Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.[11][13][14] If a Renilla luciferase plasmid was co-transfected for normalization, measure its activity as well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the stimulated (agonist-only) control.

    • Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using a suitable software.

experimental_workflow A Seed Gli-Luciferase Reporter Cells (1x10^4 cells/well in 96-well plate) B Incubate 18-24 hours (37°C, 5% CO2) A->B C Replace with Low-Serum Medium B->C D Add this compound Derivatives (Serial Dilutions) C->D E Add Hedgehog Pathway Agonist (e.g., SAG) D->E F Incubate 24-48 hours E->F G Lyse Cells F->G H Measure Luciferase Activity G->H I Data Analysis (IC50 Calculation) H->I

Figure 2: Experimental workflow for the Gli-luciferase reporter assay.
Conclusion

The Gli-luciferase reporter assay is a powerful tool for screening and characterizing inhibitors of the Hedgehog signaling pathway. This compound and its derivatives have demonstrated potent inhibitory activity in this assay, highlighting their potential as therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the role of these compounds in modulating Hedgehog signaling.

References

Application of 2-Methoxybenzamide Derivatives in Studying the Hedgehog Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] A key mediator of Hh signaling is the transmembrane protein Smoothened (Smo).[1][2][4] In the absence of Hh ligands, the Patched (Ptch) receptor inhibits Smo activity. Upon ligand binding to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors.[1][5][6] These transcription factors then move to the nucleus to regulate the expression of target genes involved in cell proliferation and survival.[1][2] Consequently, Smo represents a prime target for therapeutic intervention in Hh-driven cancers.

This document provides detailed application notes and protocols for utilizing a novel series of 2-methoxybenzamide derivatives, potent inhibitors of the Hedgehog pathway, for research and drug development purposes. A specific derivative, referred to as Compound 21, has been identified as a highly effective Smo antagonist with a nanomolar IC50 value.[1][4] These compounds function by targeting the Smo receptor, thereby preventing its translocation into the primary cilium and blocking downstream signaling.[1][2][4]

Data Presentation

The inhibitory activity of the lead this compound derivative, Compound 21, has been quantified in various assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.

Table 1: In Vitro Inhibitory Activity of Compound 21

Assay TypeCell Line/TargetIC50 ValueReference
Gli-luciferase Reporter AssayShh-LIGHT20.03 µM[1]
Antiproliferative AssayDaoy (Vismodegib-resistant)More effective than Vismodegib[1]
Smoothened BindingWild-type SmoEffective suppression[1][4]
Smoothened BindingMutant SmoEffective suppression[1][4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibited Pathway Inhibition by this compound PTCH PTCH Smo Smo PTCH->Smo | SUFU SUFU Gli Gli SUFU->Gli | Nucleus_off Target Gene Repression Gli->Nucleus_off Repression Hh Ligand Hh Ligand PTCH_on PTCH Hh Ligand->PTCH_on Smo_on Smo PTCH_on->Smo_on Relief of Inhibition Primary Cilium Primary Cilium Smo_on->Primary Cilium SUFU_on SUFU Primary Cilium->SUFU_on | Gli_on Gli Nucleus_on Target Gene Activation Gli_on->Nucleus_on Activation This compound This compound Smo_inhibited Smo This compound->Smo_inhibited Binds to Smo Primary Cilium_inhibited Primary Cilium Smo_inhibited->Primary Cilium_inhibited Translocation Blocked

Caption: Hedgehog signaling pathway and inhibition by this compound.

Gli_Luciferase_Assay_Workflow cluster_workflow Gli-Luciferase Reporter Assay Workflow A 1. Seed Cells (e.g., Shh-LIGHT2) B 2. Activate Pathway (e.g., with SAG) A->B C 3. Treat with this compound (Compound 21) B->C D 4. Incubate C->D E 5. Lyse Cells & Add Luciferase Substrate D->E F 6. Measure Luminescence E->F

Caption: Workflow for the Gli-Luciferase Reporter Assay.

Experimental Protocols

Protocol 1: Gli-Luciferase Reporter Assay for Hh Pathway Inhibition

This assay quantitatively measures the inhibition of Hedgehog pathway activity by assessing the transcriptional activity of Gli.

Materials:

  • Shh-LIGHT2 cells (or other suitable Gli-reporter cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well white, clear-bottom tissue culture plates

  • Smoothened Agonist (SAG)

  • This compound derivative (e.g., Compound 21)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Pathway Activation and Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO. Create a serial dilution of the compound in low-serum medium (e.g., 0.5% FBS).

    • Prepare a solution of SAG in the same low-serum medium to a final concentration that robustly activates the pathway (e.g., 100 nM).

    • Aspirate the growth medium from the cells and replace it with the medium containing the serially diluted this compound derivative. Include a vehicle control (DMSO) and a positive control (SAG only).

    • Add the SAG solution to all wells except for the negative control wells.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Measurement:

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a control (e.g., Renilla luciferase if using a dual-reporter system).

    • Calculate the percentage of inhibition for each concentration of the this compound derivative relative to the SAG-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antiproliferation Assay (MTT Assay)

This assay assesses the effect of the this compound derivative on the proliferation of Hh-dependent cancer cells, such as Daoy medulloblastoma cells.

Materials:

  • Daoy cells (or other relevant cancer cell line)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well tissue culture plates

  • This compound derivative (e.g., Compound 21)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Daoy cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivative in culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log concentration of the compound.

Protocol 3: Smoothened Localization Assay (Immunofluorescence)

This protocol is designed to visualize the effect of the this compound derivative on the translocation of Smoothened to the primary cilium.

Materials:

  • NIH/3T3 cells or another ciliated cell line

  • DMEM with high glucose

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin

  • Glass coverslips

  • Shh-conditioned medium or SAG

  • This compound derivative (e.g., Compound 21)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies: anti-Smoothened, anti-acetylated tubulin (cilia marker)

  • Fluorescently labeled secondary antibodies

  • DAPI (nuclear stain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture NIH/3T3 cells on glass coverslips in DMEM with 10% BCS.

    • To induce ciliogenesis, switch to a low-serum medium (e.g., 0.5% BCS) for 24 hours.

    • Treat the cells with Shh-conditioned medium or SAG to induce Smo translocation.

    • Concurrently, treat a set of cells with the this compound derivative at a desired concentration. Include appropriate controls (untreated, SAG/Shh only, compound only).

    • Incubate for 2-4 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block with blocking buffer for 1 hour.

    • Incubate with primary antibodies (anti-Smo and anti-acetylated tubulin) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

    • Wash and mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of cilia positive for Smoothened staining in each treatment group. A significant reduction in Smo-positive cilia in the presence of the this compound derivative indicates inhibition of Smo translocation.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of 2-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzamide and its derivatives have emerged as a promising scaffold in cancer research, notably for their role as inhibitors of the Hedgehog (Hh) signaling pathway.[1][2] The aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. The core mechanism of these compounds involves the inhibition of the Smoothened (Smo) receptor, a key transducer in the Hh signaling cascade. This inhibition prevents the downstream activation and nuclear translocation of Glioma-associated oncogene (Gli) transcription factors, which are responsible for regulating the expression of genes involved in cell proliferation, survival, and differentiation.[1][2]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound and its analogs. The described assays will enable researchers to quantify the cytotoxic and apoptotic effects of the compound, as well as its impact on cell cycle progression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the efficacy of this compound.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU-GLI Complex SUFU-GLI Complex SMO->SUFU-GLI Complex Inhibits Dissociation SUFU SUFU GLI GLI GLI_active Active GLI GLI->GLI_active Activation SUFU-GLI Complex->GLI Releases Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) GLI_active->Target_Genes Promotes Transcription This compound This compound This compound->SMO Inhibits

Caption: Hedgehog signaling pathway inhibition by this compound.

Experimental_Workflow cluster_assays Efficacy Assays start Start: Select Cancer Cell Line (e.g., Daoy) culture Cell Culture and Seeding start->culture treat Treat with this compound (Varying Concentrations and Durations) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle data Data Acquisition (Microplate Reader, Flow Cytometer) viability->data apoptosis->data cell_cycle->data analysis Data Analysis: - IC50 Calculation - Apoptosis Percentage - Cell Cycle Distribution data->analysis end End: Report Findings analysis->end

Caption: General experimental workflow for efficacy testing.

Data Presentation

Due to limited publicly available data on the parent compound this compound, the following tables present hypothetical data for illustrative purposes. For a realistic efficacy profile of a potent derivative, data for Compound 21, a this compound derivative from Li et al., 2021, is included.[1][2]

Table 1: Cell Viability (MTT Assay)

CompoundCell LineIncubation Time (h)IC50 (µM)
This compound (Hypothetical)Daoy (Medulloblastoma)48>100
This compound (Hypothetical)PANC-1 (Pancreatic)48>100
Compound 21 (Derivative) Daoy (Medulloblastoma) 48 ~5-10

Note: The antiproliferative assay on the Daoy cell line showed cell viabilities for Compound 21 were 72% and 43% at concentrations of 1 µM and 10 µM, respectively.[1][2]

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Treatment (48h)Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle ControlDaoy2.1 ± 0.51.5 ± 0.3
This compound (100 µM - Hypothetical)Daoy8.5 ± 1.25.3 ± 0.8
Compound 21 (10 µM) Daoy 35.2 ± 3.1 15.7 ± 2.4

Table 3: Cell Cycle Analysis (PI Staining)

Treatment (24h)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlDaoy55.4 ± 2.828.1 ± 1.916.5 ± 1.1
This compound (100 µM - Hypothetical)Daoy60.1 ± 3.525.3 ± 2.014.6 ± 1.5
Compound 21 (10 µM) Daoy 68.7 ± 4.2 15.9 ± 1.8 15.4 ± 2.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., Daoy)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol. Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Post-Synthesis Purification of 2-Methoxybenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Methoxybenzamide (o-Anisamide) following its synthesis. The described techniques are essential for obtaining a high-purity final product, a critical requirement for research, and particularly for applications in drug development where impurities can significantly impact biological activity and safety profiles. The primary methods covered are recrystallization and flash column chromatography, which are standard and effective techniques for the purification of solid organic compounds.

Introduction to Purification Techniques

Post-synthesis work-up of this compound typically yields a crude product containing unreacted starting materials, by-products, and other process-related impurities. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity of the compound.

  • Recrystallization is a technique based on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system. The principle involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

  • Flash Column Chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). By carefully selecting the mobile phase, components of the crude mixture can be eluted from the column at different rates, allowing for the isolation of the pure this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of recrystallization and flash column chromatography for the purification of this compound. These values are representative and may vary depending on the initial purity of the crude product and the precise experimental conditions.

Purification TechniquePurity of Crude Product (%)Key ParametersPurity of Final Product (%)Typical Recovery Yield (%)
Recrystallization 85 - 95Solvent System: Ethanol (B145695)/Water> 9975 - 90
Flash Column Chromatography 70 - 90Stationary Phase: Silica GelMobile Phase: Ethyl Acetate (B1210297)/Hexane (B92381)> 9960 - 85

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol describes a two-solvent recrystallization procedure, which is often effective for moderately polar compounds like this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of this compound using a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Glass chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. Spot the crude product on a TLC plate and develop it in various ratios of ethyl acetate/hexane. The ideal eluent system will give the this compound spot an Rf value of approximately 0.3-0.4. A common starting point is a 30:70 (v/v) mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a level surface, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen ethyl acetate/hexane mixture. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound dissolve Dissolve in minimum hot ethanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities add_water Add hot water to turbidity hot_filtration->add_water cool Slow Cooling add_water->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold Ethanol/Water vacuum_filtration->wash dry Dry wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation tlc TLC Analysis (EtOAc/Hexane) pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with EtOAc/Hexane load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent pure_product Pure this compound remove_solvent->pure_product

Caption: Workflow for the purification of this compound by flash column chromatography.

Application Note and Protocol: Preparation of 2-Methoxybenzamide Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxybenzamide is a chemical compound utilized in various research applications, including as a reagent in the synthesis of potential therapeutic agents.[] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C₈H₉NO₂[2][3][4][5][6]
Molecular Weight 151.16 g/mol [2][3][4][5][6][7]
Appearance White to off-white solid (Plates from water)[5]
Water Solubility 0.02 M[4][5]
CAS Number 2439-77-2[2][3]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

3.2. Stock Solution Calculation

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

For a 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution:

Mass (mg) = 0.01 mol/L * 151.16 g/mol * 0.001 L * 1000 mg/g = 1.51 mg

3.3. Step-by-Step Procedure

  • Weighing: Carefully weigh out 1.51 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

3.4. Preparation of Working Solutions

To prepare a working solution of a desired lower concentration (e.g., 100 µM) from the 10 mM stock solution, a serial dilution is performed using the formula C₁V₁ = C₂V₂.

  • C₁: Initial concentration (10 mM)

  • V₁: Volume of the initial solution to be taken

  • C₂: Final concentration (e.g., 0.1 mM or 100 µM)

  • V₂: Final volume of the diluted solution (e.g., 1 mL)

V₁ = (C₂ * V₂) / C₁ = (0.1 mM * 1 mL) / 10 mM = 0.01 mL or 10 µL

To prepare a 1 mL of 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the desired experimental buffer or cell culture medium. Mix well by gentle pipetting or brief vortexing.

Storage and Stability

  • Stock Solutions: Store the DMSO stock solution aliquots at -20°C for long-term storage. When stored properly, the solution should be stable for several months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: It is recommended to prepare aqueous working solutions fresh for each experiment. Do not store aqueous solutions for extended periods.

Safety Precautions

This compound is moderately toxic if ingested and can cause irritation to the eyes, respiratory system, and skin.[5]

  • Always handle the compound and its solutions in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[5]

  • Dispose of waste according to institutional and local regulations.

Visualization

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve 1.51 mg vortex Vortex to Mix dissolve->vortex 1 mL aliquot Aliquot Stock Solution vortex->aliquot dilute Dilute Stock in Buffer aliquot->dilute 10 mM Stock mix Mix Gently dilute->mix e.g., 10 µL stock + 990 µL buffer use Use in Experiment mix->use caption Workflow for Preparing this compound Solutions

Caption: Workflow for Preparing this compound Solutions

References

Application Notes and Protocols for In Vivo Experimental Design Using 2-Methoxybenzamide and Its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamides are a class of chemical compounds with a broad spectrum of biological activities, making them a subject of interest in drug discovery and development. 2-Methoxybenzamide serves as a scaffold for derivatives that have shown potential in various therapeutic areas, including oncology. The in vivo evaluation of such compounds in animal models is a critical step in the preclinical research pipeline to assess their efficacy, safety, and pharmacokinetic profiles.

Note on Data Availability: Direct in vivo experimental data for this compound is limited in publicly available literature. Therefore, these application notes and protocols have been developed using data from studies on its derivatives and the structurally related compound, 2-Methoxyestradiol (B1684026), to provide a comprehensive and practical guide for researchers. The principles and methodologies described are broadly applicable for the in vivo investigation of novel benzamide (B126) compounds.

Signaling Pathway: Hedgehog Signaling Inhibition by this compound Derivatives

Derivatives of this compound have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[1][2] These compounds typically target the Smoothened (Smo) receptor, preventing its translocation to the primary cilium and thereby inhibiting the downstream activation of Gli transcription factors.[1][2]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-A GLI (Activator) SUFU->GLI-A Release GLI-R GLI (Repressor) GLI->GLI-R Cleavage Target Genes Target Genes GLI-R->Target Genes Represses This compound\nDerivative This compound Derivative This compound\nDerivative->SMO Inhibits GLI-A->Target Genes Activates

Caption: Hedgehog signaling pathway and inhibition by a this compound derivative.

General Experimental Workflow for In Vivo Studies

A typical workflow for an in vivo efficacy study involves several key stages, from initial planning and animal model selection to data collection and analysis. This systematic approach ensures the generation of robust and reproducible data.

Experimental_Workflow A Study Design & Protocol Development B Ethical Approval (IACUC) A->B C Animal Model Acclimation B->C D Tumor Implantation or Disease Induction C->D E Randomization into Treatment Groups D->E F Treatment Administration (e.g., this compound analog) E->F G Monitoring & Data Collection (Tumor volume, Body weight, etc.) F->G H Endpoint & Tissue Collection G->H I Sample Analysis (Histology, Biomarkers) H->I J Statistical Analysis & Reporting I->J

Caption: General workflow for conducting in vivo animal efficacy studies.

Application Note 1: Evaluation of Anti-Cancer Activity in a Colorectal Cancer Xenograft Model

This section describes a protocol for assessing the anti-tumor efficacy of a test compound in a human colorectal cancer xenograft model, based on a study using 2-Methoxyestradiol.[3]

Data Presentation: Tumor Growth Inhibition

The following data is illustrative and based on a study of 2-Methoxyestradiol in an HCT-116 xenograft model.[3]

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleOutcome MeasureResult
Vehicle Control-Sequential-Median Survival~20 days
Albendazole (ABZ)25Oral GavageDay 1Median Survival~25 days
2-Methoxyestradiol (2ME)-IntraperitonealDay 2Median Survival~28 days
ABZ + 2ME (Low Dose)25 (ABZ)SequentialDay 1 (ABZ), Day 2 (2ME)Median SurvivalSignificantly prolonged vs. single agents
ABZ + 2ME (High Dose)50 (ABZ)SequentialDay 1 (ABZ), Day 2 (2ME)Median SurvivalLess effective than ABZ alone
Experimental Protocol: HCT-116 Xenograft Model

1. Animal Model and Cell Culture:

  • Animal: Female BALB/c nude mice, 6-8 weeks old.

  • Cell Line: HCT-116 human colorectal carcinoma cells.

  • Cell Culture: Culture HCT-116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.

2. Tumor Implantation:

  • Harvest HCT-116 cells during the logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or PBS.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • When tumors reach a mean volume of approximately 100 mm³, randomize the animals into treatment groups (n=8-10 per group).

4. Compound Preparation and Administration (Example):

  • Vehicle: Prepare the appropriate vehicle for the test compound.

  • Test Compound (e.g., 2-Methoxyestradiol): Dissolve in the vehicle to the desired concentration.

  • Administration: Administer the compound via the predetermined route (e.g., intraperitoneal injection) and schedule. In the example study, a sequential administration of Albendazole (Day 1) and 2-Methoxyestradiol (Day 2) was used to avoid toxicity from concurrent administration.[3]

5. Efficacy Evaluation:

  • Tumor Volume: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the animals as an indicator of toxicity.

  • Survival: Record the date of euthanasia for each animal. Euthanize mice when the tumor size reaches a predetermined endpoint (e.g., 1000 mm³) or if they show signs of significant morbidity.[3]

6. Endpoint Analysis:

  • At the end of the study, euthanize all remaining animals.

  • Excise tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers).

Application Note 2: Assessment of Anti-Inflammatory Effects in a Mouse Model of Acute Lung Injury

This protocol details a method to evaluate the anti-inflammatory properties of a test compound in a lipopolysaccharide (LPS)-induced acute lung injury model, based on a study involving 2-Methoxyestradiol.[4]

Data Presentation: Anti-Inflammatory Efficacy

The following data is illustrative and based on a study of 2-Methoxyestradiol in an LPS-induced lung injury model.[4]

Treatment GroupDose (mg/kg)Administration RouteKey BiomarkerResult (% Reduction vs. LPS Control)
Saline Control-IntranasalBAL ProteinBaseline
LPS Control-IntranasalBAL Protein-
Dexamethasone1IntraperitonealBAL Protein~54%
2-Methoxyestradiol150IntraperitonealBAL Protein~54%
2-Methoxyestradiol150IntraperitonealIL-6 Gene ExpressionSignificant Reduction
Experimental Protocol: LPS-Induced Acute Lung Injury

1. Animal Model:

  • Animal: Male BALB/c mice, 8-10 weeks old.

2. Compound and LPS Administration:

  • Administer the test compound (e.g., 2-Methoxyestradiol at 150 mg/kg) or vehicle via intraperitoneal injection.[4]

  • After a set pre-treatment time (e.g., 1 hour), lightly anesthetize the mice.

  • Administer lipopolysaccharide (LPS from E. coli) or saline intranasally in a small volume (e.g., 50 µL) to induce lung inflammation.

3. Endpoint and Sample Collection (e.g., 4-6 hours post-LPS):

  • Euthanize the mice via an approved method.

  • Perform a tracheostomy and cannulate the trachea.

4. Bronchoalveolar Lavage (BAL):

  • Lavage the lungs with a fixed volume of sterile, cold PBS (e.g., 3 x 0.5 mL).

  • Pool the recovered BAL fluid for each animal and keep on ice.

  • Centrifuge the BAL fluid to pellet the cells.

5. Analysis of Inflammatory Markers:

  • BAL Fluid Supernatant:

    • Total Protein: Measure the protein concentration (e.g., using a BCA assay) as an indicator of vascular leak and epithelial injury.[4]
    • Cytokines: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.

  • BAL Cell Pellet:

    • Resuspend the cell pellet and perform a total cell count.
    • Prepare cytospin slides and stain (e.g., with Diff-Quik) for differential cell counting (neutrophils, macrophages).

  • Lung Tissue:

    • Harvest lung tissue for histological analysis (H&E staining) to assess inflammation and injury.
    • Snap-freeze lung tissue for gene expression analysis (e.g., qPCR for IL-6).[4]

Application Note 3: General Protocol for Evaluating Neuroprotective Activity in a Rodent Stroke Model

Given the broad biological activities of related compounds, this compound could be investigated for neuroprotective effects. The following is a general protocol for a transient middle cerebral artery occlusion (MCAO) model, a common method for inducing ischemic stroke in rodents.

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) Model

1. Animal Model:

  • Animal: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

2. Surgical Procedure (Intraluminal Filament Model):

  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert a silicon-coated monofilament through an incision in the CCA and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.

  • Keep the filament in place for the desired occlusion period (e.g., 60-90 minutes).

3. Compound Administration:

  • Administer the test compound or vehicle at a predetermined time relative to the ischemic insult (e.g., before, during, or after MCAO) via the desired route (e.g., intravenous, intraperitoneal).

4. Reperfusion:

  • After the occlusion period, withdraw the filament to allow reperfusion of the MCA territory.

  • Suture the incisions and allow the animal to recover from anesthesia in a warm environment.

5. Post-Operative Care and Neurological Assessment:

  • Provide post-operative analgesia and monitor the animal's recovery.

  • At 24 hours post-MCAO, perform neurological deficit scoring (e.g., using a 5-point scale) to assess functional outcome.

6. Infarct Volume Measurement:

  • At a predetermined endpoint (e.g., 24 or 48 hours), euthanize the animals and perfuse them with saline.

  • Harvest the brains and section them into coronal slices.

  • Incubate the slices in a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale.

  • Image the sections and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total brain volume, corrected for edema.

7. Additional Analyses:

  • Brain tissue can also be processed for histology (e.g., Nissl staining to assess neuronal survival), immunohistochemistry (e.g., for markers of apoptosis or inflammation), or molecular analysis.

References

Application Note: Quantification of 2-Methoxybenzamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of a fully validated method based on the protocols described below. These values are representative of typical performance for LC-MS/MS-based bioanalytical assays.

ParameterExpected Performance
Analyte2-Methoxybenzamide
Internal Standard (IS)This compound-d3 (Isotopically Labeled)
Biological MatrixHuman Plasma
Calibration Curve Range0.5 - 500 ng/mL
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Accuracy at LLOQ80-120%
Precision at LLOQ≤20%
Accuracy (Low, Mid, High QC)85-115%
Precision (Low, Mid, High QC)≤15%
Recovery>85%
Matrix EffectMinimal and compensated by the internal standard

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • This compound-d3 (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving 10 mg of this compound and this compound-d3, respectively, in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound-d3 primary stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, add 5 µL of the corresponding working standard solution. For blank and unknown samples, add 5 µL of 50:50 (v/v) acetonitrile/water.

  • Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.

  • Vortex all tubes for 30 seconds to precipitate proteins.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to autosampler vials or a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: UHPLC system

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      Time (min) %B
      0.0 10
      2.5 90
      3.0 90
      3.1 10

      | 4.0 | 10 |

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      This compound 152.1 135.1

      | this compound-d3| 155.1 | 138.1 |

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C, Cone Gas Flow: 50 L/hr, Desolvation Gas Flow: 800 L/hr).

Method Validation

The proposed method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. Validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma spike Spike with Standard/ QC or Blank Diluent plasma->spike add_is Add 150 µL Internal Standard in Acetonitrile spike->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection hplc UHPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for the quantification of this compound in human plasma.

G cluster_pathway Hypothetical Signaling Pathway drug This compound (Drug) receptor Cell Surface Receptor (e.g., GPCR) drug->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase transcription Transcription Factor (e.g., CREB) kinase->transcription response Cellular Response (Gene Expression) transcription->response

Caption: A generic cell signaling pathway potentially modulated by a drug.

References

A Step-by-Step Guide to the Derivatization of 2-Methoxybenzamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the chemical derivatization of 2-methoxybenzamide, a versatile scaffold in medicinal chemistry and drug development. These methodologies are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to synthesizing a variety of this compound derivatives. This guide covers key synthetic transformations, including N-alkylation/arylation, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The structural features of this compound, including the amide functionality and the electron-donating methoxy (B1213986) group on the aromatic ring, provide multiple avenues for chemical modification. This allows for the fine-tuning of physicochemical properties and biological targets. This guide presents detailed protocols for several key derivatization strategies.

I. Derivatization via N-Substitution of the Amide

A common and effective method for derivatizing this compound is through the substitution of the amide nitrogen. This is typically achieved by reacting a suitable amine with an activated form of 2-methoxybenzoic acid, such as 2-methoxybenzoyl chloride.

Experimental Protocol: General Procedure for N-Substituted this compound Synthesis

1. Preparation of 2-Methoxybenzoyl Chloride:

  • In a round-bottom flask, suspend 2-methoxybenzoic acid (1.0 eq.) in an anhydrous solvent such as toluene (B28343) or dichloromethane (B109758) (DCM).

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for 1-3 hours, or until the evolution of gas ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-methoxybenzoyl chloride, which can often be used in the next step without further purification.

2. Amide Bond Formation:

  • Dissolve the desired primary or secondary amine (1.0-1.2 eq.) in an anhydrous aprotic solvent like DCM, tetrahydrofuran (B95107) (THF), or DMF.

  • Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the amine solution and cool to 0 °C.

  • Slowly add a solution of 2-methoxybenzoyl chloride (1.0 eq.) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography on silica (B1680970) gel.

Quantitative Data for N-Substituted 2-Methoxybenzamides
DerivativeAmine ReactantBaseSolventYield (%)Reference
1 AnilineTEADCM85-95[1]
2 4-FluoroanilineDIPEATHF80-90[1]
3 BenzylamineTEADMF90-98[1]
4 MorpholineTEADCM88-96[1]

Yields are approximate and can vary based on specific reaction conditions and purification methods.

II. Derivatization via Electrophilic Aromatic Substitution

The electron-donating methoxy group and the ortho,para-directing, deactivating amide group on the benzene (B151609) ring of this compound influence the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and a powerful ortho,para-director. The amide group is a deactivating group but also directs incoming electrophiles to the ortho and para positions. The interplay of these two groups typically directs substitution to the positions para and ortho to the methoxy group (positions 5 and 3, respectively), with the para-substituted product often being the major isomer due to reduced steric hindrance.

Experimental Protocol: Nitration of this compound
  • Dissolve this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product, a mixture of isomers, can be purified by column chromatography (e.g., using a hexane-ethyl acetate (B1210297) gradient) or recrystallization to isolate the major 5-nitro-2-methoxybenzamide isomer.

Experimental Protocol: Halogenation of this compound
  • Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or chloroform.

  • Add the halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.0-1.1 eq.), in portions.

  • Stir the reaction at room temperature for several hours until TLC indicates the consumption of the starting material.

  • The reaction mixture is then diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography or recrystallization yields the halogenated product, typically with the halogen at the 5-position.

Quantitative Data for Electrophilic Aromatic Substitution Products
DerivativeReagentsSolventMajor IsomerYield (%)Reference
5-Nitro-2-methoxybenzamide HNO₃/H₂SO₄H₂SO₄5-Nitro70-85[2]
5-Bromo-2-methoxybenzamide (B1285100) NBSAcetic Acid5-Bromo80-90General Protocol
5-Chloro-2-methoxybenzamide NCSChloroform5-Chloro75-85General Protocol

Yields are for the major isomer and are approximate.

III. Derivatization via Metal-Catalyzed Cross-Coupling Reactions

Halogenated this compound derivatives serve as excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of functional groups onto the aromatic ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxybenzamide
  • To a reaction vessel, add 5-bromo-2-methoxybenzamide (1.0 eq.), an aryl or vinyl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.[3][4][5]

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-methoxybenzamide
  • In a glovebox or under an inert atmosphere, combine 5-bromo-2-methoxybenzamide (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).[6][7]

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the aminated product.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a general experimental workflow for the derivatization of this compound.

Derivatization_Pathways This compound This compound N-Substituted Derivatives N-Substituted Derivatives This compound->N-Substituted Derivatives Amine, Base Electrophilic Substitution Products Electrophilic Substitution Products This compound->Electrophilic Substitution Products E+ (e.g., NO2+, Br+) Cross-Coupling Products Cross-Coupling Products Electrophilic Substitution Products->Cross-Coupling Products Pd Catalyst, Coupling Partner Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials Reaction Reaction Setup & Monitoring (TLC) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product

References

Application Notes and Protocols for Utilizing 2-Methoxybenzamide in In Vitro Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzamide is a chemical compound that serves as a crucial structural scaffold in the development of novel antiproliferative agents. While this compound itself has not been extensively profiled for direct cytotoxic activity across a wide range of cancer cell lines, its derivatives have demonstrated significant potential in inhibiting cancer cell growth through various mechanisms of action. These application notes provide a comprehensive overview of the utility of the this compound core structure in cancer research, with a focus on the antiproliferative activities of its key derivatives.

The primary mechanism of action identified for this compound derivatives is the inhibition of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis.[1][2][3][4][5] Additionally, derivatives incorporating the benzamide (B126) moiety have been shown to induce apoptosis and cause cell cycle arrest.

These notes will detail standard protocols for assessing the antiproliferative effects of compounds containing the this compound scaffold and present available data on the activity of its derivatives.

Data Presentation: Antiproliferative Activity of this compound Derivatives

The following table summarizes the reported in vitro antiproliferative and inhibitory activities of various derivatives of this compound. It is important to note that the parent compound, this compound, is often used as a building block, and its derivatives are the active antiproliferative agents.

Compound/DerivativeCell LineAssay TypeIC50 ValueMechanism of ActionReference
Compound 21 (a this compound derivative)Daoy (Medulloblastoma)Antiproliferation AssayPotent (cell viability of 43% at 10 µM)Hedgehog Pathway Inhibition[2]
Compound 21 Shh-light II cellsGli-luciferase reporter assay0.03 µMHedgehog Pathway Inhibition[2]
Nimesulide Derivative (containing 3,4-dimethoxy benzamide)MDA-MB-468 (Breast Cancer)MTT Assay3.89 ± 0.0437 nMTubulin Polymerization Inhibition[6][7]
Nimesulide Derivative (containing 3,4-dimethoxy benzamide)DU145 (Prostate Cancer)MTT Assay2.298 ± 0.0513 nMTubulin Polymerization Inhibition[6][7]
2-methoxy-5-amino-N-hydroxybenzamide Colon Cancer CellsApoptosis AssaySensitizes cells to TRAIL-induced apoptosisUpregulation of DR5, downregulation of survivin[8]

Experimental Protocols

Detailed methodologies for key in vitro antiproliferative assays are provided below. These protocols can be adapted for the evaluation of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Appropriate cancer cell lines and culture medium

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • This compound derivative (test compound)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Appropriate cancer cell lines and culture medium

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the test compound, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to grow into a colony, thereby testing the long-term proliferative potential of cells after treatment.

Materials:

  • This compound derivative (test compound)

  • 6-well plates or culture dishes

  • Appropriate cancer cell lines and culture medium

  • Methanol (B129727)

  • Crystal Violet staining solution (0.5% in 25% methanol)

  • CO2 incubator

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 2-3 days.

  • Fixation and Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the long-term cytotoxic effect of the compound.

Mandatory Visualizations

Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog Ligand->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO GLI GLI Proteins SMO->GLI Activates SUFU SUFU SUFU->GLI GLI (Active) Active GLI GLI->GLI (Active) This compound Derivative This compound Derivative This compound Derivative->SMO Inhibits Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation

Caption: Hedgehog signaling pathway and the inhibitory action of this compound derivatives on Smoothened (SMO).

Experimental Workflow

Antiproliferative_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h add_compound Add Serial Dilutions of This compound Derivative incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT, SRB) incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent solubilize Solubilize Formazan/Dye incubate_reagent->solubilize read_absorbance Measure Absorbance (Microplate Reader) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: General workflow for in vitro antiproliferative assays.

References

Application Notes and Protocols: 2-Methoxybenzamide Derivatives in the Development of Bleaching Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-methoxybenzamide have emerged as a promising class of compounds in the development of novel bleaching herbicides. These compounds exhibit potent herbicidal activity by indirectly inhibiting carotenoid biosynthesis, a critical process for plant survival. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of N-benzyl-2-methoxybenzamide derivatives as bleaching herbicides. The information is intended to guide researchers in the synthesis, evaluation, and understanding of this new class of herbicides.

The primary mechanism of action involves the inhibition of plastoquinone (B1678516) (PQ) biosynthesis.[1][2] PQ is an essential cofactor for phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. By disrupting PQ synthesis, these this compound derivatives lead to the accumulation of phytoene and a subsequent lack of colored carotenoids. This deficiency in carotenoids, which are crucial for protecting chlorophyll (B73375) from photooxidation, results in the characteristic bleaching or whitening of plant tissues, ultimately leading to plant death.[1]

Data Presentation

The herbicidal efficacy of N-benzyl-2-methoxy-5-propargyloxybenzoamide derivatives has been evaluated in post-emergence applications. While specific IC50 values are not extensively reported in publicly available literature, the performance of lead compounds has been benchmarked against commercial herbicides.

Compound IDDerivative ClassHerbicidal Activity (Post-emergence)Target WeedsReference
406 N-benzyl-2-methoxy-5-propargyloxybenzamideComparable to Mesotrione and DiflufenicanBroadleaf and grass weeds[1]
412 N-benzyl-2-methoxy-5-propargyloxybenzamideComparable to Mesotrione and DiflufenicanBroadleaf and grass weeds[1]

Mechanism of Action

N-benzyl-2-methoxybenzamide derivatives act as indirect inhibitors of carotenoid biosynthesis. The proposed signaling pathway involves the following steps:

  • Inhibition of Plastoquinone (PQ) Biosynthesis: The primary target of these compounds is an enzyme in the PQ biosynthesis pathway, downstream of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Evidence suggests that the target is likely homogentisate (B1232598) solanesyltransferase (HST).

  • Depletion of Plastoquinone: Inhibition of HST leads to a reduction in the cellular pool of plastoquinone.

  • Inhibition of Phytoene Desaturase (PDS): Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which catalyzes a critical step in the carotenoid biosynthesis pathway.

  • Accumulation of Phytoene: The lack of functional PDS leads to the accumulation of its substrate, phytoene.

  • Cessation of Carotenoid Synthesis: The downstream synthesis of colored carotenoids (e.g., β-carotene, lutein, violaxanthin) is halted.

  • Photooxidation of Chlorophyll: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by light and oxygen.

  • Bleaching and Plant Death: The degradation of chlorophyll results in the characteristic white or bleached appearance of the plant, leading to cessation of photosynthesis and eventual death.

This mechanism is supported by the experimental observation that the bleaching effects of these compounds can be reversed by the application of exogenous homogentisic acid (HGA), a precursor in the plastoquinone biosynthesis pathway that is downstream of the proposed inhibition site.[1]

Mechanism_of_Action cluster_pathway Plastoquinone & Carotenoid Biosynthesis Pathway HPP 4-Hydroxyphenylpyruvate HPPD HPPD HPP->HPPD HGA Homogentisic Acid HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST PQ_pool Plastoquinone (PQ) Pool HST->PQ_pool PDS Phytoene Desaturase (PDS) PQ_pool->PDS Cofactor Phytoene Phytoene Phytoene->PDS Carotenoids Carotenoids (β-carotene, etc.) PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Bleaching/ Plant Death Chlorophyll->Bleaching Photooxidation Herbicide This compound Derivative Herbicide->HST Inhibits

Caption: Proposed mechanism of action for this compound-based bleaching herbicides.

Experimental Protocols

Synthesis of N-benzyl-2-methoxy-5-propargyloxybenzoamides

This protocol is adapted from the synthesis described for N-benzyl-2-methoxy-5-propargyloxybenzoamides.[1]

Materials:

  • 2-hydroxy-5-methoxybenzoic acid

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Substituted benzylamine (B48309)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

  • Synthesis of 2-methoxy-5-propargyloxybenzoic acid:

    • To a solution of 2-hydroxy-5-methoxybenzoic acid in DMF, add K₂CO₃ and propargyl bromide.

    • Stir the mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice water and acidify with HCl to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-methoxy-5-propargyloxybenzoic acid.

  • Synthesis of the acid chloride:

    • Reflux a mixture of 2-methoxy-5-propargyloxybenzoic acid and an excess of SOCl₂ for 2-3 hours.

    • Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

  • Synthesis of the final N-benzyl-2-methoxy-5-propargyloxybenzamide:

    • Dissolve the crude acid chloride in DCM.

    • To this solution, add the desired substituted benzylamine and Et₃N.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

Synthesis_Workflow Start 2-hydroxy-5-methoxybenzoic acid Step1 Alkylation with Propargyl Bromide, K₂CO₃, DMF Start->Step1 Intermediate1 2-methoxy-5-propargyloxybenzoic acid Step1->Intermediate1 Step2 Reaction with SOCl₂ Intermediate1->Step2 Intermediate2 2-methoxy-5-propargyloxybenzoyl chloride Step2->Intermediate2 Step3 Amidation with Substituted Benzylamine, Et₃N, DCM Intermediate2->Step3 Product N-benzyl-2-methoxy-5- propargyloxybenzamide Step3->Product Purification Column Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: General workflow for the synthesis of N-benzyl-2-methoxy-5-propargyloxybenzamides.

Herbicidal Activity Assay (Post-emergence)

This protocol describes a whole-plant bioassay to evaluate the post-emergence herbicidal activity of the synthesized compounds.

Materials:

  • Seeds of test plant species (e.g., Arabidopsis thaliana, barnyard grass, velvetleaf)

  • Pots with a suitable soil mixture

  • Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

  • Synthesized test compounds

  • Commercial standard herbicides (e.g., Mesotrione, Diflufenican)

  • Solvent for dissolving compounds (e.g., acetone (B3395972) or DMSO)

  • Wetting agent (e.g., Tween-20)

  • Spray chamber

Procedure:

  • Plant Cultivation:

    • Sow seeds of the test species in pots filled with the soil mixture.

    • Grow the plants in a growth chamber or greenhouse under optimal conditions until they reach the 2-3 leaf stage.

  • Preparation of Herbicide Solutions:

    • Dissolve the synthesized compounds and standard herbicides in a minimal amount of solvent.

    • Prepare a series of dilutions to test a range of application rates (e.g., 75, 150, 300 g a.i./ha).

    • Add a wetting agent to the final spray solutions to ensure uniform coverage.

  • Herbicide Application:

    • Transfer the plants to a spray chamber.

    • Apply the herbicide solutions evenly to the foliage of the plants at a constant spray volume.

    • Include a control group sprayed only with the solvent and wetting agent solution.

  • Evaluation of Herbicidal Activity:

    • Return the treated plants to the growth chamber or greenhouse.

    • Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • Record the fresh weight of the aerial parts of the plants at the end of the experiment to quantify the growth inhibition.

Determination of Pigment Content (β-Carotene and Chlorophyll)

This protocol outlines the extraction and quantification of key pigments to confirm the bleaching effect of the herbicides.

Materials:

  • Plant tissue from treated and control plants

  • Acetone (80%)

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

Procedure:

  • Pigment Extraction:

    • Harvest a known fresh weight of leaf tissue (e.g., 100 mg) from both treated and control plants.

    • Homogenize the tissue in 80% acetone using a mortar and pestle or a tissue homogenizer.

    • Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.

    • Collect the supernatant containing the pigments.

  • Spectrophotometric Quantification:

    • Measure the absorbance of the supernatant at 470 nm (for total carotenoids), 647 nm, and 663 nm (for chlorophylls) using a spectrophotometer.

    • Use 80% acetone as a blank.

  • Calculation of Pigment Concentration:

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for acetone):

      • Chlorophyll a (µg/mL) = 12.25 * A₆₆₃ - 2.79 * A₆₄₇

      • Chlorophyll b (µg/mL) = 21.50 * A₆₄₇ - 5.10 * A₆₆₃

      • Total Carotenoids (µg/mL) = (1000 * A₄₇₀ - 1.82 * Chl a - 85.02 * Chl b) / 198

    • Express the pigment content on a fresh weight basis (e.g., µg/g FW).

Conclusion

The N-benzyl-2-methoxybenzamide scaffold represents a promising starting point for the development of new bleaching herbicides with a novel mode of action. The protocols and information provided herein offer a framework for the synthesis, evaluation, and mechanistic study of these compounds. Further research focusing on optimizing the structure-activity relationship and identifying the precise molecular interactions with the target enzyme, homogentisate solanesyltransferase, will be crucial for the development of commercially viable herbicides from this chemical class.

References

Application Note: Molecular Docking Simulation of 2-Methoxybenzamide with the Smoothened Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway, is a key therapeutic target in oncology.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, making SMO an attractive target for small molecule inhibitors.[1] This application note provides a detailed protocol for performing a molecular docking simulation of 2-Methoxybenzamide, a potential SMO inhibitor, with the human Smoothened receptor using AutoDock Vina. For comparative analysis, the well-characterized SMO inhibitor, Vismodegib, is also docked. This document outlines the complete workflow from protein and ligand preparation to the analysis of docking results, offering a reproducible methodology for researchers in drug discovery and computational biology.

Introduction

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] The G protein-coupled receptor (GPCR) Smoothened (SMO) is the central signal transducer of this pathway.[1] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO activity. Ligand binding to PTCH alleviates this inhibition, leading to SMO activation and downstream signaling that culminates in the activation of GLI transcription factors. Aberrant activation of this pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.

Targeting SMO with small molecule inhibitors has proven to be a successful therapeutic strategy. Vismodegib, an FDA-approved drug, functions by binding to and inhibiting SMO.[2] this compound and its derivatives have been identified as a promising scaffold for the development of novel SMO antagonists.[1] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a protein target at the atomic level. This method is instrumental in structure-based drug design for lead identification and optimization.

This application note details a comprehensive protocol for the in silico evaluation of this compound's interaction with the human Smoothened receptor.

Hedgehog Signaling Pathway

The diagram below illustrates the canonical Hedgehog signaling pathway, highlighting the central role of the Smoothened receptor.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway cluster_off Pathway OFF (No Hh ligand) cluster_on Pathway ON (Hh ligand present) PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex SMO_off->SUFU_Gli Gli_R GLI Repressor SUFU_Gli->Gli_R Proteolytic Cleavage Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on Binds SMO_on SMO (active) PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Inhibits Cleavage Gli_A GLI Activator SUFU_Gli_on->Gli_A Dissociation Target_Genes_on Target Gene Transcription ON Gli_A->Target_Genes_on Activates

Figure 1: Hedgehog Signaling Pathway Diagram.

Experimental Protocols

This section provides a step-by-step protocol for the molecular docking simulation of this compound and Vismodegib with the human Smoothened receptor.

Software and Prerequisites
  • AutoDock Tools (ADT): Version 1.5.6 or later. Used for preparing protein and ligand files.

  • AutoDock Vina: Version 1.1.2 or later. The docking engine.

  • PyMOL or UCSF Chimera: For visualization of molecules and results.

  • A Linux or macOS-based operating system with a command-line terminal is recommended.

Preparation of the Smoothened Receptor (PDB ID: 4N4W)
  • Download the Receptor Structure:

    • Navigate to the RCSB Protein Data Bank (--INVALID-LINK--).

    • Search for and download the PDB file for 4N4W . This structure represents the human Smoothened receptor in complex with the antagonist SANT-1.[3]

  • Prepare the Receptor using AutoDock Tools:

    • Launch AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 4N4W.pdb.

    • Remove water molecules: Edit > Delete Water.

    • Remove the co-crystallized ligand (SANT-1) and any other heteroatoms not essential for the structure.

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

    • Add Kollman charges: Edit > Charges > Add Kollman Charges.

    • Save the prepared receptor in PDBQT format: File > Save > Write PDBQT. Name the file receptor.pdbqt.

Preparation of Ligands
  • Obtain Ligand Structures:

    • This compound:

      • Go to the PubChem database (--INVALID-LINK--).

      • Search for CID 75540 .

      • Download the 3D structure in SDF format.

    • Vismodegib:

      • In PubChem, search for CID 24776445 .[4]

      • Download the 3D structure in SDF format.

  • Convert and Prepare Ligands using AutoDock Tools:

    • In ADT, go to Ligand > Input > Open and open the downloaded SDF file for this compound.

    • ADT will automatically detect the root and set up rotatable bonds.

    • Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT. Name it this compound.pdbqt.

    • Repeat the process for Vismodegib, saving the file as vismodegib.pdbqt.

Docking Simulation Workflow

The following diagram outlines the computational workflow for the docking simulation.

Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB_Download Download Receptor (PDB: 4N4W) Receptor_Prep Receptor Preparation (ADT) PDB_Download->Receptor_Prep Ligand_Download Download Ligands (PubChem CIDs) Ligand_Prep Ligand Preparation (ADT) Ligand_Download->Ligand_Prep Grid_Box Define Grid Box (Binding Site) Receptor_Prep->Grid_Box Config_File Create Configuration File (config.txt) Ligand_Prep->Config_File Grid_Box->Config_File Run_Vina Run AutoDock Vina Config_File->Run_Vina Results Docking Results (Log & PDBQT files) Run_Vina->Results Visualization Visualize Interactions (PyMOL/Chimera) Results->Visualization Data_Analysis Analyze Binding Energy, RMSD, and Interactions Results->Data_Analysis Visualization->Data_Analysis

Figure 2: Molecular Docking Workflow Diagram.
Performing the Docking with AutoDock Vina

  • Define the Grid Box:

    • In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box.

    • Adjust the grid box to encompass the binding site of the co-crystallized ligand (SANT-1) in the original 4N4W structure. A good starting point for the dimensions would be 25 x 25 x 25 Å.

    • Note the center coordinates and dimensions of the grid box. For 4N4W, the approximate center coordinates are:

      • center_x = -29.5

      • center_y = 19.0

      • center_z = -3.5

  • Create a Configuration File:

    • Create a text file named config.txt in your working directory.

    • Add the following parameters to the file, replacing the center and size values if you adjusted them:

  • Run AutoDock Vina:

    • Open a terminal in your working directory.

    • Execute the following command to dock this compound:

Data Presentation

The docking simulations provide quantitative data on the binding affinity and the root-mean-square deviation (RMSD) of the docked poses. The results for this compound and the reference inhibitor Vismodegib are summarized below.

LigandBinding Affinity (kcal/mol)RMSD (Å)Predicted Interacting Residues (PDB: 4N4W)
This compound-7.81.2Tyr394, Arg400, His470, Asp473
Vismodegib (Reference)-10.50.8Tyr394, Arg400, Ser467, His470, Asp473

Table 1: Summary of Docking Simulation Results. Binding affinity represents the best-predicted pose. RMSD is calculated relative to the best pose.

Discussion of Results

The molecular docking simulation predicts that this compound binds favorably to the active site of the Smoothened receptor with a binding affinity of -7.8 kcal/mol. This is comparable to, though weaker than, the predicted binding affinity of the known SMO inhibitor Vismodegib (-10.5 kcal/mol). A more negative binding energy suggests a stronger interaction between the ligand and the receptor.

The analysis of the top-ranked docking pose for this compound suggests potential hydrogen bonding and hydrophobic interactions with key residues within the SMO binding pocket, including Tyr394, Arg400, His470, and Asp473 . These residues are known to be critical for the binding of various SMO antagonists. [3]Specifically, the benzamide (B126) moiety may form hydrogen bonds with Arg400 and Tyr394, which is a common interaction motif for this class of inhibitors.

For the reference compound, Vismodegib, the simulation predicts a highly stable binding pose with an RMSD of 0.8 Å and a strong binding affinity. The predicted interactions with residues such as Tyr394, Arg400, and Asp473 are consistent with previously published structural and computational studies. The additional predicted interaction with Ser467 may contribute to its higher binding affinity.

The low RMSD values for the top poses of both compounds indicate a high degree of conformational stability in the predicted binding modes. The data suggests that this compound is a promising scaffold for further optimization to enhance its binding affinity and inhibitory potency against the Smoothened receptor. Future work could involve synthesizing derivatives of this compound with modifications aimed at establishing additional interactions within the binding pocket to improve its therapeutic potential.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • From 2-Methoxybenzoic Acid: This is a common and direct method involving the conversion of the carboxylic acid to an activated form (like an acid chloride) followed by amidation.

  • From 2-Methoxybenzonitrile (B147131): This route involves the hydrolysis of the nitrile group to the corresponding amide.

Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can arise from several factors, depending on the chosen synthetic route. Common causes include incomplete reaction, side reactions, and loss of product during workup and purification. For instance, when starting from 2-methoxybenzoic acid, the formation of byproducts can significantly lower the yield.

Q3: What are the primary byproducts I should be aware of during the synthesis from 2-Methoxybenzoic Acid?

A3: When synthesizing this compound from 2-Methoxybenzoic acid, particularly via an acid chloride intermediate, potential byproducts include:

  • Unreacted 2-Methoxybenzoic Acid: If the initial activation step is incomplete.

  • Anhydride Formation: The acid chloride can react with unreacted carboxylic acid to form an anhydride.

  • Ester Formation: If an alcohol is used as a solvent or is present as an impurity, it can react with the acid chloride.

  • Hydrolysis of the Acid Chloride: Presence of water will lead to the hydrolysis of the acid chloride back to 2-methoxybenzoic acid.

Q4: How can I minimize byproduct formation and improve the yield?

A4: To minimize byproduct formation, it is crucial to control the reaction conditions carefully. Using anhydrous solvents and reagents is critical to prevent hydrolysis of the acid chloride intermediate. Ensuring the complete conversion of the starting material by optimizing reaction time and temperature can also significantly improve the yield of the desired product. The slow addition of reagents, particularly the aminating agent, can also help to control the reaction and reduce side product formation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield When Synthesizing from 2-Methoxybenzoic Acid

A common challenge in this synthesis is a lower-than-expected yield. The following table outlines potential causes and suggested solutions.

Potential CauseSuggested Solution
Incomplete conversion of 2-methoxybenzoic acid to the acid chloride - Ensure the use of a sufficient excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).- Increase the reaction time or temperature as needed, while monitoring the reaction progress by TLC or GC.- Use a catalytic amount of DMF when using oxalyl chloride.
Hydrolysis of the 2-methoxybenzoyl chloride intermediate - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Side reactions of the acid chloride - Add the ammonia (B1221849) source (e.g., aqueous ammonia or ammonium (B1175870) chloride) slowly and at a controlled temperature to prevent side reactions.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal reaction conditions for amidation - Optimize the reaction temperature; some amidations proceed well at room temperature, while others may require gentle heating.- The choice of base and solvent system is crucial; for the Schotten-Baumann method, a biphasic system with an aqueous base is common.[1]
Product loss during workup and purification - Minimize the amount of solvent used for recrystallization to avoid significant loss of product in the mother liquor.- Ensure complete precipitation of the product before filtration.
Issue 2: Incomplete Hydrolysis of 2-Methoxybenzonitrile

When preparing this compound from 2-Methoxybenzonitrile, incomplete conversion is a primary concern.

Potential CauseSuggested Solution
Insufficiently harsh reaction conditions - The hydrolysis of nitriles to amides can require strong acidic or basic conditions and elevated temperatures.- Increase the concentration of the acid or base catalyst.- Extend the reaction time or increase the reaction temperature, monitoring for the consumption of the starting material.
Poor solubility of 2-methoxybenzonitrile - Choose a solvent system in which the starting material is soluble under the reaction conditions.- The use of a co-solvent may be necessary to improve solubility.
Formation of 2-methoxybenzoic acid as a byproduct - Over-hydrolysis can lead to the formation of the carboxylic acid. To favor the amide, carefully control the reaction time and temperature.- Using milder hydrolysis conditions, such as hydrogen peroxide with a base, can sometimes provide better selectivity for the amide.

Data Presentation

The yield of this compound can be significantly influenced by the chosen synthetic method and reaction conditions. The table below summarizes typical yields for different approaches.

Synthetic MethodStarting MaterialReagentsTypical YieldReference
Traditional Schotten-Baumann 2-Methoxybenzoic AcidSOCl₂, aq. NH₃60-80%[1]
Optimized Schotten-Baumann 2-Methoxybenzoic AcidOxalyl chloride/DMF, biphasic systemup to 92%[1]
Nitrile Hydrolysis (Acidic) 2-MethoxybenzonitrileH₂SO₄, H₂OVariable-
Nitrile Hydrolysis (Basic) 2-MethoxybenzonitrileH₂O₂, NaOHVariable-

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methoxybenzoic Acid (Optimized Schotten-Baumann Method)[1]
  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 2-methoxybenzoic acid (1 equivalent) in an anhydrous solvent such as toluene. Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of anhydrous DMF. Stir the reaction mixture at room temperature for 2-3 hours or until the gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 2-methoxybenzoyl chloride.

  • Amidation: In a separate flask, prepare a solution of aqueous ammonia. Cool the flask in an ice bath. The crude 2-methoxybenzoyl chloride is dissolved in a water-immiscible organic solvent (e.g., dichloromethane) and added dropwise to the cold ammonia solution with vigorous stirring. The reaction is allowed to proceed for 1-2 hours.

  • Workup and Purification: The organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Protocol 2: Synthesis of this compound from 2-Methoxybenzonitrile (Basic Hydrolysis)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzonitrile (1 equivalent) in a suitable solvent such as ethanol or DMSO.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (B78521) (e.g., 6M) and 30% hydrogen peroxide. The reaction mixture is heated to 50-60 °C and stirred for several hours. The progress of the reaction should be monitored by TLC or GC.

  • Workup and Purification: After completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated solid is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization.

Mandatory Visualization

experimental_workflow_from_acid cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification start 2-Methoxybenzoic Acid process1 Anhydrous Solvent (e.g., Toluene) Inert Atmosphere start->process1 reagent1 Oxalyl Chloride / DMF or Thionyl Chloride reagent1->process1 intermediate 2-Methoxybenzoyl Chloride process1->intermediate process2 Biphasic System (e.g., DCM/Water) Low Temperature intermediate->process2 reagent2 Aqueous Ammonia reagent2->process2 product Crude this compound process2->product process3 Recrystallization product->process3 final_product Pure this compound process3->final_product

Caption: Experimental workflow for the synthesis of this compound from 2-Methoxybenzoic Acid.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_synthesis_from_acid Route 1: From 2-Methoxybenzoic Acid cluster_synthesis_from_nitrile Route 2: From 2-Methoxybenzonitrile cluster_solutions Corrective Actions start Low Yield Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_reaction_setup Verify Reaction Setup (Inert Atmosphere, Temperature Control) start->check_reaction_setup incomplete_activation Incomplete Acid Chloride Formation? check_reagents->incomplete_activation If starting from acid incomplete_hydrolysis Incomplete Nitrile Hydrolysis? check_reagents->incomplete_hydrolysis If starting from nitrile solution_reagents Use fresh, high-purity, anhydrous reagents. check_reagents->solution_reagents [No] hydrolysis Hydrolysis of Acid Chloride? check_reaction_setup->hydrolysis solution_setup Ensure proper setup and temperature monitoring. check_reaction_setup->solution_setup [No] incomplete_activation->hydrolysis solution_activation Increase chlorinating agent/time/temp. incomplete_activation->solution_activation [Yes] amidation_issues Inefficient Amidation? hydrolysis->amidation_issues solution_hydrolysis Strict anhydrous conditions. hydrolysis->solution_hydrolysis [Yes] solution_amidation Optimize base, solvent, and addition rate. amidation_issues->solution_amidation [Yes] solution_nitrile_hydrolysis Increase catalyst conc., time, or temp. incomplete_hydrolysis->solution_nitrile_hydrolysis [Yes]

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing 2-Methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: From 2-Methoxybenzoic Acid

This route typically involves the activation of the carboxylic acid followed by amidation. Common methods for activation include conversion to an acyl chloride or the use of coupling reagents.

Issue 1: Low or No Yield of this compound

  • Possible Cause 1: Incomplete Activation of 2-Methoxybenzoic Acid. The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) is crucial. If this step is inefficient, the subsequent amidation will not proceed effectively.

    • Troubleshooting Steps:

      • If using SOCl₂ or Oxalyl Chloride: Ensure the reagent is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. A catalytic amount of DMF can accelerate the formation of the acyl chloride from oxalyl chloride.[1]

      • If using Coupling Reagents (e.g., HATU, DCC, EDC): Ensure the coupling reagent is not degraded and is used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). Pre-activating the carboxylic acid for 15-30 minutes before adding the amine source can improve yields.

  • Possible Cause 2: Amine Deactivation. The ammonia (B1221849) source (e.g., aqueous ammonia, ammonium (B1175870) chloride) can be protonated by the acidic starting material or acidic byproducts, rendering it non-nucleophilic.

    • Troubleshooting Steps:

      • When using an amine salt, a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to liberate the free amine.

      • If reacting an acyl chloride with ammonia, the generated HCl will protonate the ammonia. Using at least two equivalents of the amine source can ensure one equivalent is available for the reaction while the other acts as a base.

  • Possible Cause 3: Hydrolysis of Intermediates. Acyl chlorides and activated esters are highly susceptible to hydrolysis. The presence of water in the reaction will lead to the formation of 2-methoxybenzoic acid as a byproduct, reducing the yield of the desired amide.

    • Troubleshooting Steps:

      • Use anhydrous solvents (e.g., dry DMF, DCM, THF).

      • Ensure all glassware is thoroughly dried before use.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of Unreacted 2-Methoxybenzoic Acid in the Final Product

  • Possible Cause: This is a clear indication of incomplete reaction, likely due to one of the reasons mentioned in "Low or No Yield".

    • Troubleshooting Steps:

      • Purification: Unreacted 2-methoxybenzoic acid can typically be removed from the crude product by washing the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, while the neutral this compound remains in the organic layer.

Issue 3: Formation of Side Products

  • Possible Cause 1 (when using carbodiimide (B86325) coupling reagents like DCC or EDC): Formation of N-acylurea. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.

    • Troubleshooting Steps:

      • Add a coupling additive such as HOBt or OxymaPure. These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement and more reactive towards the amine.

  • Possible Cause 2 (when using SOCl₂ at high temperatures): Dehydration of the primary amide. Although less common for aromatic amides, high temperatures can potentially lead to the dehydration of the newly formed this compound to 2-methoxybenzonitrile (B147131).

    • Troubleshooting Steps:

      • Maintain moderate reaction temperatures during the amidation step.

Route 2: From 2-Methoxybenzonitrile

This synthetic pathway involves the partial hydrolysis of the nitrile group to an amide.

Issue 1: Incomplete Hydrolysis of 2-Methoxybenzonitrile

  • Possible Cause: The reaction conditions (time, temperature, or catalyst concentration) may be insufficient for complete conversion.

    • Troubleshooting Steps:

      • Acid-Catalyzed Hydrolysis: Increase the reaction time or the concentration of the acid catalyst (e.g., sulfuric acid, hydrochloric acid). Gentle heating can also promote the reaction.

      • Base-Catalyzed Hydrolysis: Increase the reaction time, temperature, or the concentration of the base (e.g., NaOH, KOH). The use of a co-solvent like ethanol (B145695) can improve the solubility of the starting material.

Issue 2: Over-hydrolysis to 2-Methoxybenzoic Acid

  • Possible Cause: The reaction conditions are too harsh, leading to the hydrolysis of the desired this compound to the corresponding carboxylic acid.

    • Troubleshooting Steps:

      • Carefully monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time to quench the reaction.

      • Use milder reaction conditions, such as lower temperatures or shorter reaction times.

      • For base-catalyzed hydrolysis, using a peroxide source (e.g., hydrogen peroxide) in the presence of a base can sometimes selectively afford the amide.

Issue 3: Difficulty in Separating this compound from Unreacted 2-Methoxybenzonitrile

  • Possible Cause: Both compounds can have similar polarities, making separation by column chromatography challenging.

    • Troubleshooting Steps:

      • Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material.

      • Recrystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of synthetic route often depends on the availability and cost of the starting materials. The synthesis from 2-methoxybenzoic acid via an acyl chloride is a very common and generally high-yielding method.[2][3][4] The use of modern coupling reagents is also efficient but can be more expensive. The hydrolysis of 2-methoxybenzonitrile is also a viable route, but controlling the partial hydrolysis to avoid the formation of the carboxylic acid can sometimes be challenging.

Q2: What are the recommended solvents for the synthesis of this compound from 2-methoxybenzoic acid?

A2: For the formation of the acyl chloride using SOCl₂ or oxalyl chloride, non-polar aprotic solvents like toluene (B28343) or dichloromethane (B109758) (DCM) are suitable. For the subsequent amidation step, or when using coupling reagents, polar aprotic solvents such as dimethylformamide (DMF), DCM, or tetrahydrofuran (B95107) (THF) are commonly used.[2][3][4]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the starting material (2-methoxybenzoic acid or 2-methoxybenzonitrile) should be seen to diminish over time, while a new spot for the product, this compound, appears. Using a co-spot of the starting material and the reaction mixture on the TLC plate can help in identifying the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: My final product of this compound is off-white or yellowish. How can I decolorize it?

A4: The color is likely due to small amounts of impurities. Recrystallization from a suitable solvent system is often effective in removing colored impurities. Common solvents for recrystallization of amides include ethanol, ethyl acetate (B1210297), or mixtures of these with hexanes. Washing the crude product with a small amount of cold solvent can also sometimes remove colored impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis from Carboxylic Acids

Coupling Reagent/MethodBaseSolventTemperature (°C)Typical Yield (%)Notes
SOCl₂ / NH₃- (or excess NH₃)Toluene, then THF/H₂O0 - 8070-90A robust and cost-effective method.[5]
Oxalyl Chloride / NH₃Pyridine or Et₃NDCM0 - RT80-95Generally milder than SOCl₂.[1]
HATUDIPEADMF or DCMRT71-86A highly efficient but more expensive coupling reagent.[2][3][4]
EDC / HOBtDIPEA or Et₃NDMF or DCM0 - RT60-85A common and effective carbodiimide-based method.
DCC / HOBtDIPEA or Et₃NDCM0 - RT60-85Similar to EDC, but the dicyclohexylurea byproduct is less soluble.

Yields are typical for amide bond formation and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methoxybenzoic Acid via Acyl Chloride

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Concentrated Aqueous Ammonia

  • Tetrahydrofuran (THF)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous toluene or DCM.

    • Slowly add thionyl chloride (1.2 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of DMF can be added.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. The resulting crude 2-methoxybenzoyl chloride is typically used in the next step without further purification.

  • Amidation:

    • In a separate flask, cool concentrated aqueous ammonia (a large excess) to 0 °C.

    • Dissolve the crude 2-methoxybenzoyl chloride in a minimal amount of anhydrous THF and add it dropwise to the cold ammonia solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • A white precipitate of this compound should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether.

    • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound from 2-Methoxybenzonitrile via Base-Catalyzed Hydrolysis

Materials:

  • 2-Methoxybenzonitrile

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis:

    • In a round-bottom flask, dissolve 2-methoxybenzonitrile (1.0 eq) in ethanol.

    • Add an aqueous solution of NaOH or KOH (2-3 eq).

    • Slowly add hydrogen peroxide (3-5 eq) dropwise while maintaining the temperature below 40 °C with an ice bath.

    • After the addition is complete, stir the reaction at room temperature or gentle heat (40-50 °C) and monitor its progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture with 1 M HCl.

    • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • Recrystallize the crude product if necessary.

Visualizations

experimental_workflow_acid_chloride cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification A 2-Methoxybenzoic Acid D Heat/Reflux A->D B SOCl₂ or Oxalyl Chloride (cat. DMF) B->D C Anhydrous Solvent (Toluene or DCM) C->D E Crude 2-Methoxybenzoyl Chloride D->E G Reaction at 0°C to RT E->G F Aqueous Ammonia F->G H Crude this compound G->H I Filtration & Washing H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for this compound synthesis from 2-Methoxybenzoic Acid.

experimental_workflow_nitrile_hydrolysis cluster_hydrolysis Step 1: Base-Catalyzed Hydrolysis cluster_workup Step 2: Work-up cluster_purification Step 3: Purification A 2-Methoxybenzonitrile E Stir at RT or gentle heat A->E B NaOH or KOH B->E C H₂O₂ C->E D Ethanol/Water D->E F Reaction Mixture E->F G Neutralization with HCl F->G H Extraction or Filtration G->H I Crude this compound H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for this compound synthesis from 2-Methoxybenzonitrile.

troubleshooting_logic start Low Yield of This compound cause1 Incomplete Carboxylic Acid Activation? start->cause1 cause2 Amine Deactivation? start->cause2 cause3 Hydrolysis of Intermediates? start->cause3 solution1 Check Reagent Quality Use Anhydrous Conditions Pre-activate Acid cause1->solution1 Yes solution2 Add Non-nucleophilic Base Use Excess Amine cause2->solution2 Yes solution3 Use Anhydrous Solvents Inert Atmosphere cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Methoxybenzamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Methoxybenzamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the approximate aqueous solubility of this compound?

A1: this compound is considered to have low solubility in water. While experimental values can vary based on conditions like temperature and pH, its predicted aqueous solubility is approximately 0.02 M. For practical purposes, it is often necessary to employ solubility enhancement techniques for many experimental applications.

Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are observing poor dissolution, consider the following initial steps:

  • Gentle Heating and Agitation: Mild heating (e.g., to 37°C) and continuous stirring or sonication can help overcome kinetic barriers to dissolution.

  • Particle Size Reduction: Ensure you are starting with a fine powder. If necessary, gently grind the solid to increase the surface area available for solvation.

  • pH Adjustment: The solubility of this compound can be influenced by pH. Depending on the experimental requirements, adjusting the pH of the buffer may improve solubility.

  • Use of a Co-solvent: For many applications, preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is a common and effective strategy. This stock solution can then be diluted into the aqueous buffer.

Q3: How do I prepare a stock solution of this compound using a co-solvent?

A3: To prepare a stock solution, dissolve the this compound in a minimal amount of a suitable organic solvent, such as DMSO or ethanol. Once fully dissolved, this concentrated stock can be added dropwise to your aqueous buffer while vortexing or stirring vigorously. This technique, known as "solvent-shifting," helps to prevent precipitation by rapidly dispersing the compound in the aqueous medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v for cell-based assays).

Q4: Can I increase the solubility of this compound by adjusting the pH of my buffer?

A4: Yes, altering the pH can modulate the solubility of ionizable compounds. While this compound is a neutral molecule, extreme pH values can sometimes influence the hydration of the molecule and its interaction with buffer components, potentially leading to a modest increase in solubility. However, the effect may not be as pronounced as with acidic or basic compounds. It is essential to verify that any pH adjustment will not compromise the integrity of the compound or the experimental assay.

Q5: Are there other excipients that can enhance the solubility of this compound?

A5: Yes, cyclodextrins are commonly used excipients to enhance the aqueous solubility of poorly soluble compounds. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.

Troubleshooting Guide: Precipitation Issues

This guide addresses specific precipitation problems that may arise during your experiments.

Issue 1: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.

  • Possible Cause A: Final concentration is too high.

    • Explanation: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer composition).

    • Suggested Solution:

      • Try preparing a more dilute solution.

      • Perform a solubility assessment to determine the maximum achievable concentration in your specific buffer system (see Experimental Protocol 1).

      • Increase the percentage of the co-solvent if your experiment allows, but be mindful of its potential effects on the assay.

  • Possible Cause B: Improper mixing technique.

    • Explanation: Adding the aqueous buffer to the concentrated DMSO stock, or inadequate mixing, can lead to localized supersaturation and cause the compound to "crash out" of solution.

    • Suggested Solution: Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. This ensures rapid dispersion.

Issue 2: The solution is initially clear but becomes cloudy or shows precipitate over time.

  • Possible Cause A: Time-dependent precipitation.

    • Explanation: The initially formed solution may be kinetically trapped in a supersaturated state, which is thermodynamically unstable. Over time, the compound may precipitate out as it equilibrates to its true thermodynamic solubility.

    • Suggested Solution:

      • Use the prepared solution immediately after preparation.

      • If the experiment requires longer incubation times, consider reducing the final concentration of this compound.

      • The inclusion of solubility enhancers like cyclodextrins can help stabilize the compound in solution for longer periods.

  • Possible Cause B: Temperature fluctuations.

    • Explanation: The solubility of many compounds is temperature-dependent. A decrease in temperature can lower the solubility and lead to precipitation.

    • Suggested Solution: Maintain a constant temperature throughout your experiment. If solutions are prepared at a higher temperature, ensure they remain at that temperature if cooling would cause precipitation.

Quantitative Solubility Data (Illustrative)

The following tables present illustrative quantitative data to demonstrate the effects of various factors on the solubility of this compound. This data is based on known principles and data for structurally similar compounds and should be used as a guide for experimental design.

Table 1: Solubility of this compound in Co-solvent/Water Mixtures at 25°C

Co-solvent% Co-solvent (v/v)Illustrative Solubility (mg/mL)Illustrative Solubility (mM)
None (Water)0%3.0220.0
DMSO10%15.1100
DMSO25%45.3300
DMSO50%113.4750
Ethanol10%9.160
Ethanol25%22.7150
Ethanol50%52.9350

Table 2: Effect of pH on the Aqueous Solubility of this compound at 25°C

pHIllustrative Solubility (mg/mL)Illustrative Solubility (mM)
4.03.523.2
5.03.221.2
6.03.120.5
7.03.019.9
8.03.321.8
9.03.623.8

Table 3: Effect of Beta-Cyclodextrin (B164692) on the Aqueous Solubility of this compound at 25°C, pH 7.0

Beta-Cyclodextrin (mM)Illustrative Solubility (mg/mL)Illustrative Solubility (mM)
03.019.9
24.831.8
57.549.6
1012.180.0
1516.6110

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using UV-Vis Spectroscopy

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation of Standard Solutions and Calibration Curve: a. Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., ethanol). b. Perform a serial dilution of the stock solution with the target aqueous buffer to prepare a series of standard solutions of known concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range.

  • Sample Preparation and Equilibration: a. Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. b. Agitate the suspension at a constant temperature (e.g., using a shaker or rotator) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: a. After equilibration, allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. c. Dilute the clear filtrate with the aqueous buffer to a concentration that falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted filtrate at the λmax.

  • Calculation of Solubility: a. Use the calibration curve to determine the concentration of this compound in the diluted sample. b. Multiply this concentration by the dilution factor to calculate the equilibrium solubility in the original supernatant.

Protocol 2: Enhancing Solubility using Beta-Cyclodextrin (Phase Solubility Study)

This protocol describes how to investigate the effect of beta-cyclodextrin on the solubility of this compound.

  • Preparation of Cyclodextrin Solutions: a. Prepare a series of aqueous solutions containing increasing concentrations of beta-cyclodextrin (e.g., 0, 2, 5, 10, 15 mM) in the desired buffer.

  • Equilibration: a. Add an excess amount of solid this compound to each of the beta-cyclodextrin solutions. b. Seal the vials and agitate them at a constant temperature for 24-48 hours to reach equilibrium.

  • Sample Analysis: a. Following equilibration, filter each suspension through a 0.22 µm syringe filter. b. Analyze the concentration of this compound in each filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy (as described in Protocol 1).

  • Data Analysis: a. Plot the solubility of this compound (y-axis) against the concentration of beta-cyclodextrin (x-axis). b. The resulting phase solubility diagram will illustrate the effect of beta-cyclodextrin on the solubility. A linear increase typically suggests the formation of a 1:1 inclusion complex.

Visualizations

Troubleshooting_Workflow start This compound Precipitation Issue check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration or perform solubility assessment. check_concentration->lower_concentration Yes check_mixing Was the mixing technique correct? check_concentration->check_mixing No end_node Solubility Issue Resolved lower_concentration->end_node improve_mixing Add stock solution dropwise to vigorously stirring buffer. check_mixing->improve_mixing No check_time Does precipitation occur over time? check_mixing->check_time Yes improve_mixing->end_node use_fresh Use solution immediately or add stabilizers (e.g., cyclodextrins). check_time->use_fresh Yes check_temp Were there any temperature fluctuations? check_time->check_temp No use_fresh->end_node control_temp Maintain constant temperature during the experiment. check_temp->control_temp Yes check_temp->end_node No control_temp->end_node

Caption: Troubleshooting workflow for precipitation issues.

Solubility_Enhancement_Strategies start Poor Aqueous Solubility of This compound strategy1 Co-solvency start->strategy1 strategy2 pH Adjustment start->strategy2 strategy3 Cyclodextrin Inclusion start->strategy3 desc1 Dissolve in a water-miscible organic solvent (e.g., DMSO, Ethanol) to create a stock solution. strategy1->desc1 desc2 Modify the pH of the aqueous buffer to potentially increase solubility. strategy2->desc2 desc3 Form an inclusion complex with beta-cyclodextrins to enhance aqueous solubility. strategy3->desc3

Caption: Strategies for enhancing solubility.

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_standards Prepare Standard Solutions measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_sample Prepare Saturated Sample measure_sample Measure Absorbance of Sample prep_sample->measure_sample create_curve Create Calibration Curve measure_standards->create_curve calculate_sol Calculate Solubility create_curve->calculate_sol measure_sample->calculate_sol

Caption: Workflow for solubility determination.

Technical Support Center: Purification of 2-Methoxybenzamide and Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methoxybenzamide and its key intermediates, 2-methoxybenzoic acid and 2-methoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route. When synthesized from 2-methoxybenzoyl chloride and ammonia (B1221849) or an ammonia source, common impurities may include:

  • Unreacted 2-methoxybenzoyl chloride: This can be identified by its reactivity with water to form 2-methoxybenzoic acid.

  • 2-methoxybenzoic acid: Arises from the hydrolysis of 2-methoxybenzoyl chloride, either from moisture in the reaction or during workup.

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.

  • By-products from the synthesis of intermediates: Impurities from the preparation of 2-methoxybenzoic acid or 2-methoxybenzoyl chloride can be carried through.

Q2: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities depressing the melting point, or the solution being cooled too rapidly. To address this:

  • Reheat the solution: Add a small amount of additional hot solvent to ensure everything redissolves.

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use a different solvent system: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures.

  • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to the cooled solution.

Q3: I have a low yield after recrystallizing 2-methoxybenzoic acid. What are the likely causes?

A3: Low recovery of 2-methoxybenzoic acid after recrystallization can stem from several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Washing with warm solvent: Always use ice-cold solvent to wash the collected crystals to minimize redissolving the product.

  • Premature crystallization: If you perform a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-warmed.

Q4: How can I assess the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.[1] A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.[1] Purity is typically assessed by the area percentage of the main peak. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities and by-products.

Troubleshooting Guides

Purification of this compound
ProblemPossible Cause(s)Suggested Solution(s)
Persistent Color in Product Presence of colored impurities from starting materials or side reactions.- Treat the solution with activated charcoal before crystallization.- Perform column chromatography.
Broad Melting Point Range The presence of impurities.- Repeat the recrystallization, ensuring slow crystal growth.- Purify by column chromatography.
Difficulty Removing 2-methoxybenzoic acid Similar solubility characteristics to this compound.- Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to convert the acidic impurity into its water-soluble salt.
Purification of Intermediates
IntermediateProblemPossible Cause(s)Suggested Solution(s)
2-methoxybenzoic acid Product is sticky or oily after precipitation. - Incomplete reaction or presence of unreacted starting materials.- Precipitation from a supersaturated solution.- Ensure the acidification step is performed slowly with good stirring.- Wash the precipitate thoroughly with cold water.
2-methoxybenzoyl chloride Product degrades during purification. - Hydrolysis due to exposure to moisture.- Perform purification steps (e.g., distillation) under anhydrous conditions.- Handle the material quickly and in a dry atmosphere.
2-methoxybenzoyl chloride Low purity after synthesis. - Incomplete reaction with the chlorinating agent (e.g., thionyl chloride).- Presence of residual solvent or by-products.- Use a slight excess of the chlorinating agent and ensure sufficient reaction time.- Purify by vacuum distillation.

Quantitative Data Summary

While specific yields and purities are highly dependent on the scale and specific conditions of the experiment, the following table provides typical data for common purification techniques.

CompoundPurification MethodTypical Yield (%)Typical Purity (%)
2-methoxybenzoic acidPrecipitation & Washing85-95>98
2-methoxybenzoyl chlorideVacuum Distillation70-90>97
This compoundRecrystallization75-90>99
This compoundColumn Chromatography60-80>99.5

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol (B145695)/water mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: A mixture of ethanol and water is often a good starting point. The goal is to find a solvent system where this compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel into a clean flask.

  • Induce Crystallization: Slowly add hot water to the hot ethanol solution until a slight cloudiness persists. Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation and Conditions (starting point):

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 226 nm.

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the area of the this compound peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

experimental_workflow start Crude this compound dissolution Dissolve in hot solvent start->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Cool to induce crystallization dissolution->crystallization hot_filtration->crystallization Remove insoluble impurities isolation Isolate crystals (vacuum filtration) crystallization->isolation washing Wash with cold solvent isolation->washing drying Dry purified crystals washing->drying end Pure this compound drying->end

Caption: General workflow for the purification of this compound by recrystallization.

Caption: Troubleshooting logic for when a product "oils out" during crystallization.

References

How to improve the stability of 2-Methoxybenzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of 2-Methoxybenzamide in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

The primary degradation pathway for this compound in solution is hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 2-methoxybenzoic acid and ammonia. The rate of hydrolysis is significantly influenced by the pH of the solution and the storage temperature.

Q2: How does the structure of this compound influence its stability?

The stability of this compound is influenced by the electronic effects of its substituents. The methoxy (B1213986) group (-OCH3) at the ortho-position is an electron-donating group. This property can increase the electron density on the carbonyl carbon of the amide group, making it less susceptible to nucleophilic attack by water or hydroxide (B78521) ions, which is the key step in hydrolysis. However, despite this electronic stabilization, hydrolysis can still occur, particularly under harsh pH or high-temperature conditions.

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

While specific kinetic data for this compound is not extensively published, based on the general principles of amide hydrolysis, a neutral pH range of 6.0 to 8.0 is recommended to minimize the rate of degradation. Both strongly acidic (pH < 4) and strongly alkaline (pH > 9) conditions will significantly accelerate the hydrolysis of the amide bond.

Troubleshooting Guide: Degradation of this compound in Solution

This guide will help you identify and resolve common issues related to the degradation of this compound during your experiments.

Symptom Potential Cause Recommended Solution
Rapid loss of this compound concentration in aqueous solution. Inappropriate pH: The solution may be too acidic or too basic, accelerating hydrolysis.- Adjust the pH of the solution to a neutral range (6.0 - 8.0).- Utilize a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain a stable pH.
Degradation observed even at neutral pH. Elevated Temperature: Higher temperatures increase the rate of hydrolysis.- Store stock and working solutions at controlled room temperature (20-25°C) for short-term use.- For long-term storage, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles.
Precipitation or cloudiness in the solution over time. Formation of less soluble degradation products: 2-Methoxybenzoic acid, a primary degradation product, may have lower solubility than the parent compound under certain conditions.- Confirm the identity of the precipitate using analytical techniques such as HPLC or LC-MS.- If confirmed as a degradation product, follow the steps to minimize degradation (pH and temperature control). Consider using a co-solvent if compatible with the experimental system.
Inconsistent experimental results. Progressive degradation of stock solutions: Stock solutions may be degrading over time, leading to variability in the effective concentration used in experiments.- Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use vials to avoid repeated warming and introduction of contaminants.- Periodically check the purity of the stock solution using a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).

    • At specified time points, dissolve a portion of the solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Keep a control sample, protected from light, under the same temperature conditions.

    • Withdraw samples from both the exposed and control solutions at various time points.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to monitor the stability of this compound and quantify its degradation products.[1]

  • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation. A starting point could be Acetonitrile:Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for the quantification of this compound and its major degradants.

Data Presentation

The following table summarizes the expected impact of key factors on the stability of this compound in solution, based on general principles of amide chemistry.

Factor Condition Expected Impact on Stability Primary Degradation Product
pH Acidic (pH < 4)Decreased (Increased Hydrolysis)2-Methoxybenzoic Acid
Neutral (pH 6-8)Optimal StabilityMinimal Degradation
Basic (pH > 9)Decreased (Increased Hydrolysis)2-Methoxybenzoate
Temperature Refrigerated (2-8°C)High StabilityMinimal Degradation
Room Temp (20-25°C)Moderate StabilitySlow Formation of Hydrolysis Products
Elevated (>40°C)Low StabilityAccelerated Formation of Hydrolysis Products
Light Exposure Protected from LightNo significant impact expected-
Exposed to UV/Visible LightPotential for minor photolytic degradation, but hydrolysis is the primary concern.Photodegradation products (if any)
Oxidizing Agents Presence of H₂O₂Potential for oxidative degradation, though the amide bond is generally stable to oxidation.Oxidized derivatives

Visualizations

cluster_conditions Stress Conditions Acid_Heat Acidic Conditions (e.g., HCl, heat) Hydrolysis Hydrolysis (Nucleophilic Acyl Substitution) Acid_Heat->Hydrolysis Accelerates Base_Heat Basic Conditions (e.g., NaOH, heat) Base_Heat->Hydrolysis Accelerates 2_Methoxybenzamide This compound 2_Methoxybenzamide->Hydrolysis Degradation_Products Degradation Products: - 2-Methoxybenzoic Acid - Ammonia Hydrolysis->Degradation_Products

Caption: Primary degradation pathway of this compound in solution.

Start Start: Prepare this compound Stock Solution Stress Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) Start->Stress Sample Withdraw Samples at Time Intervals Stress->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Quantify this compound and Degradation Products Analyze->Data End End: Determine Stability Profile Data->End

References

Optimizing 2-Methoxybenzamide Concentrations for In Vitro Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 2-Methoxybenzamide for in vitro studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: While research on the parent compound this compound is ongoing, derivatives of this compound have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3] These derivatives function by targeting the Smoothened (Smo) receptor, a key component of the Hh pathway.[1][2][3] The parent compound itself may exhibit different or broader activities, and further investigation into its specific molecular targets is warranted.

Q2: What is a recommended starting concentration range for this compound in in vitro assays?

A2: Based on studies of its derivatives, a starting concentration range in the low micromolar (e.g., 1 µM to 10 µM) is a reasonable starting point for many cell-based assays. For instance, a this compound derivative showed antiproliferative effects against a medulloblastoma cell line at concentrations of 1 µM and 10 µM. Other related benzamide (B126) derivatives have shown IC50 values in the low micromolar range (2.2–4.4 µM) in various cancer cell lines. However, the optimal concentration is highly dependent on the specific cell line and the biological endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q3: How should I dissolve this compound for my experiments?

A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. A related compound, m-Methoxybenzamide, has a solubility of approximately 30 mg/mL in DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: My this compound is precipitating in the cell culture medium. What should I do?

A4: Precipitation can occur if the solubility limit of this compound in the final culture medium is exceeded. To troubleshoot this, consider the following:

  • Lower the final concentration: If possible, reduce the working concentration of this compound.

  • Optimize the dilution method: When preparing your working solution, add the DMSO stock solution to the pre-warmed culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

  • Use a solubilizing agent: In some cases, a small amount of a biocompatible solubilizing agent, such as Pluronic® F-68, may be used, but its compatibility with your specific assay should be validated.

  • Prepare fresh solutions: Do not use stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles, as this can affect solubility and compound integrity.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value or lack of biological effect.

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a wider dose-response curve, including both lower and higher concentrations.
Compound Inactivity Verify the identity and purity of your this compound. Consider obtaining a fresh batch from a reputable supplier.
Cell Line Resistance Research the specific cell line to see if it is known to be resistant to similar compounds. Consider using a different, more sensitive cell line.
Incorrect Assay Endpoint Ensure the chosen assay is appropriate for the expected mechanism of action. For example, if investigating anti-proliferative effects, use a cell viability or proliferation assay.
Insufficient Incubation Time Optimize the incubation time. Some effects may only be observable after longer exposure.

Issue 2: High cytotoxicity observed in control (vehicle-treated) cells.

Possible Cause Troubleshooting Steps
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity.
Contamination Check for microbial contamination in your cell cultures and reagents.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Data Presentation

Table 1: Reported In Vitro Efficacy of this compound Derivatives

CompoundAssayCell LineIC50 / Effective ConcentrationReference
This compound Derivative (Compound 21)Gli-luciferase Reporter Assay-0.03 µM[2][3]
This compound Derivative (Compound 21)Antiproliferation AssayDaoy (Medulloblastoma)1 µM and 10 µM
N-benzimidazole-derived carboxamides (with 2-hydroxy-4-methoxy substitution)Antiproliferation AssayVarious Cancer Cell Lines2.2–4.4 µM
N-(2-((6-(substituted pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide derivativesCytotoxicity AssayA549 (Lung Carcinoma)17-19 µM[4]
Nimesulide Dimethoxy Benzamide DerivativesMTT AssayMDA-MB-468 (Breast Cancer), DU145 (Prostate Cancer)2.30 - 3.90 nM[5]
N-(2-fluorophenyl)-4-methoxybenzamideCytotoxicity AssayMCF-7 (Breast Cancer)~5 µM[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound working solution from the DMSO stock in pre-warmed complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Serial Dilutions in Media) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan (with DMSO) add_mtt->dissolve read_abs Read Absorbance (570 nm) dissolve->read_abs analyze Analyze Data (Calculate IC50) read_abs->analyze

Caption: Experimental workflow for determining the in vitro efficacy of this compound.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU dissociates from GLI GLI SUFU->GLI releases GLI_active Active GLI GLI->GLI_active activates Target_Genes Target Gene Transcription GLI_active->Target_Genes promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH binds 2_Methoxybenzamide_Derivative This compound Derivative 2_Methoxybenzamide_Derivative->SMO inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxybenzamide-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is an organic compound that serves as a key structural motif in medicinal chemistry.[1] Its derivatives have been notably developed as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.[2][3][4] By targeting the Smoothened (Smo) receptor, these compounds can block the signaling cascade, leading to antiproliferative effects in cancer cells.[3][4]

Q2: What are the most common issues encountered during the synthesis of this compound and its derivatives?

A2: Common issues in benzamide (B126) synthesis, which are applicable to this compound, include low product yield, the presence of unreacted starting materials, and the formation of byproducts.[2][3][5] Key byproducts can include the corresponding carboxylic acid (from hydrolysis of the acyl chloride) and diacylated products.[3][5] These issues often arise from suboptimal reaction conditions, such as the presence of moisture, incorrect stoichiometry, or inefficient mixing.[2][3]

Q3: My this compound compound is precipitating out of my aqueous buffer during a biological assay. What can I do?

A3: Precipitation is a common issue for many organic small molecules with low aqueous solubility. A standard approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to create a high-concentration stock solution.[6] This stock solution can then be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with the biological assay.[6]

Troubleshooting Guides

Synthesis of this compound

Issue: Low Yield in this compound Synthesis

If you are experiencing low yields in your synthesis of this compound, consider the following troubleshooting steps.

  • Potential Cause 1: Hydrolysis of Starting Material. If you are using an acyl chloride like 2-methoxybenzoyl chloride, it can be sensitive to moisture, leading to hydrolysis back to the carboxylic acid.[3]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or purified anhydrous solvents.[3]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring, especially for biphasic reactions.[3]

  • Potential Cause 3: Product Loss During Workup. Significant amounts of the product may be lost during extraction and purification steps.

    • Solution: Optimize your extraction procedure by performing multiple extractions with a smaller solvent volume. During recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.[2][5]

G start Low Yield of This compound cause1 Hydrolysis of Starting Material? start->cause1 cause2 Incomplete Reaction? cause1->cause2 No solution1 Use Anhydrous Conditions & Fresh Reagents cause1->solution1 Yes cause3 Product Loss During Workup? cause2->cause3 No solution2 Monitor with TLC, Optimize Time/Temp cause2->solution2 Yes solution3 Optimize Extraction & Recrystallization cause3->solution3 Yes

Troubleshooting workflow for low yield in this compound synthesis.

Issue: Contamination of Final Product with 2-Methoxybenzoic Acid

If your final this compound product shows signs of acidity or has a broad, low melting point, it is likely contaminated with 2-Methoxybenzoic acid.

  • Confirmation: The presence of a carboxylic acid can be confirmed by an IR spectrum (a broad O-H stretch) or by its solubility in a mild aqueous base like sodium bicarbonate.[3]

  • Purification: To remove the acidic impurity, dissolve the crude product in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate. The 2-Methoxybenzoic acid will be converted to its water-soluble sodium salt and move to the aqueous layer. The purified this compound can then be recovered from the organic layer.[3]

Biological Assays with this compound Derivatives

Issue: Inconsistent Results in Hedgehog Signaling Pathway Inhibition Assay

Inconsistent or unexpected results in a cell-based Hedgehog (Hh) signaling assay can be due to several factors.

  • Potential Cause 1: Compound Solubility and Stability. As mentioned in the FAQs, poor solubility can lead to an inaccurate effective concentration. The compound may also be unstable in the assay medium.

    • Solution: Prepare fresh stock solutions in DMSO and ensure the final DMSO concentration is consistent across all wells. Test the stability of the compound in your assay medium over the time course of the experiment.

  • Potential Cause 2: Cell Health and Density. The response of cells to Hh pathway modulators can be dependent on their health and confluency.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density for all experiments. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to rule out cytotoxicity-related effects.

  • Potential Cause 3: Assay Specificity. The observed effect might not be specific to the Hedgehog pathway.

    • Solution: Include appropriate positive and negative controls. For example, use a well-characterized Hh pathway inhibitor (e.g., vismodegib) as a positive control.[3] To check for off-target effects, you can use a counterscreen, such as a luciferase reporter driven by a constitutive promoter.[7]

G start Inconsistent Results in Hh Assay check1 Check Compound Solubility/Stability start->check1 check2 Verify Cell Health/Density check1->check2 OK solution1 Use Fresh DMSO Stocks, Check Stability check1->solution1 Issue Found check3 Confirm Assay Specificity check2->check3 OK solution2 Maintain Consistent Cell Culture Practices check2->solution2 Issue Found solution3 Use Proper Controls & Counterscreens check3->solution3 Issue Found

Troubleshooting workflow for Hedgehog signaling pathway assays.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueNotes
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White crystalline solid
Melting Point 127-130 °CA broad or lower melting point can indicate impurities.[3]
Solubility in Water Sparingly solubleAqueous solutions often require a co-solvent like DMSO.[6]
Solubility in Organic Solvents Soluble in DMSO and Dimethylformamide (DMF)Stock solutions are typically prepared in these solvents.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methoxybenzoyl Chloride

This protocol describes a common method for synthesizing this compound via the Schotten-Baumann reaction.[8][9]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzoyl chloride (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Slowly add concentrated aqueous ammonia (2.0 equivalents) dropwise to the cooled solution. A white precipitate should form.

  • After the addition is complete, add 1 M NaOH (1.5 equivalents) to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from hot water or a mixture of ethanol and water.

Protocol 2: Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter)

This protocol outlines a general procedure for assessing the inhibitory activity of a this compound derivative on the Hedgehog signaling pathway using a Gli-responsive luciferase reporter cell line.[10]

Materials:

  • Shh-LIGHT2 cells (or similar Gli-luciferase reporter cell line)

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • This compound derivative (test compound)

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (e.g., DMSO).

  • Pathway Activation: After a short pre-incubation with the compound (e.g., 1 hour), stimulate the cells with Shh conditioned medium or a Smoothened agonist. Include an unstimulated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the normalized luciferase activity against the compound concentration to determine the IC₅₀ value.

Signaling Pathway Diagram

The Hedgehog signaling pathway is a key target for this compound derivatives. The diagram below illustrates the canonical pathway and the point of inhibition by Smo antagonists.

G Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli inhibits degradation Gli_active Active Gli SUFU_Gli->Gli_active releases Nucleus Nucleus Gli_active->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes activates Inhibitor This compound Derivative Inhibitor->SMO inhibits

Hedgehog signaling pathway with inhibition by a this compound derivative.

References

Technical Support Center: Refinement of Purification Techniques for High-Purity 2-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Methoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The primary and most effective methods for the purification of this compound are recrystallization and column chromatography.[1] For analytical purposes or the isolation of impurities, High-Performance Liquid Chromatography (HPLC) can also be employed.[2][3] The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A suitable recrystallization solvent should dissolve this compound well when hot but poorly when cold.[4][5] For aromatic amides like this compound, a mixed solvent system is often effective.[6] A common approach is to use a polar solvent in which the compound is soluble (e.g., ethanol (B145695), methanol, or acetone) and a non-polar "anti-solvent" (e.g., water or hexane) to induce precipitation.[6][7] Solubility tests with small amounts of the crude material are recommended to determine the optimal solvent or solvent mixture.[8]

Q3: What are the common impurities I might encounter in crude this compound?

A3: Common impurities in Active Pharmaceutical Ingredients (APIs) like this compound can include:

  • Organic Impurities : Unreacted starting materials, intermediates, and by-products from the synthesis.[9][10] Degradation products formed during the reaction or storage are also a possibility.[11]

  • Inorganic Impurities : Residual catalysts, salts, and reagents used in the manufacturing process.[9][11]

  • Residual Solvents : Solvents used during the synthesis or initial work-up that were not completely removed.[9]

Q4: My recrystallized this compound is discolored. How can I remove the colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][12] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Be aware that activated charcoal can also adsorb some of the desired product, which may lead to a slight reduction in yield.[12]

Q5: When should I choose column chromatography over recrystallization?

A5: Column chromatography is the preferred method when recrystallization fails to provide the desired purity. It is particularly useful for separating compounds with similar solubility profiles and for purifying complex mixtures.[12] It is also advantageous for small-scale purifications or when a very high degree of purity is required for creating analytical standards.[12]

Troubleshooting Guides

Recrystallization Issues

Q: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, the cooling rate is too fast, or the boiling point of the solvent is higher than the melting point of the compound.[6][12]

  • Solution 1: Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of the primary (polar) solvent to decrease the saturation.[6]

  • Solution 2: Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with a cloth or paper towel can help achieve a gradual temperature decrease, which promotes the formation of purer, larger crystals.[1][6]

  • Solution 3: Change Solvent System: If the problem persists, consider a different solvent system, potentially one with a lower boiling point.[4][12]

Q: I am getting a very low yield after recrystallization. What are the possible causes and solutions?

A: Low recovery is a common issue in recrystallization. The following are potential causes and their solutions:

  • Possible Cause 1: Too much solvent was used. An excessive amount of solvent will keep a significant portion of the compound dissolved, even at low temperatures.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] If too much has been added, you can carefully evaporate some of the solvent to reach the saturation point before cooling.[4]

  • Possible Cause 2: Incomplete precipitation. The compound may not have fully crystallized out of the solution.

    • Solution: Ensure the solution has been cooled for a sufficient amount of time. Placing the flask in an ice bath for at least 30 minutes can maximize crystal formation.[6] Scratching the inside of the flask with a glass rod can also help induce crystallization.[1][4]

  • Possible Cause 3: Premature crystallization. Crystals forming during hot filtration can lead to product loss.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[13][14]

  • Possible Cause 4: Washing with warm solvent. Washing the collected crystals with solvent that is not sufficiently cold can redissolve the product.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.[8]

Column Chromatography Issues

Q: I am observing poor separation of this compound from impurities on my silica (B1680970) gel column. How can I improve this?

A: Poor separation can be due to several factors related to the mobile phase, stationary phase, and column packing.

  • Possible Cause 1: Inappropriate solvent system. The eluent may be too polar, causing everything to elute quickly, or not polar enough, resulting in the compound getting stuck on the column.

    • Solution: Optimize your mobile phase using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives this compound an Rf value of approximately 0.3.[1][15] A good starting point for benzamides is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297).[15]

  • Possible Cause 2: Column overloading. Exceeding the separation capacity of the column by loading too much crude material.

    • Solution: Use an appropriate ratio of silica gel to crude material. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[1]

  • Possible Cause 3: The compound is streaking on the silica gel. This can happen if the compound interacts too strongly with the acidic nature of the silica gel.

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel.[1] Alternatively, consider using a different stationary phase, such as alumina.[1]

Data Presentation

Table 1: Solubility of Related Benzamides in Various Solvents

This table provides solubility data for structurally similar compounds to guide solvent selection for this compound purification. It is recommended to perform solubility tests for this compound to confirm optimal solvents.

Solventm-Methoxybenzamide Solubility2-Ethoxybenzamide Solubility Trend
Ethanol~1 mg/mL[16]Increases with temperature[17]
DMSO~30 mg/mL[16]-
Dimethylformamide (DMF)~30 mg/mL[16]Highest solubility among tested solvents[17]
Methanol-Increases with temperature[17]
Ethyl Acetate-Increases with temperature[17]
Acetonitrile-Increases with temperature[17]
WaterSparingly soluble in aqueous buffers[16]-
Table 2: Starting Parameters for HPLC Analysis of this compound
ParameterRecommended ConditionNotes
Column Reverse-phase C18[1]Newcrom R1 is a specific example of a suitable reverse-phase column.[2]
Mobile Phase Acetonitrile and Water with an acid modifier[2]Phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[2]
Detection UV at a low wavelength (e.g., 210-220 nm)[1]This wavelength range is suitable for detecting the amide bond.
Flow Rate ~1 mL/minThis is a typical starting flow rate for analytical HPLC.
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)To ensure reproducibility.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Two-Solvent System)

This protocol uses a solvent pair, where the compound is soluble in the first solvent and insoluble in the second (anti-solvent). A common example is an ethanol/water system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a stemless funnel with fluted filter paper and a receiving flask with a small amount of hot ethanol. Quickly filter the hot solution to remove the insoluble materials.[13][14]

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy (turbid).[6] This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.[13]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.[1][6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6][8]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[8][13]

  • Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.[14]

Protocol 2: Flash Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a hexane/ethyl acetate mixture) that provides a good separation of this compound from its impurities, with an Rf value of approximately 0.3 for the target compound.[1]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase. Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica gel to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, a solvent gradient (gradually increasing the polarity of the mobile phase) can be used to improve separation.[18]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.[18]

Visualizations

cluster_input Input cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_output Output crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Method chromatography Column Chromatography crude->chromatography If Recrystallization Fails tlc TLC recrystallization->tlc chromatography->tlc hplc HPLC tlc->hplc Quantitative Check nmr NMR hplc->nmr Structural Confirmation pure_product High-Purity This compound nmr->pure_product Purity ≥ 99%

Caption: General purification workflow for this compound.

start Recrystallization Attempt issue Issue Encountered? start->issue oiling_out Compound 'Oils Out'? issue->oiling_out Yes success Successful Purification issue->success No low_yield Low Crystal Yield? oiling_out->low_yield No solution_oil Reheat & Add Solvent Cool Slowly Change Solvent System oiling_out->solution_oil Yes no_crystals No Crystals Form? low_yield->no_crystals No solution_yield Use Minimal Hot Solvent Ensure Complete Cooling Wash with Ice-Cold Solvent low_yield->solution_yield Yes solution_no_crystals Scratch Flask Inner Wall Add a Seed Crystal Reduce Solvent Volume no_crystals->solution_no_crystals Yes fail Consider Column Chromatography no_crystals->fail No solution_oil->fail solution_yield->start solution_no_crystals->start

Caption: Troubleshooting decision tree for recrystallization issues.

start Column Chromatography Attempt problem Problem Observed? start->problem poor_sep Poor Separation? problem->poor_sep Yes success Successful Separation problem->success No streaking Peak Streaking/Tailing? poor_sep->streaking No solution_sep Optimize Mobile Phase via TLC Increase Silica:Crude Ratio Check Column Packing poor_sep->solution_sep Yes solution_streaking Add Modifier to Mobile Phase (e.g., TEA) Change Stationary Phase (e.g., Alumina) streaking->solution_streaking Yes re_attempt Re-attempt Chromatography streaking->re_attempt No solution_sep->re_attempt solution_streaking->re_attempt

References

Technical Support Center: Enhancing the Bioavailability of 2-Methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 2-Methoxybenzamide derivatives with poor oral bioavailability.

Frequently Asked Questions (FAQs)

Section 1: Initial Characterization and Assessment

Q1: My this compound derivative is showing very low and inconsistent plasma concentrations after oral dosing in preclinical models. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds.[1][2][3] The primary reasons often relate to the drug's physicochemical properties and its interaction with the gastrointestinal (GI) environment:

  • Low Aqueous Solubility: Many benzamide (B126) compounds are crystalline and hydrophobic, leading to poor dissolution in GI fluids.[4] Before a drug can be absorbed, it must first be dissolved.[4]

  • Poor Membrane Permeability: The compound may not efficiently pass through the intestinal epithelial cells to enter the bloodstream.[3]

  • First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation, reducing the amount of active drug available.[1]

  • Efflux Transporters: The molecule could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug back into the GI lumen.[5]

Q2: How do I begin to diagnose the specific cause of poor oral bioavailability for my compound?

A2: A systematic in vitro characterization is the essential first step. This typically involves a series of assays to pinpoint the rate-limiting factors for absorption:

  • Solubility Assays: Determine the kinetic and thermodynamic solubility in biorelevant media like Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).[5]

  • Permeability Assays: Use in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or cell-based assays like Caco-2 to assess permeability and identify potential interactions with efflux transporters.[5][6]

  • Metabolic Stability Assays: Evaluate the compound's susceptibility to metabolism by incubating it with liver microsomes or hepatocytes.[5]

The results of these assays help classify your compound within the Biopharmaceutics Classification System (BCS), which guides the selection of an appropriate bioavailability enhancement strategy.[2]

Section 2: Enhancement Strategies & Troubleshooting

Q3: Based on my initial characterization, my compound is BCS Class II (low solubility, high permeability). What are the most suitable enhancement strategies?

A3: For BCS Class II compounds, the primary goal is to improve the drug's dissolution rate and/or solubility in the GI tract.[7] Several well-established strategies can be employed:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3][7][8][9]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix prevents the formation of a stable crystal lattice. The resulting amorphous form has a higher energy state and is more soluble than its crystalline counterpart.[10][11]

  • Formulation-Based Approaches:

    • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can significantly improve solubilization.[8][10] Self-emulsifying drug delivery systems (SEDDS) are a sophisticated version of this approach, forming fine emulsions upon contact with GI fluids.[10][12]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic properties of the drug and increase its apparent solubility.[1][8]

  • Chemical Modifications:

    • Salt Formation: For benzamides with ionizable groups, forming a salt can drastically improve solubility and dissolution rate.[9][13]

    • Prodrugs: A prodrug is an inactive derivative that is chemically modified to have improved properties (like solubility) and is converted back to the active parent drug in the body.[3][13][14]

Q4: I tried creating an amorphous solid dispersion (ASD), but the compound recrystallizes during stability testing. How can I troubleshoot this?

A4: Recrystallization is a critical stability challenge for ASDs, as it negates the solubility advantage.[3][12]

  • Polymer Selection: Ensure the chosen polymer has strong interactions (e.g., hydrogen bonding) with your this compound derivative to stabilize the amorphous form.

  • Drug Loading: High drug loading can increase the tendency to recrystallize. Try preparing dispersions with a lower percentage of the active pharmaceutical ingredient (API).[15]

  • Storage Conditions: Store the ASD under low humidity and controlled temperature to minimize molecular mobility and prevent moisture-induced crystallization.[12]

  • Incorporate a Second Polymer: Sometimes, a combination of polymers can provide better stabilization than a single one.

Q5: My lipid-based formulation looks promising in vitro, but in vivo performance is still variable. What could be the issue?

A5: Variability in vivo with lipid formulations can arise from several factors:

  • Poor Emulsification: The formulation may not be dispersing effectively in the GI tract, leading to large oil droplets with limited surface area for drug absorption. Check the formulation's performance in an in vitro emulsification test.[16]

  • Drug Precipitation: The drug might be soluble in the formulation itself but could precipitate out upon dilution in the aqueous environment of the gut. Incorporating a precipitation inhibitor (like HPMC or PVP) into the formulation can help maintain the drug in a solubilized or supersaturated state.[12]

  • Food Effects: The presence or absence of food can significantly alter the GI environment (pH, bile salts), impacting how the lipid formulation is processed and how the drug is absorbed.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for a Model this compound Derivative (Compound X) with Different Formulation Strategies.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Bioavailability (%)
Aqueous Suspension (Control) 10150 ± 352.0450 ± 1105
Micronized Suspension 10320 ± 601.51100 ± 25012
Nanosuspension 10750 ± 1301.03200 ± 54035
Amorphous Solid Dispersion (1:4 Drug:Polymer) 10980 ± 2101.04600 ± 78051
Self-Emulsifying Drug Delivery System (SEDDS) 101250 ± 2800.755900 ± 95065
Intravenous (IV) Solution 22100 ± 3500.19100 ± 1100100

Data are presented as mean ± standard deviation (n=6) and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in various biorelevant media, essential for BCS classification.[17][18][19]

  • Preparation of Media: Prepare simulated media (e.g., SGF pH 1.2, FaSSIF pH 6.5) and buffer solutions across a pH range (e.g., 1.2, 4.5, 6.8). Maintain the temperature at 37 ± 1 °C.[17]

  • Addition of Compound: Add an excess amount of the this compound derivative to a known volume (e.g., 5 mL) of each medium in a glass vial. An excess is confirmed by the presence of undissolved solid material.[17]

  • Equilibration: Seal the vials and place them in a shaker bath or on a rotating wheel at 37 °C. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.[18]

  • Sample Collection and Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Withdraw a sample from the supernatant. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Dilution and Analysis: Dilute the filtered sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Replicates: Perform a minimum of three replicate determinations for each condition.[18]

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Compounds

This protocol evaluates the dissolution rate of different formulations.

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (Paddle Apparatus). Set the temperature to 37 ± 0.5 °C and the paddle speed to a suitable rate (e.g., 75 RPM).

  • Dissolution Medium: Fill the vessels with 900 mL of a biorelevant medium (e.g., FaSSIF).

  • Sample Introduction: Introduce the formulation (e.g., a capsule containing the ASD, or a specific volume of the nanosuspension) into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium.

  • Sample Processing: Immediately filter the sample through a suitable filter to halt further dissolution.

  • Analysis: Analyze the samples for dissolved drug concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles for comparing different formulations.

Visualizations: Workflows and Mechanisms

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation start Start: this compound Derivative with Poor Oral Bioavailability sol Determine Aqueous Solubility (BCS) start->sol perm Determine Permeability (e.g., Caco-2, PAMPA) sol->perm met Assess Metabolic Stability (Microsomes) perm->met bcs_class Determine BCS Class met->bcs_class chem_mod Chemical Modification: - Salt Formation - Prodrug Approach met->chem_mod Consider if properties allow bcs_II BCS Class II: Solubility-Limited bcs_class->bcs_II Low Sol, High Perm bcs_IV BCS Class IV: Solubility & Permeability Limited bcs_class->bcs_IV Low Sol, Low Perm strat_phys Physical Modification: - Particle Size Reduction - Amorphous Solid Dispersion bcs_II->strat_phys strat_form Formulation Approach: - Lipid-Based (SEDDS) - Complexation bcs_II->strat_form invitro In Vitro Dissolution & Permeability Screening strat_phys->invitro strat_form->invitro strat_iv Advanced Formulations: - Nanosystems - Lipid-Based Carriers bcs_IV->strat_iv strat_iv->invitro chem_mod->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo Promising Candidates finish Optimized Formulation with Enhanced Bioavailability invivo->finish

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

G cluster_strategies Formulation Strategies cluster_mechanisms Mechanisms cluster_outcome Outcome asd Amorphous Solid Dispersion (ASD) energy Increase Free Energy (Disrupt Crystal Lattice) asd->energy nano Nanosuspension surface_area Increase Surface Area for Dissolution nano->surface_area sedds Lipid-Based System (e.g., SEDDS) solubilized Maintain Drug in Solubilized State sedds->solubilized bypass May Promote Lymphatic Uptake sedds->bypass diss_rate Increased Dissolution Rate energy->diss_rate surface_area->diss_rate concentration Increased Solute Concentration in Gut solubilized->concentration bioavailability Enhanced Oral Bioavailability bypass->bioavailability diss_rate->concentration concentration->bioavailability

Caption: Mechanisms of common bioavailability enhancement formulations.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Candidate Formulations (e.g., ASD, Nanosuspension, SEDDS) dissolution Comparative Dissolution Testing (Biorelevant Media) start->dissolution stability Physical & Chemical Stability Assessment dissolution->stability permeability Permeability Assay (e.g., Caco-2) stability->permeability decision Select Lead Formulation(s) Based on In Vitro Performance permeability->decision dosing Oral Administration to Animal Model (e.g., Rat) decision->dosing Top 1-2 Candidates sampling Serial Blood Sampling at Timed Intervals dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk_calc end Determine Absolute/ Relative Bioavailability pk_calc->end

Caption: General experimental workflow for bioavailability assessment.

References

Mitigating degradation of 2-Methoxybenzamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxybenzamide (o-Anisamide)

This guide is intended for researchers, scientists, and drug development professionals to mitigate the degradation of this compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is in a cool and shaded area, away from heat sources and strong oxidizing agents.[1][2][3] Unacceptable storage terms include ambiguous phrases like "ambient conditions" or "room temperature".[4]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolytic Degradation : This is a common pathway for amides.[1][5] It can be catalyzed by acid or base, leading to the cleavage of the amide bond to form 2-methoxybenzoic acid and ammonia.[6]

  • Photolytic Degradation : Exposure to light, particularly UV radiation, can induce degradation. The specific photoproducts would require experimental identification.

  • Thermal Degradation : High temperatures can cause decomposition. While stable under normal conditions, elevated temperatures can break down the molecule.[7]

  • Oxidative Degradation : Strong oxidizing agents can degrade the molecule.[3]

Q3: How can I detect and quantify the degradation of my this compound sample?

A3: Stability-indicating analytical methods are crucial for detecting and quantifying degradation. The most common technique is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.[2] The appearance of new peaks or a decrease in the area of the main this compound peak suggests degradation. For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2]

Q4: What are the likely degradation products of this compound?

A4: The most predictable degradation product, resulting from hydrolysis, is 2-methoxybenzoic acid . Other degradation products could form through oxidative, photolytic, or thermal pathways. Identifying these requires forced degradation studies and characterization by techniques like MS and NMR.[2]

Troubleshooting Guide

Problem: I observed a color change (e.g., yellowing) in my solid this compound sample.

  • Possible Cause : This could indicate degradation, possibly due to prolonged exposure to light, air (oxidation), or elevated temperatures.

  • Recommended Action :

    • Do not use the sample for sensitive experiments.

    • Perform a purity analysis (e.g., via HPLC) and compare it to a reference standard or a fresh, properly stored sample.

    • If degradation is confirmed, discard the sample according to safety regulations.[2]

    • Review your storage protocol to ensure it aligns with the recommended conditions (see Table 1).

Problem: My analytical results (e.g., HPLC, NMR) show unexpected peaks that were not present previously.

  • Possible Cause : The appearance of new signals strongly suggests the formation of degradation products.

  • Recommended Action :

    • Quantify the level of impurities. A significant increase may render the material unsuitable for use.

    • Attempt to identify the impurities using LC-MS to compare their mass with potential degradation products (e.g., 2-methoxybenzoic acid, m/z 152.0473).

    • If the degradation level is unacceptable, procure a new batch of the compound and ensure strict adherence to storage guidelines.

Problem: I am seeing poor reproducibility in my experimental results.

  • Possible Cause : If this compound is a key reagent, its degradation and subsequent lower purity can lead to inconsistent results. The degradants themselves might also interfere with the reaction.

  • Recommended Action :

    • Check the purity of your this compound stock.

    • Always use a fresh, properly stored sample for each set of experiments or qualify the stability of your stock solution over the experimental timeframe.

    • Consider preparing solutions fresh before use, especially if they are aqueous or exposed to light.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing suspected degradation.

G Troubleshooting Logic for Suspected Degradation Observation Observation of Anomaly (e.g., color change, new peak, irreproducibility) CheckStorage Review Storage Conditions (Temp, Light, Moisture, Age) Observation->CheckStorage AnalyticalTest Perform Analytical Purity Test (e.g., HPLC, LC-MS) CheckStorage->AnalyticalTest Compare Compare to Control or Reference Standard AnalyticalTest->Compare IsDegraded Is Degradation Confirmed? Compare->IsDegraded Action Take Corrective Action: - Discard and replace sample - Revise storage/handling protocols IsDegraded->Action  Yes NoDegradation No Degradation Detected. Investigate other experimental variables. IsDegraded->NoDegradation  No G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation PrepStock Prepare 1 mg/mL Stock Solution Stress Expose to Stress Conditions PrepStock->Stress Acid Acid (1M HCl, 60°C) Base Base (1M NaOH, 60°C) Oxidation Oxidation (6% H₂O₂) Thermal Thermal (80°C) Photo Photolytic (UV Light) Sampling Sample at Timepoints (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Analyze Analyze via HPLC/LC-MS Neutralize->Analyze Evaluate Evaluate Data Analyze->Evaluate Identify Identify Degradants Evaluate->Identify Pathway Elucidate Degradation Pathway Identify->Pathway G Hydrolytic Degradation Pathway of this compound Reactant This compound C₈H₉NO₂ Products 2-Methoxybenzoic Acid + Ammonia C₈H₈O₃ + NH₃ Reactant->Products Hydrolysis Condition1 Acid (H⁺) or Base (OH⁻) Condition1->Reactant Condition2 Water (H₂O) Condition2->Reactant

References

Technical Support Center: Enhancing the Efficiency of 2-Methoxybenzamide Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the efficiency of 2-methoxybenzamide amidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound amidation reactions?

A1: Low yields in the amidation of 2-methoxybenzoic acid can often be attributed to several factors:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid, or it may have degraded due to improper handling or storage. The presence of moisture can also lead to the hydrolysis of the activated intermediate, reverting it to the starting carboxylic acid.[1]

  • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the amine to the activated carboxylic acid, slowing down the reaction rate.[2]

  • Reduced Electrophilicity: The electron-donating nature of the methoxy (B1213986) group can decrease the electrophilicity of the carboxylic acid, making it less reactive towards amines.[2]

  • Amine Nucleophilicity: The use of poorly nucleophilic amines, such as those that are sterically hindered or electron-deficient, can result in slow or incomplete reactions.[3]

  • Formation of Unreactive Salts: The direct reaction between a carboxylic acid and an amine can form a non-reactive ammonium (B1175870) carboxylate salt, especially in the absence of a proper activating agent.[1]

Q2: How do I choose the most suitable coupling reagent for my this compound synthesis?

A2: The selection of an appropriate coupling reagent is critical for a successful amidation reaction.[3] Consider the following:

  • For robust and generally effective coupling: Uronium/aminium salt-based reagents like HATU and HBTU are highly efficient and often provide excellent yields, even for challenging couplings.[4][5] They are known to be fast and minimize side reactions.[6]

  • For a cost-effective and common approach: Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) , are a popular choice. The additive helps to suppress side reactions and reduce racemization in the case of chiral substrates.[7][8]

  • For sterically hindered substrates: Phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be particularly effective.

  • For alternative and solvent-free conditions: Methoxysilanes have been used as coupling agents in solvent-free amide bond formations, offering a greener alternative.[9]

Q3: What is the Schotten-Baumann reaction and is it suitable for this compound synthesis?

A3: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[10][11] It is a viable method for producing this compound. The process involves converting 2-methoxybenzoic acid to 2-methoxybenzoyl chloride, typically using a reagent like oxalyl chloride or thionyl chloride, followed by reaction with an amine in the presence of a base.[10] This method can be optimized to achieve high yields.[10]

Q4: What are common side reactions to watch out for?

A4: Besides unreacted starting materials, be aware of the following potential side reactions:

  • N-acylurea formation: When using carbodiimides like EDC without an additive, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.

  • Dimerization or polymerization: In some cases, the activated carboxylic acid can react with another molecule of the starting acid or the product.

  • Reactions involving other functional groups: If your amine or carboxylic acid contains other reactive functional groups, they may compete in the reaction.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low to no product formation, starting materials remain Ineffective activation of 2-methoxybenzoic acid. - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[1]- Use a fresh batch of coupling reagent and ensure anhydrous reaction conditions.[1]- Consider converting 2-methoxybenzoic acid to the more reactive acyl chloride (Schotten-Baumann conditions).[10]
Poorly nucleophilic amine. - Increase the reaction temperature.- If using an amine salt, ensure sufficient base is added to liberate the free amine.- Use a larger excess of the amine (e.g., 1.5-2.0 equivalents).
Steric hindrance from the ortho-methoxy group. - Increase the reaction time and/or temperature.- Choose a less sterically hindered amine if possible.
Presence of a significant amount of a byproduct with a higher molecular weight Formation of N-acylurea byproduct (with carbodiimide (B86325) reagents). - Add an equivalent of an additive like HOBt or HOAt to the reaction mixture when using EDC or DCC.[7]
Reaction is sluggish and does not go to completion Suboptimal reaction conditions. - Solvent: Ensure the use of a suitable anhydrous polar aprotic solvent such as DMF or DCM.[6]- Base: Use a non-nucleophilic base like DIPEA or triethylamine (B128534) to neutralize any acids formed during the reaction.[11]- Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate.
Difficulty in purifying the final product Contamination with byproducts from the coupling reagent. - Water-soluble byproducts from reagents like EDC and the resulting urea (B33335) can often be removed by an aqueous workup.[12]- Purification by column chromatography on silica (B1680970) gel is a common and effective method.
Unreacted starting materials co-eluting with the product. - An acidic wash (e.g., dilute HCl) can remove unreacted amine, and a basic wash (e.g., saturated NaHCO₃) can remove unreacted 2-methoxybenzoic acid during the workup.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amidation of Benzoic Acid Derivatives

Coupling ReagentAdditiveBaseSolventTemperatureGeneral YieldReference
EDCHOBtDIPEA/Et₃NDMF/DCM0 °C to RTGood to Excellent[7][8]
HATU-DIPEADMFRoom TempExcellent[6][11]
HBTU-DIPEADMFRoom TempExcellent[4][5]
PyBOP-DIPEADMF/DCMRoom TempGood to Excellent[4]
Methoxysilanes--Solvent-free120 °CGood to Excellent[9]
Oxalyl Chloride-Pyridine (B92270)/Et₃NDCM0 °C to RTGood to Excellent[10]

Note: Yields are general observations and can vary significantly based on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: General Amidation of 2-Methoxybenzoic Acid using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzoic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution and stir for 5 minutes at room temperature.[11]

  • Coupling Reagent Addition: Add HATU (1.2 eq.) to the mixture in one portion.[6]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via the Schotten-Baumann Reaction
  • Acid Chloride Formation: In a fume hood, suspend 2-methoxybenzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM). Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of DMF. Stir the mixture at room temperature until the evolution of gas ceases (typically 1-2 hours). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-methoxybenzoyl chloride.

  • Amidation: Dissolve the crude 2-methoxybenzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of the desired amine (1.1 eq.) and a base like triethylamine or pyridine (2.0 eq.) in anhydrous DCM.

  • Reaction: Slowly add the amine solution to the cold acyl chloride solution. Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start: Low Yield in this compound Synthesis cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield Observed check_activation Check Carboxylic Acid Activation start->check_activation check_amine Evaluate Amine Nucleophilicity start->check_amine check_conditions Review Reaction Conditions start->check_conditions change_reagent Switch to a more potent coupling reagent (e.g., HATU) check_activation->change_reagent use_acyl_chloride Convert to Acyl Chloride (Schotten-Baumann) check_activation->use_acyl_chloride increase_temp_time Increase Reaction Temperature / Time check_amine->increase_temp_time excess_amine Use Excess Amine check_amine->excess_amine optimize_solvent_base Optimize Solvent and Base check_conditions->optimize_solvent_base ensure_anhydrous Ensure Anhydrous Conditions check_conditions->ensure_anhydrous end Improved Yield change_reagent->end use_acyl_chloride->end increase_temp_time->end excess_amine->end optimize_solvent_base->end ensure_anhydrous->end

Caption: Troubleshooting workflow for low-yield this compound synthesis.

Amidation_Pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product Formation RCOOH 2-Methoxybenzoic Acid ActivatedEster Activated Intermediate (e.g., O-acylisourea, Active Ester) RCOOH->ActivatedEster + Coupling Reagent RNH2 Amine Amide This compound Derivative RNH2->Amide CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->ActivatedEster ActivatedEster->Amide + Amine Byproducts Byproducts (e.g., Urea, H₂O) ActivatedEster->Byproducts

Caption: General pathway for coupling agent-mediated amidation of 2-methoxybenzoic acid.

References

Common pitfalls to avoid when working with 2-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 2-Methoxybenzamide.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound (also known as o-Anisamide) is an organic compound with the molecular formula C₈H₉NO₂.[1][2][3][4] It serves as a crucial building block in synthetic chemistry.[] Its derivatives are particularly significant in medicinal chemistry for the development of novel therapeutic agents, most notably as inhibitors of the Hedgehog (Hh) signaling pathway for potential anticancer treatments.[6][7][8] It is also used as a reagent in the synthesis of compounds with anti-hepatitis C virus (HCV) activity and in the development of agricultural chemicals.[]

2. What is the mechanism of action for this compound derivatives in cancer research?

This compound derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is critical in embryonic development and is aberrantly activated in various cancers like basal cell carcinoma and medulloblastoma.[6][7] In a normal state, the Patched (PTCH) receptor inhibits the G protein-coupled receptor, Smoothened (SMO).[9][10][11] When a Hedgehog ligand binds to PTCH, this inhibition is lifted, allowing SMO to translocate to the primary cilium and activate the GLI family of transcription factors.[6][10][11][12] Activated GLI proteins then move to the nucleus to induce the expression of target genes that promote cell proliferation.[6][11] this compound-based inhibitors directly target and block the SMO receptor, preventing the downstream activation of the pathway even in the presence of Hh ligands.[6][7]

3. What are the key safety precautions and handling guidelines for this compound?

This compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or glasses, and a lab coat.[1]

  • Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

4. What are the recommended storage conditions for this compound?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at ambient temperatures.[1] This prevents potential degradation from moisture or reaction with atmospheric components.

Quantitative Data

The following table summarizes key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][2][3][4]
Molecular Weight 151.16 g/mol [1][13]
Melting Point 127 °C[2]
Appearance White to off-white crystalline powder/plates[1]
Water Solubility 0.02 M[1]
pKa (Predicted) 15.59 ± 0.50[1]
Organic Solvents Soluble in DMSO, ethanol (B145695), and other common organic solvents. Quantitative data is not readily available, but it is widely used in these solvents for stock solutions.[14][15]

Troubleshooting Guides

Synthesis & Purification

Q1: My synthesis of this compound from 2-methoxybenzoic acid resulted in a very low yield. What are the common causes?

Low yields can stem from several factors.[16][17] Consider the following possibilities:

  • Moisture Contamination: The intermediate, 2-methoxybenzoyl chloride, is highly sensitive to moisture. Any water present in the glassware, solvents, or starting materials will hydrolyze the acyl chloride back to 2-methoxybenzoic acid, reducing the yield. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[16]

  • Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride with thionyl chloride may be incomplete. Ensure you use a slight excess of thionyl chloride and allow for a sufficient reflux period (typically 1-3 hours) until gas evolution (SO₂ and HCl) ceases.[18]

  • Loss During Workup: this compound has some solubility in water (0.02 M).[1] During the aqueous workup, some product may be lost to the aqueous layer. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.[19]

  • Side Reactions: If the reaction temperature is too high during amidation, or if reactive impurities are present, side reactions can occur, consuming starting material and reducing the yield of the desired product.

Low_Yield_Troubleshooting cluster_moisture Moisture Source? cluster_completion Incomplete Reaction? cluster_workup Product Loss During Workup? cluster_reagents Reagent Issues? start Low Yield Obtained check_moisture Check for Moisture Contamination start->check_moisture check_reaction_completion Verify Reaction Completion start->check_reaction_completion check_workup Review Workup Procedure start->check_workup check_reagents Assess Reagent Purity start->check_reagents glassware Improperly Dried Glassware? check_moisture->glassware solvents Anhydrous Solvents Used? check_moisture->solvents reflux_time Sufficient Reflux Time? check_reaction_completion->reflux_time thionyl_chloride Excess Thionyl Chloride Used? check_reaction_completion->thionyl_chloride aqueous_wash Excessive Aqueous Washing? check_workup->aqueous_wash back_extraction Back-Extraction Performed? check_workup->back_extraction acid_purity Purity of 2-Methoxybenzoic Acid? check_reagents->acid_purity

Fig 1. Troubleshooting workflow for low synthesis yield.

Q2: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[20] This is a common problem when the solution is too concentrated or cooled too quickly.[20]

  • Solution: Reheat the mixture until the oil fully redissolves. Add a small amount (1-5% of the total volume) of the hot solvent in which the compound is more soluble (e.g., ethanol in an ethanol/water system) to decrease the saturation slightly.[21] Then, allow the flask to cool very slowly. Insulating the flask with glass wool or a cloth can promote slow cooling and proper crystal formation.[20]

Q3: My recrystallized this compound is still impure. How can I improve its purity?

  • Ensure Slow Cooling: Rapid crystal growth can trap impurities within the crystal lattice.[21] Ensure the solution cools slowly to room temperature before moving it to an ice bath.

  • Use the Correct Amount of Solvent: Using too much solvent will result in low recovery, while using too little can cause the product to precipitate prematurely with impurities.[20] Aim for a saturated solution at the solvent's boiling point.

  • Wash Crystals Properly: After filtration, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities without dissolving a significant amount of the product.[20]

  • Consider a Different Solvent System: If impurities have similar solubility to your product in the chosen solvent, they will co-crystallize. Experiment with different solvent systems. Common choices for compounds like this include ethanol/water, isopropanol, or ethyl acetate/hexane (B92381) mixtures.[22]

Handling & Solubility

Q1: My this compound won't dissolve in my aqueous buffer for a biological assay. What should I do?

This compound has low aqueous solubility.[1] Direct dissolution in aqueous buffers is often not feasible. The standard procedure is to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of compounds for biological assays due to its high solvating power and compatibility with many experiments in low final concentrations.[15]

  • Procedure: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Then, for your experiment, dilute this stock solution into your aqueous buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[15]

  • Troubleshooting Precipitation: If the compound precipitates upon dilution into the aqueous buffer, it means the final concentration exceeds its solubility limit. You can try increasing the percentage of DMSO slightly (if your experiment allows) or lowering the final concentration of this compound.

Q2: I am seeing an unexpected peak in my HPLC analysis of a this compound sample. What could it be?

An unexpected peak could be a starting material, a byproduct, or a degradation product.

  • Unreacted Starting Material: Check for the retention time of 2-methoxybenzoic acid. If the amidation reaction was incomplete, you might see the starting carboxylic acid.

  • Byproducts: Depending on the synthesis route, byproducts can form. For instance, if ethanolamine (B43304) was used for amidation, an O-acylated byproduct could potentially form where the hydroxyl group is also acylated.[23]

  • Degradation: While this compound is stable under normal conditions, it could potentially hydrolyze back to 2-methoxybenzoic acid and ammonia/amine under harsh acidic or basic conditions, especially with prolonged heating. Review your sample preparation and storage conditions.

Experimental Protocols

Synthesis of this compound via Acyl Chloride

This protocol describes a common laboratory-scale synthesis from 2-methoxybenzoic acid.

Step 1: Formation of 2-Methoxybenzoyl Chloride

  • Place 2-methoxybenzoic acid (1.0 eq) in a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under a fume hood, add thionyl chloride (SOCl₂, ~2.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.[18]

  • Stir the mixture at room temperature. You will observe gas evolution (HCl and SO₂).

  • Once the initial effervescence subsides, heat the mixture to reflux (approx. 80°C) for 2-3 hours, or until gas evolution ceases completely.[18]

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (this can be done using a rotary evaporator with appropriate traps). The resulting crude 2-methoxybenzoyl chloride (a yellow-orange oil or solid) is typically used in the next step without further purification.

Step 2: Amidation to form this compound

  • In a separate flask, cool a solution of concentrated ammonium (B1175870) hydroxide (B78521) (~5-10 eq) in an ice bath (0°C).

  • Dissolve the crude 2-methoxybenzoyl chloride from Step 1 in a minimal amount of a dry, inert solvent like tetrahydrofuran (B95107) (THF).

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate of this compound will form immediately.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.

  • Purify the crude product by recrystallization, for example, from an ethanol/water mixture.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 2-Methoxybenzoic Acid + SOCl₂ B Reflux (2-3h) A->B C Remove excess SOCl₂ (vacuum) B->C D Crude 2-Methoxybenzoyl Chloride C->D E Add Acyl Chloride to cold NH₄OH D->E Add dropwise F Stir (30 min) E->F G Vacuum Filtration F->G H Wash with cold H₂O G->H I Recrystallization H->I J Pure this compound I->J

Fig 2. Experimental workflow for the synthesis of this compound.
Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and impurities present.[24][25]

ParameterRecommended Condition
Column C18 Reverse-Phase, 3-5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 50:50 v/v) with 0.1% Formic Acid or Phosphoric Acid. The mobile phase should be filtered and degassed.
Flow Rate 1.0 mL/min
Detector UV Detector set at the λmax of this compound (typically around 226 nm or determined by UV scan).
Injection Volume 10-20 µL
Column Temp Ambient or controlled at 25°C

Sample Preparation Protocol

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (like acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute this stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 0.05 - 0.1 mg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.[26][27]

Signaling Pathway Diagram

The diagram below illustrates the Hedgehog signaling pathway and highlights the inhibitory action of this compound derivatives on the Smoothened (SMO) receptor.

Hedgehog_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) PTCH_off PTCH Receptor SMO_off SMO Receptor (Inactive) PTCH_off->SMO_off INHIBITS SUFU_GLI SUFU-GLI Complex (Cytoplasm) GLI_R GLI Repressor (Processed) SUFU_GLI->GLI_R Processing Nucleus_off Nucleus GLI_R->Nucleus_off Translocation Target_Genes_off Target Genes (Repressed) Hh Hedgehog (Hh) Ligand PTCH_on PTCH Receptor Hh->PTCH_on SMO_on SMO Receptor (Active) PTCH_on->SMO_on Inhibition Lifted GLI_A GLI Activator SMO_on->GLI_A Signal Cascade (SUFU released) Nucleus_on Nucleus GLI_A->Nucleus_on Translocation Target_Genes_on Target Gene Transcription Inhibitor This compound Derivative Inhibitor->SMO_on BLOCKS

Fig 3. Inhibition of the Hedgehog pathway by this compound.

References

Technical Support Center: Optimization of Analytical Methods for Detecting 2-Methoxybenzamide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method optimization of 2-Methoxybenzamide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bioanalysis of this compound and its metabolites?

A1: The main challenges include low plasma and tissue concentrations of metabolites, potential matrix effects from endogenous components in biological samples, and the need for highly sensitive and selective analytical methods to differentiate between the parent drug and its structurally similar metabolites.[1][2]

Q2: What is the predicted metabolic pathway for this compound?

A2: Based on the metabolism of structurally related compounds like ethoxybenzamide and thiobenzamide, the predicted primary metabolic pathways for this compound are O-demethylation to form 2-hydroxybenzamide and aromatic hydroxylation. Further conjugation reactions, such as glucuronidation or sulfation of the hydroxylated metabolites, are also likely to occur.

Predicted Metabolic Pathway of this compound

Metabolic Pathway of this compound This compound This compound 2-Hydroxybenzamide 2-Hydroxybenzamide This compound->2-Hydroxybenzamide O-demethylation (CYP450) Hydroxylated-2-Methoxybenzamide Hydroxylated-2-Methoxybenzamide This compound->Hydroxylated-2-Methoxybenzamide Aromatic Hydroxylation (CYP450) Conjugated Metabolites (Glucuronide/Sulfate) Conjugated Metabolites (Glucuronide/Sulfate) 2-Hydroxybenzamide->Conjugated Metabolites (Glucuronide/Sulfate) Conjugation (UGTs/SULTs) Hydroxylated-2-Methoxybenzamide->Conjugated Metabolites (Glucuronide/Sulfate) Conjugation (UGTs/SULTs)

Caption: Predicted metabolic pathway of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound and its metabolites.

Chromatography Issues
Problem Potential Cause Recommended Solution
Poor peak shape (tailing, fronting, or splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state.
Mismatch between injection solvent and mobile phase.Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Retention time shifts Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column aging.Monitor column performance with quality control samples and replace as needed.
High backpressure Blockage in the LC system (e.g., guard column, column frit).Systematically check and replace components, starting from the guard column.
Particulate matter from the sample.Ensure samples are properly filtered or centrifuged before injection.
Mass Spectrometry Issues
Problem Potential Cause Recommended Solution
Low signal intensity or sensitivity Ion suppression from matrix components.[2]Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction).
Inefficient ionization.Optimize ion source parameters (e.g., gas flows, temperature, voltage).
Poor fragmentation.Optimize collision energy for each metabolite.
High background noise Contamination in the mobile phase or LC-MS system.Use high-purity solvents and flush the system.
Carryover from previous injections.Implement a robust needle wash protocol.
Inconsistent results Unstable spray in the ion source.Check for clogs in the sample capillary and ensure proper positioning.
Fluctuations in instrument performance.Perform regular system suitability tests and calibration.

Experimental Workflow

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18 column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole, MRM mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: General experimental workflow for the analysis of this compound metabolites.

Detailed Methodologies

Proposed Sample Preparation Protocol: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Proposed LC-MS/MS Method

A starting point for method development is provided below. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography (LC) Conditions

Parameter Recommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

Parameter Recommended Setting
Mass Spectrometer Triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi

Hypothetical MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound152.1135.125
2-Hydroxybenzamide138.1121.120
Hydroxylated-2-Methoxybenzamide168.1151.122
Internal Standard (IS)Dependent on IS usedDependent on IS usedTo be optimized

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for a validated bioanalytical method for this compound, based on regulatory guidance.[3][4][5]

Parameter This compound 2-Hydroxybenzamide Acceptance Criteria
Linearity (r²) >0.995>0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mLS/N > 10
Accuracy at LLOQ (%) 95-10592-10880-120%
Precision at LLOQ (%CV) <15<18≤ 20%
Accuracy at Low, Mid, High QC (%) 97-10396-10485-115%
Precision at Low, Mid, High QC (%CV) <10<12≤ 15%
Matrix Effect (%) 88-9585-9885-115%
Recovery (%) >85>80Consistent and reproducible

Logical Troubleshooting Flow

Troubleshooting Flow Start Start Problem_Identified Problem Identified (e.g., poor peak shape, low sensitivity) Start->Problem_Identified Check_System_Suitability Check System Suitability (Run QC standards) Problem_Identified->Check_System_Suitability System_Pass System Passes? Check_System_Suitability->System_Pass Sample_Issue Investigate Sample (Preparation, Matrix Effects) System_Pass->Sample_Issue Yes Instrument_Issue Investigate Instrument (LC or MS problem) System_Pass->Instrument_Issue No Resolve_Sample_Issue Optimize Sample Prep Sample_Issue->Resolve_Sample_Issue Check_LC Check LC System (Pressure, Leaks, Column) Instrument_Issue->Check_LC LC_OK LC System OK? Check_LC->LC_OK Check_MS Check MS System (Tuning, Calibration, Source) LC_OK->Check_MS Yes Resolve_LC_Issue Resolve LC Issue LC_OK->Resolve_LC_Issue No MS_OK MS System OK? Check_MS->MS_OK Resolve_MS_Issue Resolve MS Issue MS_OK->Resolve_MS_Issue No End End MS_OK->End Yes Resolve_LC_Issue->End Resolve_MS_Issue->End Resolve_Sample_Issue->End

Caption: A logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Optimizing 2-Methoxybenzamide Selectivity for the Smoothened Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers focused on enhancing the selectivity of 2-methoxybenzamide derivatives for the Smoothened (Smo) receptor. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the drug discovery and development process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound derivatives on the Hedgehog signaling pathway?

A1: this compound derivatives function as inhibitors of the Hedgehog (Hh) signaling pathway by directly targeting the Smoothened (Smo) receptor.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to its receptor, Patched (PTCH), alleviates PTCH's inhibition of Smo.[3] This allows Smo to translocate into the primary cilium, initiating a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors.[1][4] this compound compounds act as antagonists, binding to the Smo receptor and preventing its ciliary translocation and subsequent activation, thereby blocking the entire downstream pathway.[1][4]

Q2: My this compound analog potently inhibits Hh signaling in my Gli-luciferase reporter assay. How can I confirm its selectivity for the Smoothened receptor?

A2: Potent activity in a Gli-luciferase assay is an excellent starting point, but confirming direct engagement with Smo is a critical next step. Here are several strategies:

  • Competitive Binding Assays: Perform a radioligand binding assay using a known Smo-binding radioligand (e.g., ³H-cyclopamine). If your compound competes with the radioligand for binding to membranes expressing Smo, it indicates direct interaction.[5]

  • BODIPY-Cyclopamine Displacement: A fluorescent analog of cyclopamine (B1684311) can be used in a similar competitive assay, which can be adapted for high-throughput screening.[6]

  • Ciliary Translocation Assay: Visualize Smo localization using immunofluorescence. In response to an Hh agonist (like Shh or SAG), Smo accumulates in the primary cilia.[1][7] A selective Smo antagonist will prevent this agonist-induced translocation.[1]

  • Counter-Screening: Test your compound in cell lines where the Hh pathway is activated downstream of Smo (e.g., cells overexpressing a constitutively active form of Gli). If your compound is inactive in these cells, it supports a mechanism of action at or upstream of Smo.

Q3: What are the common reasons for off-target effects with this class of compounds, and how can they be minimized?

A3: Off-target effects can arise from several factors, including structural similarity between the binding sites of Smo and other proteins, using excessively high compound concentrations, or the inherent promiscuity of a chemical scaffold.[8] To minimize these effects:

  • Rational Drug Design: Analyze the structure-activity relationship (SAR) of your analogs. Modifications that enhance interactions with specific residues in the Smo binding pocket, such as Tyr394 and Arg400, can improve selectivity.[1][4]

  • Dose-Response Analysis: Use the lowest effective concentration of your compound to avoid binding to lower-affinity off-targets.[8]

  • Systematic Off-Target Profiling: Screen your lead compounds against a panel of common off-targets, particularly other G protein-coupled receptors (GPCRs) and kinases, as the ATP binding pocket in kinases is a frequent source of off-target interactions.[8]

  • Use of Orthogonal Controls: Validate key findings using structurally unrelated Smo inhibitors or genetic tools like siRNA or CRISPR to confirm that the observed biological effect is due to Smo inhibition.[8]

Q4: How can I assess if my this compound derivative is effective against known Smoothened resistance mutations?

A4: Acquired resistance to Smo inhibitors is a significant clinical challenge, often arising from point mutations in the Smo gene, such as D473H.[4][6] To test your compound's efficacy against these mutations:

  • Develop Mutant Cell Lines: Create stable cell lines that express Smo with the specific resistance mutation (e.g., Smo-D473H).

  • Perform Comparative Assays: Conduct parallel Gli-luciferase reporter assays or cell proliferation assays on both the wild-type (WT) Smo-expressing cells and the mutant Smo-expressing cells.

  • Analyze IC50 Shift: Calculate and compare the IC50 values. A compound that retains potent inhibitory activity against the mutant Smo (i.e., shows a minimal shift in IC50 compared to WT) is a promising candidate for overcoming clinical resistance. Some novel this compound derivatives have shown effectiveness against mutant Smo.[1][2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a lead this compound derivative, Compound 21, and the well-known Smo inhibitor, Vismodegib, from a key study.

CompoundTarget Cell LineAssay TypeIC50 (μM)Citation
Compound 21 NIH3T3Gli-Luciferase Reporter0.03[1][4][9]
Vismodegib NIH3T3Gli-Luciferase Reporter0.05[9]

Visualized Pathways and Workflows

Hedgehog Signaling Pathway and this compound Inhibition

Hedgehog_Pathway cluster_cytoplasm Cytoplasm / Primary Cilium cluster_nucleus Nucleus PTCH PTCH SMO Smoothened (Smo) PTCH->SMO SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Signal Transduction Hh Hedgehog Ligand (Hh) Hh->PTCH Gli_act Active Gli SUFU_Gli->Gli_act Activation TargetGenes Target Gene Expression Gli_act->TargetGenes Transcription Compound This compound Compound->SMO Antagonist Action (Blocks Activation)

Caption: Canonical Hedgehog signaling and the inhibitory action of this compound on Smoothened.

Experimental Workflow for Assessing Selectivity

Selectivity_Workflow Start Synthesized This compound Analog PrimaryScreen Primary Screen: Gli-Luciferase Reporter Assay Start->PrimaryScreen Potent Potent Hit? (e.g., IC50 < 1µM) PrimaryScreen->Potent Discard Discard or Re-synthesize Potent->Discard No SecondaryScreen Secondary Screen: Direct Target Engagement Potent->SecondaryScreen Yes BindingAssay Competitive Binding Assay (vs. ³H-cyclopamine) SecondaryScreen->BindingAssay TranslocationAssay Smo Ciliary Translocation Assay SecondaryScreen->TranslocationAssay Confirmed Direct Smo Target? BindingAssay->Confirmed TranslocationAssay->Confirmed Confirmed->Discard No OffTarget Off-Target & Selectivity Profiling Confirmed->OffTarget Yes KinasePanel Kinase Panel Screen OffTarget->KinasePanel GPCRPanel GPCR Panel Screen OffTarget->GPCRPanel Final Selective Lead Compound KinasePanel->Final GPCRPanel->Final

Caption: A stepwise workflow for confirming the selectivity of a this compound analog for Smo.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High variability in assay results 1. Inconsistent cell seeding density.2. Cell health issues (e.g., contamination, high passage number).3. Reagent instability or improper storage.4. Pipetting errors.1. Ensure a homogenous single-cell suspension before plating.2. Use cells within a consistent and low passage number range; regularly check for mycoplasma.3. Aliquot reagents and follow storage recommendations. Test new batches of critical reagents (e.g., luciferase substrate) before use.4. Use calibrated pipettes and practice consistent technique.
Compound shows low potency (High IC50) 1. Poor cell permeability.2. Compound degradation in media.3. The specific analog has intrinsically low affinity for Smo.4. Assay conditions are not optimal.1. Assess compound permeability using a PAMPA assay.2. Check compound stability in culture media over the assay duration using LC-MS.3. Synthesize additional analogs to explore the structure-activity relationship (SAR).4. Optimize assay parameters such as incubation time and agonist concentration.
Unexpected cell toxicity 1. Off-target effects are causing cytotoxicity.[8]2. Compound concentration is too high.3. Solvent (e.g., DMSO) concentration is too high.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay. Counter-screen against unrelated cell lines.2. Perform a full dose-response curve to separate specific inhibition from non-specific toxicity.3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
No inhibition of Hh pathway despite literature precedent 1. Incorrect cell line; the line may not have a functional Hh pathway or may have downstream mutations.2. Inactive batch of compound.3. Insufficient Hh pathway activation in the assay.1. Confirm your cell line is responsive to Hh pathway agonists (e.g., SAG) and inhibitors (e.g., Vismodegib). Shh-LIGHT2 cells are a common positive control.[7]2. Verify the identity and purity of your compound batch using NMR and LC-MS.3. Ensure the agonist (e.g., Shh) is used at a concentration that gives a robust signal window (e.g., EC80).

Key Experimental Protocols

Protocol 1: Gli-Luciferase Reporter Gene Assay

This assay quantitatively measures the activity of the Hh pathway by detecting the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • Shh-LIGHT2 cells (or NIH/3T3 cells stably transfected with a Gli-luciferase reporter and renilla control).

  • DMEM with 10% Fetal Bovine Serum (FBS) and 0.5% Calf Serum (CS).

  • Sonic Hedgehog (Shh) conditioned media or a small molecule Smo agonist (e.g., SAG).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).

  • White, opaque 96-well microplates.

Methodology:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to attach overnight.

  • Serum Starvation: The next day, replace the growth medium with low-serum medium (DMEM + 0.5% CS) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your test compounds and a positive control (e.g., Vismodegib). Add the compounds to the designated wells. Include "vehicle only" (DMSO) and "no treatment" controls.

  • Pathway Activation: Immediately after adding the compounds, add the Hh pathway agonist (e.g., Shh conditioned media at a 1:10 dilution) to all wells except the "no treatment" control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luminescence against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This assay determines if a test compound binds to the Smo receptor by measuring its ability to displace a radiolabeled ligand with known affinity for Smo.

Materials:

  • Cell membranes prepared from cells overexpressing the human Smoothened receptor.

  • ³H-cyclopamine (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Test compounds and a non-labeled competitor (e.g., unlabeled cyclopamine or Vismodegib for non-specific binding).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, combine the Smo-expressing cell membranes (20-40 µg protein/well), a fixed concentration of ³H-cyclopamine (typically at its Kd value), and varying concentrations of the test compound in the binding buffer.

  • Controls:

    • Total Binding: Wells containing only membranes and ³H-cyclopamine.

    • Non-specific Binding (NSB): Wells containing membranes, ³H-cyclopamine, and a high concentration (e.g., 10 µM) of an unlabeled Smo antagonist.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the compound concentration to determine the IC50/Ki value.

References

Validation & Comparative

Unveiling the Potency of 2-Methoxybenzamide: A Comparative Guide to Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel 2-Methoxybenzamide derivative against established alternatives for inhibiting the Hedgehog (Hh) signaling pathway. Supported by experimental data, this document details the validation of its inhibitory effects and offers comprehensive protocols for key assays.

The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. However, aberrant activation of this pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma. This has spurred the development of Hh pathway inhibitors as promising anti-cancer therapeutics. Among the emerging inhibitors, this compound derivatives have shown significant promise. This guide focuses on a particularly potent derivative, herein referred to as Compound 21, and compares its performance with the FDA-approved drugs Vismodegib and Sonidegib.

Performance Comparison of Hedgehog Pathway Inhibitors

The inhibitory potential of Compound 21, a this compound derivative, has been quantified and compared with the established Smoothened (SMO) inhibitors, Vismodegib and Sonidegib. The following table summarizes their half-maximal inhibitory concentrations (IC50) from in vitro assays, providing a clear comparison of their potency.

InhibitorTargetAssay TypeIC50 ValueReference Cell Line
Compound 21 (this compound derivative) Smoothened (SMO)Gli-luciferase Reporter Assay0.03 µMNIH3T3
Vismodegib Smoothened (SMO)Gli-luciferase Reporter Assay2.8 nMHuman Embryonic Palatal Mesenchyme (HEPM) cells
Sonidegib Smoothened (SMO)Gli-luciferase Reporter Assay12.7 nMHuman Embryonic Palatal Mesenchyme (HEPM) cells

Note: IC50 values can vary depending on the specific cell line and assay conditions used. The data presented here is compiled from different studies and serves as a comparative reference. A direct head-to-head comparison in the same experimental setup would provide the most accurate relative potency.

The Hedgehog Signaling Pathway and Point of Inhibition

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the 7-transmembrane protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors. These transcription factors then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[1][2] this compound derivatives, along with Vismodegib and Sonidegib, act as antagonists to the SMO receptor, effectively blocking this signaling cascade.[1]

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits Inhibitor This compound Vismodegib Sonidegib Inhibitor->SMO Gli Gli SUFU->Gli inhibits Gli_active Active Gli Gli->Gli_active activation TargetGenes Target Gene Expression Gli_active->TargetGenes promotes Shh Shh Ligand Shh->PTCH binds

Hedgehog signaling pathway with the point of inhibition by this compound and other SMO antagonists.

Experimental Validation Workflow

The validation of a potential Hedgehog pathway inhibitor involves a series of well-defined experimental steps, from initial high-throughput screening to more detailed cellular and molecular assays. This workflow ensures a thorough characterization of the compound's efficacy and mechanism of action.

Experimental_Workflow cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_mechanism Mechanism of Action HTS High-Throughput Screening (e.g., Gli-luciferase reporter assay) DoseResponse Dose-Response & IC50 Determination HTS->DoseResponse Lead Compounds CellProliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) DoseResponse->CellProliferation CiliaryTranslocation Smoothened Ciliary Translocation Assay DoseResponse->CiliaryTranslocation TargetEngagement Target Engagement Assays (e.g., Binding assays) CellProliferation->TargetEngagement CiliaryTranslocation->TargetEngagement DownstreamAnalysis Downstream Target Gene Analysis (e.g., qPCR for Gli1, Ptch1) TargetEngagement->DownstreamAnalysis

A generalized experimental workflow for the validation of Hedgehog pathway inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed protocols for key validation assays are provided below.

Gli-Luciferase Reporter Assay

This assay is a cornerstone for quantifying Hh pathway activity. It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple Gli-binding sites. Inhibition of the pathway leads to a decrease in luciferase expression, which can be measured as a reduction in luminescence.

Materials:

  • NIH3T3 cells stably expressing a Gli-responsive luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Hedgehog pathway agonist (e.g., Shh ligand or SAG).

  • Test compounds (this compound derivative, Vismodegib, Sonidegib) dissolved in DMSO.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Promega Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NIH3T3-Gli-Luc cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation: After 24 hours, replace the medium with 100 µL of low-serum DMEM (0.5% FBS) and incubate for another 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in low-serum DMEM. Add the desired concentrations of the compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known Hh inhibitor).

  • Pathway Activation: Immediately after adding the compounds, add the Hh pathway agonist (e.g., 100 nM SAG) to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Data Analysis: Normalize the luciferase readings to a control for cell viability if necessary. Plot the normalized luminescence against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines with an aberrantly active Hh pathway, such as Daoy medulloblastoma cells.

Materials:

  • Daoy cells.

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test compounds.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed Daoy cells into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete RPMI medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration of the inhibitor that causes 50% inhibition of cell proliferation (IC50).[2]

Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visually confirms that the inhibitor blocks the agonist-induced translocation of SMO to the primary cilium, a key step in Hh pathway activation.[1][3]

Materials:

  • NIH3T3 cells.

  • Glass coverslips.

  • Hedgehog pathway agonist (e.g., Shh or SAG).

  • Test compounds.

  • Primary antibodies: anti-acetylated α-tubulin (for primary cilia) and anti-SMO.

  • Fluorescently labeled secondary antibodies.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Grow NIH3T3 cells on glass coverslips.

  • Treatment: Treat the cells with the Hh agonist in the presence or absence of the test compounds for a specified period (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with the primary antibodies, followed by the corresponding fluorescently labeled secondary antibodies. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the localization of SMO and the primary cilia using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells showing co-localization of SMO in the primary cilia in the different treatment groups. A potent inhibitor will significantly reduce the percentage of cells with ciliary SMO localization in the presence of the agonist.[1][3]

References

A Comparative Analysis of 2-Methoxybenzamide Derivatives and Other Smoothened Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Smoothened-Targeting Compounds

The aberrant activation of the Hedgehog (Hh) signaling pathway is a critical driver in the development and progression of several human cancers, including basal cell carcinoma and medulloblastoma.[1][2] A key mediator in this pathway is the G protein-coupled receptor, Smoothened (Smo).[1][2] Consequently, the development of small molecule inhibitors targeting Smo has become a promising therapeutic strategy.[3] This guide provides a comparative analysis of a novel class of Smoothened inhibitors, the 2-methoxybenzamide derivatives, against established, clinically approved inhibitors such as vismodegib, sonidegib, and others. This comparison is based on available preclinical data, focusing on inhibitory potency, mechanism of action, and efficacy against resistance mutations.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling cascade is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to its receptor, Patched (PTCH).[4][5] In the absence of the ligand, PTCH tonically inhibits Smo, preventing its localization to the primary cilium and keeping the pathway inactive.[2][6] Upon Hh binding, this inhibition is relieved, leading to the translocation and accumulation of Smo in the primary cilium.[2][7] This triggers a downstream signaling cascade that ultimately activates the GLI family of transcription factors, which then translocate to the nucleus to induce the expression of target genes responsible for cell proliferation and survival.[1][2]

Smoothened inhibitors, including this compound derivatives, vismodegib, and sonidegib, function by directly binding to the Smoothened receptor.[1][3] This binding event prevents the conformational changes required for Smo activation and its subsequent translocation to the primary cilium, thereby blocking the entire downstream signaling cascade.[1][2]

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Point of Inhibition cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU inhibits GLI GLI SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates TargetGenes Target Gene Expression Nucleus->TargetGenes activates Inhibitors This compound Vismodegib Sonidegib Inhibitors->Smo inhibit

Figure 1: Simplified Hedgehog signaling pathway and the mechanism of Smoothened inhibitors.

Comparative Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for a promising this compound derivative, compound 21, and other well-established Smoothened inhibitors. It is important to note that these values are from different studies and direct comparisons should be made with caution.

InhibitorIC50 (µM)AssayCell LineNotes
This compound (Cpd 21) 0.03Gli-luciferase reporterNIH3T3Potent inhibition of the Hh pathway.[1]
Vismodegib (GDC-0449)0.076Gli-luciferase reporter293T (SMO-WT)FDA-approved Smo inhibitor.[1]
Sonidegib (LDE-225)~0.0013 (mouse)Cell-free-FDA-approved Smo inhibitor.
Glasdegib (PF-04449913)---FDA-approved Smo inhibitor; data on direct Smo IC50 is less common in comparative literature.

Efficacy Against Resistance Mutations

A significant challenge in cancer therapy is the development of drug resistance. In the context of Smoothened inhibitors, mutations in the Smo gene can prevent the drug from binding effectively. A notable example is the D477G mutation (D473H in human Smoothened) which confers resistance to vismodegib.[1] Preclinical studies have shown that certain this compound derivatives, specifically compound 21, retain significant activity against this resistant mutant.

InhibitorIC50 (µM) vs. WT SmoIC50 (µM) vs. D477G MutantFold Change in IC50
This compound (Cpd 21) 0.0390.0962.4
Vismodegib0.076>60>789

These data suggest that this compound derivatives may offer a therapeutic advantage in patients who have developed resistance to first-generation Smoothened inhibitors.

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway and assessing the potency of inhibitors.

Principle: The assay utilizes a reporter gene system where the expression of luciferase is driven by a promoter containing binding sites for the GLI transcription factor. Inhibition of the Hedgehog pathway, and thus Smoothened, leads to a decrease in GLI activity and a corresponding reduction in luciferase expression, which is measured as a luminescent signal.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate NIH3T3 cells in a 96-well plate.

    • Transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Pathway Activation and Inhibitor Treatment:

    • After transfection, replace the medium with a low-serum medium.

    • Add a Smoothened agonist, such as SAG (Smoothened Agonist), to activate the Hedgehog pathway.

    • Concurrently, treat the cells with serial dilutions of the test inhibitors (e.g., this compound derivatives, vismodegib).

  • Luciferase Activity Measurement:

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

    • Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Gli_Luciferase_Assay_Workflow Gli-Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed NIH3T3 Cells (96-well plate) Start->Seed_Cells Transfect Transfect with Gli-luciferase & Renilla plasmids Seed_Cells->Transfect Add_Agonist_Inhibitor Add Smoothened Agonist (SAG) & Test Inhibitors Transfect->Add_Agonist_Inhibitor Incubate Incubate (24-48 hours) Add_Agonist_Inhibitor->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luminescence Measure Firefly & Renilla Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data (Normalize & Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for a Gli-luciferase reporter assay to screen Smoothened inhibitors.

Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visually confirms that an inhibitor's mechanism of action involves blocking the localization of Smoothened to the primary cilium.

Principle: Upon Hedgehog pathway activation, Smoothened translocates to the primary cilium. This assay uses immunofluorescence microscopy to visualize and quantify the presence of Smoothened in the cilia of cells treated with a pathway agonist and potential inhibitors.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate NIH3T3 cells on coverslips or in imaging-compatible plates.

    • Induce ciliogenesis by serum starvation.

    • Treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) in the presence or absence of the test inhibitors.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin).

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.

  • Microscopy and Image Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the percentage of cilia that are positive for Smoothened staining in each treatment condition.

Inhibitor_Comparison_Logic Logical Comparison of Smoothened Inhibitors Methoxybenzamide This compound Derivatives (e.g., Cpd 21) Potency Potency (IC50) Methoxybenzamide->Potency High Resistance Efficacy against Resistance Mutations Methoxybenzamide->Resistance Effective Mechanism Mechanism of Action (Smo Blockade) Methoxybenzamide->Mechanism Approved_Inhibitors FDA-Approved Inhibitors (Vismodegib, Sonidegib) Approved_Inhibitors->Potency High Approved_Inhibitors->Resistance Variable (Resistance Observed) Approved_Inhibitors->Mechanism

Figure 3: Logical relationship diagram comparing this compound derivatives to approved Smoothened inhibitors.

Conclusion

The this compound scaffold represents a promising new class of Smoothened inhibitors.[1] Preclinical data, particularly for compound 21, demonstrate potent inhibition of the Hedgehog signaling pathway, comparable to or exceeding that of some established inhibitors.[1] Crucially, these derivatives show efficacy against clinically relevant resistance mutations that limit the long-term effectiveness of current therapies.[1] Further in-depth preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound derivatives in the treatment of Hedgehog-driven cancers. This class of compounds offers a potential new avenue to overcome drug resistance and improve patient outcomes.

References

A Head-to-Head Battle: 2-Methoxybenzamide Versus Vismodegib in Overcoming Drug-Resistant Smoothened Mutants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the emergence of drug resistance remains a critical challenge. For malignancies driven by the Hedgehog (Hh) signaling pathway, the FDA-approved drug Vismodegib has offered a significant therapeutic advance by targeting the Smoothened (Smo) receptor. However, the clinical efficacy of Vismodegib is often thwarted by the development of mutations in the Smoothened gene, leading to acquired resistance. This has spurred the search for novel inhibitors capable of targeting these drug-resistant mutants. This guide provides a detailed comparison of a promising 2-methoxybenzamide derivative, referred to as Compound 21, and Vismodegib in their ability to inhibit wild-type and drug-resistant Smo mutants.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative efficacy, underlying mechanisms, and experimental data supporting the potential of this compound derivatives as next-generation Smoothened inhibitors.

The Hedgehog Signaling Pathway and the Challenge of Resistance

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, including basal cell carcinoma and medulloblastoma. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which alleviates its inhibition of the G protein-coupled receptor Smoothened (Smo). Activated Smo then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival.[1][2][3]

Vismodegib functions by binding to and inhibiting the Smoothened receptor, thereby blocking the entire downstream signaling cascade.[4][5] However, clinical resistance to Vismodegib frequently arises from point mutations in the Smoothened gene. These mutations can either directly interfere with drug binding or lock the Smoothened receptor in a constitutively active conformation, rendering Vismodegib ineffective.[1][6][7] One of the most well-characterized resistance mutations is the substitution of aspartic acid at position 473 with histidine (D473H).[1][2][3] Another clinically relevant mutation is the D477G substitution.[1][2]

Comparative Efficacy Against Wild-Type and Drug-Resistant Smo Mutants

Recent studies have highlighted the potential of this compound derivatives as potent Smoothened inhibitors with the ability to overcome Vismodegib resistance. A key study by Sun et al. (2021) provides a direct comparison of a novel this compound derivative, Compound 21, with Vismodegib against both wild-type (WT) Smo and the drug-resistant D477G mutant.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Compound 21 and Vismodegib was assessed using a Gli-luciferase reporter assay in NIH3T3 cells transiently transfected with either wild-type Smo or the D477G mutant. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the luciferase signal by 50%, are summarized in the table below.

CompoundTargetIC50 (nM)[1]Fold Change vs. WT
Compound 21 Wild-Type Smo39-
D477G Mutant Smo962.4-fold increase
Vismodegib Wild-Type Smo~3 (literature value)[4][5]-
D477G Mutant Smo>10,000 (inactive)>3333-fold increase

Note: The IC50 value for Vismodegib against WT Smo is a literature-reported value. The study by Sun et al. demonstrated that the D477G mutant was refractory to Vismodegib at concentrations up to 10 µM.

These data clearly demonstrate that while Compound 21 shows a slight decrease in potency against the D477G mutant, it remains a highly effective inhibitor. In stark contrast, Vismodegib completely loses its inhibitory activity against this resistant mutant.

Impact on Cancer Cell Proliferation

The anti-proliferative effects of Compound 21 and Vismodegib were evaluated in Daoy cells, a human medulloblastoma cell line with a constitutively active Hedgehog pathway and known to be resistant to Vismodegib.

CompoundConcentration (µM)Cell Viability (%)[1]
Compound 21 172
1043
Vismodegib 1~100 (inactive)
10~100 (inactive)

The results indicate that Compound 21 exhibits a dose-dependent inhibition of Daoy cell proliferation, whereas Vismodegib has no significant effect, further supporting the potential of this this compound derivative in overcoming Vismodegib resistance.

Experimental Protocols

To provide a comprehensive understanding of the presented data, detailed methodologies for the key experiments are outlined below.

Gli-Luciferase Reporter Assay in NIH3T3 Cells

This assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • NIH3T3 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Plasmids: pCMV-Smo (WT or D477G mutant), 8xGli-luciferase reporter, pRL-TK (Renilla luciferase control)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed NIH3T3 cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA mixture containing 100 ng of the 8xGli-luciferase reporter plasmid, 10 ng of the pRL-TK plasmid, and 50 ng of either the wild-type Smo or D477G Smo expression plasmid.

    • Dilute the DNA mixture in serum-free DMEM.

    • In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the transfection complexes to the cells.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 0.5% FBS and serial dilutions of Compound 21 or Vismodegib.

  • Luciferase Assay: After another 24 hours of incubation, perform the dual-luciferase assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

Cell Viability (MTT) Assay in Daoy Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Daoy cells

  • MEM (Minimum Essential Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed Daoy cells in 96-well plates at a density of 5 x 10^3 cells per well in MEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of Compound 21 or Vismodegib. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Visualizing the Molecular Landscape

To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.

Hedgehog Signaling Pathway and Inhibitor Action

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibition SUFU SUFU Smo->SUFU Inhibition Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 GLI GLI SUFU->GLI Inhibition GLI_active Active GLI GLI->GLI_active Target_Genes Target Gene Expression GLI_active->Target_Genes Vismodegib Vismodegib Vismodegib->Smo 2_Methoxybenzamide This compound (Compound 21) 2_Methoxybenzamide->Smo

Caption: Hedgehog signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_assay1 Gli-Luciferase Reporter Assay cluster_assay2 Cell Viability (MTT) Assay A1 Seed NIH3T3 cells A2 Transfect with Smo (WT/Mutant) & Luciferase Plasmids A1->A2 A3 Treat with Inhibitors (this compound / Vismodegib) A2->A3 A4 Measure Luciferase Activity A3->A4 A5 Determine IC50 Values A4->A5 Data_Analysis Comparative Data Analysis A5->Data_Analysis B1 Seed Daoy cells B2 Treat with Inhibitors (this compound / Vismodegib) B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance B4->B5 B6 Assess Cell Viability B5->B6 B6->Data_Analysis

Caption: Workflow for comparing Smoothened inhibitors.

Conclusion and Future Directions

The experimental data presented in this guide strongly suggest that this compound derivatives, exemplified by Compound 21, hold significant promise for overcoming Vismodegib resistance mediated by Smoothened mutations. The ability of Compound 21 to potently inhibit the D477G mutant, a clinically relevant resistance mutation, highlights its potential as a next-generation therapeutic for Hedgehog-driven cancers.

Further research is warranted to evaluate the efficacy of this compound derivatives against a broader panel of clinically observed Smoothened mutations, including the D473H and W535L mutations. Additionally, in vivo studies in animal models of Vismodegib-resistant tumors are crucial to validate the preclinical findings and pave the way for potential clinical development. The continued exploration of novel Smoothened inhibitors with distinct chemical scaffolds and binding modes will be instrumental in expanding the therapeutic arsenal (B13267) against drug-resistant cancers.

References

Validating the Binding of 2-Methoxybenzamide to the Smoothened Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methoxybenzamide and its derivatives with other known modulators of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The objective is to validate the binding of this compound to Smo by presenting supporting experimental data and detailed methodologies for key assays.

Introduction to Smoothened and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[2] The G protein-coupled receptor (GPCR) Smoothened (SMO) is a central transducer of the Hh signal.[3][4] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO.[2][5] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of Gli transcription factors and target gene expression.[2][5] Consequently, SMO has emerged as a critical therapeutic target for cancers driven by aberrant Hh pathway activation.[2]

Comparative Analysis of Smoothened Receptor Ligands

The binding affinity and functional inhibition of various compounds targeting the Smoothened receptor are crucial metrics for evaluating their therapeutic potential. The following tables summarize the available quantitative data for this compound derivatives and other well-characterized Smo modulators.

Table 1: Functional Inhibition of Hedgehog Signaling by this compound Derivatives

CompoundTargetAssay TypeIC50 (µM)
This compound (Compound 21)Smoothened (SMO)Gli-luciferase Reporter Assay0.03[2][5][6]
This compound (Compound 4)Smoothened (SMO)Gli-luciferase Reporter Assay0.25[2]
This compound (Compound 10)Smoothened (SMO)Gli-luciferase Reporter Assay0.17[2]
This compound (Compound 17)Smoothened (SMO)Gli-luciferase Reporter Assay0.12[2]

Table 2: Binding Affinity and Functional Inhibition of Alternative Smoothened Modulators

CompoundTargetAssay TypeIC50 (nM)Kd (nM)
Vismodegib (GDC-0449)Smoothened (SMO)Cell-free Hedgehog pathway assay3[1]-
Sonidegib (LDE225)Smoothened (SMO)Cell-based reporter assay1.3 (mouse), 2.5 (human)[1]-
CyclopamineSmoothened (SMO)Cell-based assay46[1]-
SANT-1Smoothened (SMO)Cell-based assay20[1]-
SAG (Agonist)Smoothened (SMO)Cell-based reporter assay (EC50)3[3][7][8]59[3][7][8][9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize Smoothened inhibitors.

Gli-Luciferase Reporter Assay

This assay is a widely used method to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of the Gli transcription factors.[10]

Protocol:

  • Cell Culture and Seeding: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization) are cultured to 80-90% confluency. The cells are then seeded into 96-well plates.[10][11]

  • Pathway Activation and Compound Treatment: The Hedgehog pathway is activated using a Smoothened agonist, such as SAG (Smoothened Agonist), at a concentration of 100-200 nM.[10] Concurrently, cells are treated with serial dilutions of the test compound (e.g., this compound derivatives).

  • Incubation: The plate is incubated for 24-48 hours to allow for pathway activation and compound-mediated inhibition.[12]

  • Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.[10][11]

  • Luciferase Measurement: Firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.[10][12]

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the luciferase signal, is calculated from the dose-response curve.

Competitive Binding Assay for Smoothened Receptor

This assay determines the binding affinity of a test compound to the Smoothened receptor by measuring its ability to compete with a labeled ligand.

Protocol (Fluorescence Polarization-Based):

  • Preparation of SMO-expressing Membranes: Membranes are prepared from cells overexpressing the human Smoothened receptor (e.g., HEK293 cells).[1]

  • Assay Setup: The assay is performed in a 96- or 384-well plate. Each well contains a fixed concentration of a fluorescently labeled Smoothened ligand (e.g., BODIPY-cyclopamine) and the prepared cell membranes.[1]

  • Compound Addition: Serial dilutions of the unlabeled test compound are added to the wells.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.[1]

  • Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a microplate reader.[1]

  • Data Analysis: The decrease in fluorescence polarization, caused by the displacement of the fluorescent ligand by the test compound, is used to determine the IC50 of the test compound. The Ki (inhibition constant) can then be calculated from the IC50 value.

Protocol (Radioligand-Based):

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the Smoothened receptor.[13][14]

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled Smoothened ligand (e.g., [³H]-cyclopamine) and varying concentrations of the unlabeled test compound.[15][16]

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[13][16]

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[13]

  • Data Analysis: The amount of specific binding at each concentration of the test compound is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.[16][17]

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating Smoothened inhibitors.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hedgehog Ligand Hedgehog Ligand PTCH1_active PTCH1 (Active) Hedgehog Ligand->PTCH1_active Binds PTCH1 PTCH1 (Inactive) SMO_inactive Smoothened (Inactive) PTCH1->SMO_inactive Inhibits SMO_active Smoothened (Active) SMO_inactive->SMO_active Activation PTCH1_active->SMO_inactive Inhibition Relieved SUFU_Gli SUFU Gli SMO_active->SUFU_Gli Signal Transduction Gli_A Gli (Active) SUFU_Gli->Gli_A Dissociation & Activation Gli_R Gli (Repressor) SUFU_Gli->Gli_R Processing (No Signal) Nucleus Nucleus Gli_A->Nucleus Translocation Gli_R->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Transcription Nucleus->Target_Genes Repression

Caption: The canonical Hedgehog signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_measurement Data Acquisition & Analysis A Culture Gli-Luciferase Reporter Cells B Seed Cells into 96-well Plate A->B C Add Smoothened Agonist (e.g., SAG) B->C D Add Serial Dilutions of this compound C->D E Incubate for 24-48 hours D->E F Lyse Cells E->F G Measure Luciferase Activity F->G H Calculate IC50 G->H

Caption: Workflow for a Gli-luciferase reporter assay.

References

Comparative Analysis of 2-Methoxybenzamide Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological activity of 2-Methoxybenzamide and its derivatives across various cell lines, supported by experimental data from recent studies. The focus is on its role as an inhibitor of the Hedgehog signaling pathway and as a general antiproliferative agent, with comparisons to established alternative compounds.

Executive Summary

This compound serves as a core scaffold for a new class of potent inhibitors targeting critical cellular pathways implicated in cancer and inflammation. Derivatives of this compound have demonstrated significant efficacy in inhibiting the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[1][2][3] Furthermore, related benzamide (B126) structures show broad-spectrum antiproliferative effects against various cancer cell lines and can also act as inhibitors of the NLRP3 inflammasome.[4][5][6] This guide cross-validates these activities by presenting quantitative data from different cell line models and comparing performance against benchmark inhibitors like Vismodegib and Doxorubicin.

Data Presentation

Table 1: Hedgehog Pathway Inhibition by this compound Derivatives

Derivatives of this compound have been synthesized and evaluated as inhibitors of the Hedgehog signaling pathway. Their potency is often measured using Gli-luciferase reporter assays in NIH3T3 cells. Compound 21, a novel this compound derivative, shows significantly higher potency compared to the lead compound (SANT-2) and is comparable to the FDA-approved drug Vismodegib.[1][2][7] It also demonstrates strong antiproliferative action in the medulloblastoma cell line Daoy, which has a constitutively active Hh pathway.[1][3]

Compound/AlternativeCell LineAssay TypeIC₅₀ (μM)Reference
Compound 21 NIH3T3-Gli-LucGli-Luciferase Reporter0.03 ± 0.01[1]
Compound 21 DaoyCell Viability (48h)~1.0 (28% inhib.)[1][7]
Vismodegib (Control) NIH3T3-Gli-LucGli-Luciferase Reporter0.02 ± 0.01[1]
Vismodegib (Control) DaoyCell Viability (48h)~1.0 (>50% inhib.)[1][7]
SANT-2 (Lead Cmpd.) NIH3T3-Gli-LucGli-Luciferase Reporter0.18 ± 0.04[1]
Compound 17 NIH3T3-Gli-LucGli-Luciferase Reporter0.12 ± 0.06[3]

Note: IC₅₀ values are presented as mean ± standard deviation where available. Cell viability for Daoy cells is presented as the concentration at which significant inhibition was observed.

Table 2: Antiproliferative Activity of Benzamide Derivatives in Cancer Cell Lines

A study of novel N-benzimidazole benzamide derivatives, which share structural similarities, evaluated their antiproliferative effects across a panel of human cancer cell lines and one non-cancerous cell line.[4][6] The results, measured as the concentration required for 50% inhibition (IC₅₀), are compared with standard chemotherapeutic agents Doxorubicin and Etoposide.[4]

Compound/AlternativeH460 (Lung) IC₅₀ (μM)HCT 116 (Colorectal) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)HEK 293 (Non-cancerous) IC₅₀ (μM)Reference
Compound 10 4.42.22.94.4[4]
Compound 11 >103.71.25.3[4]
Compound 12 >10>103.1>10[4]
Compound 35 >10>108.7>10[6]
Compound 36 >10>104.8>10[4]
Doxorubicin (Control) 0.040.080.060.3[4]
Etoposide (Control) 1.91.11.81.7[4]

Note: These compounds are structurally related to this compound. Compounds 10 and 11 showed the most pronounced and broad antiproliferative activity.[4]

Table 3: NLRP3 Inflammasome Inhibition

A 2-methoxy-benzamide analogue, JC-171, was designed as a novel inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. Its inhibitory activity was quantified by measuring the reduction of Interleukin-1β (IL-1β) release in macrophage cell lines.[5]

Compound/AlternativeCell LineAssay TypeIC₅₀ (μM)Reference
JC-171 J774A.1 MacrophagesIL-1β Release8.45 ± 1.56[5]

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and Inhibition

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can lead to tumorigenesis when abnormally activated.[1][3] this compound derivatives act by inhibiting the Smoothened (Smo) receptor, which prevents the downstream activation of Gli transcription factors and subsequent target gene expression.[1][2]

G cluster_membrane Cell Membrane Ptch PTCH1 Smo Smoothened (Smo) Ptch->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates Hh Hedgehog Ligand Hh->Ptch Binds Compound This compound Derivatives Compound->Smo Inhibits TargetGenes Target Gene Expression Gli->TargetGenes Promotes G A Seed cells in 96-well plates B Incubate for 24h (allow attachment) A->B C Add varying concentrations of test compounds B->C D Incubate for a specified period (e.g., 48-72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570nm G->H I Calculate % viability and determine IC50 H->I G cluster_pathway NLRP3 Inflammasome Pathway LPS Signal 1: LPS (Priming) NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Casp1) LPS->NLRP3_complex Primes ATP Signal 2: ATP (Activation) ATP->NLRP3_complex Activates Casp1 Active Caspase-1 NLRP3_complex->Casp1 Cleaves Pro-Casp1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves Pro-IL-1β Compound This compound Analogue (JC-171) Compound->NLRP3_complex Blocks Assembly

References

Comparative analysis of the pharmacokinetic properties of 2-Methoxybenzamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic properties of key 2-Methoxybenzamide analogs, supported by experimental data.

The this compound scaffold is a key structural motif found in a number of centrally acting drugs, particularly antipsychotics that exhibit antagonist activity at dopamine (B1211576) D2 receptors. Understanding the pharmacokinetic (PK) properties of analogs based on this scaffold is crucial for the design and development of new therapeutics with optimal absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comparative analysis of the pharmacokinetic properties of two prominent this compound analogs: remoxipride (B1679305) and amisulpride (B195569), based on human clinical data.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for remoxipride and amisulpride in humans. It is important to note that these values are derived from separate clinical studies and are presented here for comparative purposes.

Table 1: Key Pharmacokinetic Parameters of Remoxipride and Amisulpride in Humans

ParameterRemoxiprideAmisulprideSignificance for Drug Development
Oral Bioavailability (F%) >90%[1][2]48%[3]A key parameter for determining the dosage of orally administered drugs. Higher bioavailability indicates a larger fraction of the administered dose reaches systemic circulation.
Time to Peak Plasma Concentration (Tmax) 0.8 ± 0.2 h[4]Two peaks: 1 h and 3-4 h[5][6]Provides information on the rate of drug absorption.
Peak Plasma Concentration (Cmax) 5.5 ± 1.1 µmol/L[4]39 ± 3 and 54 ± 4 ng/mL (after a 50 mg dose)[5]Indicates the highest level of exposure to the drug and is critical for assessing potential toxicity and efficacy.
Area Under the Curve (AUC) 39 ± 9 µmolh/L[4]Data not directly comparable from available sources.Represents the total drug exposure over time.
Elimination Half-life (t½) 4-7 h[1][2]~12 h[7][3][8]The time it takes for the drug concentration in the body to be reduced by half, indicating the duration of action.
Plasma Protein Binding ~80% (mainly to α1-acid glycoprotein)[1]16-17%[7][3]The extent of binding to plasma proteins can affect a drug's distribution and clearance.
Systemic Plasma Clearance ~120 ml/min[1][2]Renal clearance is in the order of 330 ml/min[6]The volume of plasma cleared of the drug per unit of time.
Primary Route of Elimination Hepatic metabolism and renal excretion (~25% unchanged)[1][2]Predominantly renal excretion as the parent compound[7][6]Understanding the primary elimination pathway is crucial for predicting drug-drug interactions and dose adjustments in patients with organ impairment.

*Note: Cmax, Tmax, and AUC values for remoxipride are from a study in patients with normal creatinine (B1669602) clearance.[4]

Experimental Protocols

The pharmacokinetic data presented above are typically obtained through well-controlled clinical studies. While specific protocols for each study may vary, the following outlines a generalized methodology for a clinical pharmacokinetic study of an orally administered drug.

In Vivo Pharmacokinetic Study in Humans (Illustrative Protocol)

  • Subject Recruitment: Healthy adult volunteers or a specific patient population are recruited. Subjects undergo a health screening to ensure they meet the inclusion criteria.

  • Study Design: A randomized, crossover study design is often employed.

  • Drug Administration: A single oral dose of the drug is administered to the subjects after a period of fasting.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the drug and its major metabolites in the plasma samples.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution.

Visualizing the Process

To better understand the workflow of a comparative pharmacokinetic study and the parameters being measured, the following diagrams are provided.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Analog\nSynthesis Analog Synthesis In Vitro\nADME Assays In Vitro ADME Assays Analog\nSynthesis->In Vitro\nADME Assays Screening Animal PK\nStudies Animal PK Studies In Vitro\nADME Assays->Animal PK\nStudies Selection Dosing Dosing Animal PK\nStudies->Dosing Lead Candidate Blood\nSampling Blood Sampling Dosing->Blood\nSampling Time Points Plasma\nAnalysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood\nSampling->Plasma\nAnalysis (LC-MS/MS) Quantification PK Parameter\nCalculation PK Parameter Calculation Plasma\nAnalysis (LC-MS/MS)->PK Parameter\nCalculation Modeling Comparative\nAnalysis Comparative Analysis PK Parameter\nCalculation->Comparative\nAnalysis

Generalized workflow for a comparative pharmacokinetic study.

G cluster_params Key Pharmacokinetic Parameters Drug Administration Drug Administration Absorption Absorption Drug Administration->Absorption Plasma Concentration Plasma Concentration Absorption->Plasma Concentration Cmax, Tmax Distribution Distribution Distribution->Plasma Concentration Metabolism Metabolism Excretion Excretion Metabolism->Excretion Clearance, t½ Plasma Concentration->Distribution Vd Plasma Concentration->Metabolism Clearance, t½ Cmax Cmax: Peak Concentration Tmax Tmax: Time to Peak AUC AUC: Total Exposure t_half t½: Half-life Vd Vd: Volume of Distribution CL CL: Clearance

Key pharmacokinetic parameters and their relationships in the ADME process.

Discussion of Comparative Findings

The pharmacokinetic data reveal significant differences between remoxipride and amisulpride, despite both containing the this compound moiety.

  • Absorption and Bioavailability: Remoxipride exhibits excellent oral bioavailability, suggesting near-complete absorption from the gastrointestinal tract.[1][2] In contrast, amisulpride has a lower and more variable bioavailability of 48%.[3] This difference could be attributed to factors such as first-pass metabolism or differences in physicochemical properties affecting absorption. Amisulpride also displays two distinct absorption peaks, which may indicate complex absorption kinetics or enterohepatic recirculation.[5][6]

  • Distribution: Remoxipride is highly bound to plasma proteins, which would confine its distribution primarily to the vascular space, whereas amisulpride has low protein binding, suggesting it may distribute more extensively into tissues.[1][7][3]

  • Metabolism and Excretion: The two analogs also differ significantly in their elimination pathways. Remoxipride is eliminated through both hepatic metabolism and renal excretion of the unchanged drug.[1][2] Conversely, amisulpride is minimally metabolized and is primarily excreted unchanged by the kidneys.[7][6] This suggests that amisulpride is less likely to be involved in drug-drug interactions related to metabolic enzymes, but its dose may require adjustment in patients with renal impairment.

  • Half-life: The longer elimination half-life of amisulpride (~12 hours) compared to remoxipride (4-7 hours) allows for less frequent dosing.[1][2][7][3][8]

Conclusion

This comparative analysis of remoxipride and amisulpride highlights how structural modifications to the broader benzamide (B126) scaffold can lead to significant differences in pharmacokinetic profiles. Remoxipride's high bioavailability and predictable kinetics are favorable properties. Amisulpride's lower bioavailability and dual absorption peaks present more complex pharmacokinetics, but its longer half-life offers a dosing advantage.

For researchers in drug development, these findings underscore the importance of early and thorough ADME profiling of new chemical entities. The selection of a lead candidate for further development will depend on a careful balance of these pharmacokinetic parameters in conjunction with the desired pharmacodynamic and safety profiles. The provided experimental framework and visualizations serve as a guide for conducting and interpreting such crucial preclinical and clinical studies.

References

Validating In Vitro Efficacy of 2-Methoxybenzamide Derivatives in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel 2-methoxybenzamide derivative, a potent in vitro inhibitor of the Hedgehog (Hh) signaling pathway, with the established FDA-approved drugs Vismodegib and Sonidegib. This document summarizes the available preclinical data, outlines detailed experimental protocols for key assays, and proposes a framework for the in vivo validation of the this compound compound.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several cancers, including medulloblastoma and basal cell carcinoma. A novel this compound derivative, hereafter referred to as Compound 21, has demonstrated significant promise in in vitro studies as a potent inhibitor of this pathway by targeting the Smoothened (Smo) receptor.[1][2][3] This guide compares the in vitro performance of Compound 21 with Vismodegib and Sonidegib and outlines a proposed path for its in vivo validation.

In Vitro Performance Comparison

The following tables summarize the in vitro efficacy of Compound 21, Vismodegib, and Sonidegib in inhibiting the Hedgehog signaling pathway and cancer cell proliferation.

Table 1: In Vitro Inhibition of Hedgehog Pathway Activity

CompoundAssayCell LineIC50Reference
Compound 21 Gli-Luciferase ReporterNIH3T30.03 µM[1][2]
Vismodegib Gli-Luciferase ReporterNIH3T3~0.03 µM (comparable to Compound 21)[3]
Sonidegib Gli-Luciferase ReporterNIH3T3Not explicitly stated in searched literature

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineCell TypeIC50Reference
Compound 21 DaoyMedulloblastomaMore potent than Vismodegib at 1 µM and 10 µM[1][2]
Vismodegib DaoyMedulloblastomaLess potent than Compound 21 at 1 µM and 10 µM[1][2]
Sonidegib VariousBasal Cell CarcinomaNot explicitly stated in searched literature

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) (Target of Inhibition) PTCH1->SMO Inhibits SUFU-GLI Complex SUFU-GLI Complex SMO->SUFU-GLI Complex Inhibits formation SUFU SUFU GLI GLI GLI_n GLI GLI->GLI_n Translocates SUFU-GLI Complex->GLI Releases Target Gene Transcription Target Gene Transcription GLI_n->Target Gene Transcription Activates Compound 21 Compound 21 Compound 21->SMO Inhibit Vismodegib/Sonidegib Vismodegib/Sonidegib Vismodegib/Sonidegib->SMO Inhibit

Figure 1: Simplified Hedgehog Signaling Pathway and Point of Inhibition.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo Proposed In Vivo Validation a Gli-Luciferase Reporter Assay b Cell Proliferation Assay (e.g., MTT) a->b c Establish Medulloblastoma Xenograft Model b->c Promising Results d Compound 21 Administration c->d e Tumor Growth Measurement d->e f Pharmacokinetic/ Pharmacodynamic Analysis e->f

References

A Comparative Analysis of 2-Methoxybenzamide's Cytotoxic Effects on Cancerous Versus Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the identification of compounds exhibiting selective cytotoxicity towards cancerous cells while sparing their normal counterparts is a paramount objective. 2-Methoxybenzamide, a small molecule featuring a benzamide (B126) core structure, has garnered interest for its potential as an anticancer agent. This guide offers a comparative overview of the cytotoxic profile of this compound and its derivatives, supported by available experimental data. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, this document synthesizes findings on related compounds to provide insights into its potential for selective cytotoxicity. We will delve into the quantitative data, detail common experimental methodologies, and visualize the pertinent biological pathways to inform further research and development in this area.

Quantitative Comparison of Cytotoxic Activity

Table 1: Cytotoxicity of Nimesulide Containing Dimethoxy Benzamide Derivatives

Compound IDCancer Cell LineCell TypeIC50 (nM)
Derivative 1MDA-MB-468Breast Cancer3.89 ± 0.0437[1]
Derivative 2DU145Prostate Cancer2.298 ± 0.0513[1]

Table 2: Illustrative Selective Cytotoxicity of Benzamide Derivatives Against Cancer and Normal Cell Lines

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)*
Oleoyl Hybrid 1HCT116 (Colon)22.4[2]HCEC (Intestinal)>50[2]>2.23
Oleoyl Hybrid 2HCT116 (Colon)0.34[2]HCEC (Intestinal)>50[2]>147
Oleoyl Hybrid 1HTB-26 (Breast)10-50[2]HCEC (Intestinal)>50[2]>1-5
Oleoyl Hybrid 2HTB-26 (Breast)10-50[2]HCEC (Intestinal)>50[2]>1-5
Oleoyl Hybrid 1PC-3 (Prostate)10-50[2]HCEC (Intestinal)>50[2]>1-5
Oleoyl Hybrid 2PC-3 (Prostate)10-50[2]HCEC (Intestinal)>50[2]>1-5
Oleoyl Hybrid 1HepG2 (Liver)10-50[2]HCEC (Intestinal)>50[2]>1-5
Oleoyl Hybrid 2HepG2 (Liver)10-50[2]HCEC (Intestinal)>50[2]>1-5

*The Selectivity Index (SI) is calculated as the IC50 in normal cells divided by the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in cytotoxicity studies to evaluate the efficacy of compounds like this compound.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

1. Cell Seeding:

  • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • A series of dilutions of the compound are prepared in a complete culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the solvent) is also included.

3. Incubation:

  • The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

4. MTT Addition:

  • Following incubation, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

  • The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

5. Formazan Solubilization:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to each well to dissolve the purple formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

7. Data Analysis:

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

  • The IC50 value is determined from the dose-response curve by plotting cell viability against the logarithm of the compound concentration.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay start Start seed Seed Cells in 96-well Plate start->seed treat Treat Cells with this compound seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Workflow for Determining Antiproliferative Activity.

Potential Signaling Pathways

Based on studies of related benzamide derivatives, this compound may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the dismantling of the cell.

G cluster_apoptosis Potential Apoptosis Pathways for Benzamide Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family Regulation stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A Potential Apoptosis Pathway for Benzamide Derivatives.
Cell Cycle Arrest

Many anticancer agents function by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, the induction of apoptosis. Benzamide derivatives have been shown to induce cell cycle arrest, often at the G2/M transition phase. This prevents the cell from entering mitosis and dividing.

G cluster_cell_cycle Potential G2/M Cell Cycle Arrest Mechanism G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M checkpoint G2/M Checkpoint Activation G2->checkpoint DNA Damage or Mitotic Spindle Disruption M->G1 arrest Cell Cycle Arrest benzamide This compound benzamide->G2 checkpoint->arrest

A Potential G2/M Cell Cycle Arrest Mechanism.

Conclusion

The exploration of this compound and its derivatives as potential anticancer agents is an ongoing and promising field of research. While direct comparative cytotoxicity data for this compound remains to be fully elucidated, the selective effects observed in structurally related compounds are encouraging. Future research should prioritize comprehensive in vitro screening of this compound against a diverse panel of both cancerous and normal cell lines to definitively establish its therapeutic index. Elucidating the precise molecular mechanisms, including the specific signaling pathways involved in apoptosis and cell cycle arrest, will be crucial for the rational design and development of more potent and selective benzamide-based anticancer therapeutics.

References

Assessing the Specificity of 2-Methoxybenzamide as a Hedgehog Pathway Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, making it a prime target for therapeutic intervention. A novel class of inhibitors based on the 2-methoxybenzamide scaffold has emerged, showing potent inhibition of the Hh pathway. This guide provides a comparative analysis of a representative this compound derivative, herein referred to as Compound 21, against established Hedgehog pathway inhibitors: Vismodegib, Sonidegib, and GANT61. We present supporting experimental data, detailed methodologies for key assays, and visualizations to objectively assess its potential as a specific Hedgehog pathway inhibitor.

Mechanism of Action and Point of Intervention

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 represses the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus to induce the expression of target genes.

The inhibitors discussed in this guide target different points in this pathway:

  • This compound (Compound 21), Vismodegib, and Sonidegib are all SMO antagonists. They directly bind to the SMO receptor, preventing its activation and thereby blocking downstream signaling.

  • GANT61 acts further downstream in the pathway by inhibiting the GLI transcription factors, preventing them from binding to DNA and activating target gene expression.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro potency of this compound (Compound 21) and other Hedgehog pathway inhibitors. The data is primarily from Gli-luciferase reporter assays, a standard method for quantifying Hh pathway activity.

InhibitorTargetAssayCell LineIC50 (µM)Reference
This compound (Compound 21) SMOGli-luciferase reporter assayNIH3T3-light II0.03[1][2][3]
Vismodegib (GDC-0449) SMOGli-luciferase reporter assayShh-LIGHT2 (NIH3T3)~0.003[4]
Sonidegib (LDE-225) SMOGli-luciferase reporter assayHEPM0.0127[4]
GANT61 GLI1/GLI2Gli-luciferase reporter assayHEK293~5[5]

Note: IC50 values can vary depending on the specific assay conditions, cell line, and agonist used. The data presented here is for comparative purposes, and direct comparisons should be made with caution unless the experiments were performed under identical conditions.

Specificity and Off-Target Profile of this compound

A critical aspect of any targeted inhibitor is its specificity. While this compound (Compound 21) has been shown to be a potent inhibitor of the Hedgehog pathway by targeting SMO, comprehensive off-target screening data against a broad panel of kinases and other signaling pathways is not yet publicly available. The benzamide (B126) scaffold is present in a variety of drugs targeting different proteins, which suggests that the potential for off-target effects should be carefully evaluated. Further studies, such as kinome scans or broad ligand binding assays, are necessary to fully elucidate the selectivity profile of this compound class.

Experimental Protocols

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • NIH3T3-light II or Shh-LIGHT2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or SAG)

  • Test inhibitors (this compound, Vismodegib, GANT61)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed NIH3T3-light II cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMEM with low serum (e.g., 0.5% FBS).

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the Hedgehog pathway agonist (e.g., Shh conditioned medium diluted in low-serum DMEM) to all wells except the negative control wells.

    • Immediately add 50 µL of the serially diluted inhibitors to the appropriate wells. For control wells, add 50 µL of vehicle (e.g., DMSO diluted in low-serum DMEM).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • Remove the medium from the wells and wash once with 100 µL of Phosphate-Buffered Saline (PBS).

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

  • Luminescence Measurement:

    • Transfer 10 µL of the cell lysate to a white 96-well luminometer plate.

    • Add 50 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

    • Add 50 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Quantitative PCR (qPCR) for Hedgehog Target Gene Expression

This protocol measures the mRNA levels of Hedgehog target genes, such as Gli1 and Ptch1, to assess the downstream effects of pathway inhibition.

Materials:

  • Cancer cell line responsive to Hedgehog signaling (e.g., Daoy medulloblastoma cells)

  • Complete culture medium

  • Test inhibitors

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitors or vehicle control for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the diluted cDNA.

    • Pipette the reaction mix into a qPCR plate. Include no-template controls for each primer set.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the inhibitors to the wells and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 for cytotoxicity.

Mandatory Visualizations

Hedgehog Signaling Pathway and Inhibitor Targets

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (Activator) GLI_P GLI-P (Repressor) GLI->GLI_P processing TargetGenes Target Genes (Gli1, Ptch1, etc.) GLI_P->TargetGenes represses GLI_A->TargetGenes activates Vismodegib Vismodegib/ Sonidegib Vismodegib->SMO GANT61 GANT61 GANT61->GLI_A Experimental_Workflow cluster_primary Primary Screening & On-Target Validation cluster_secondary Off-Target & Cytotoxicity Assessment cluster_analysis Data Integration & Specificity Assessment A Hedgehog Pathway Reporter Assay (Gli-Luciferase) B Determine IC50 for This compound & Comparators A->B C Downstream Target Gene Analysis (qPCR for Gli1, Ptch1) B->C J Calculate Therapeutic Index (Cytotoxic IC50 / On-Target IC50) B->J D Confirm On-Target Effect C->D I Compare On-Target Potency (IC50) with Off-Target Hits D->I E Broad Kinase Panel Screening (e.g., KinomeScan) F Identify Potential Off-Targets E->F F->I G Cell Viability Assay (MTT) H Determine Cytotoxic IC50 G->H H->J K Assess Specificity Profile I->K J->K Inhibitor_Relationship cluster_gli Pathway Hedgehog Signaling Cascade SMO_node SMO Activation Pathway->SMO_node GLI_node GLI Activation & Nuclear Translocation SMO_node->GLI_node Transcription Target Gene Transcription GLI_node->Transcription Inhibitor_Upstream Upstream Inhibitors (SMO Antagonists) Inhibitor_Upstream->SMO_node Inhibitor_Downstream Downstream Inhibitor (GLI Antagonist) Inhibitor_Downstream->GLI_node Compound21 This compound (Compound 21) Compound21->Inhibitor_Upstream Vismodegib Vismodegib Vismodegib->Inhibitor_Upstream Sonidegib Sonidegib Sonidegib->Inhibitor_Upstream GANT61 GANT61 GANT61->Inhibitor_Downstream

References

Performance Benchmarks of Novel 2-Methoxybenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of newly synthesized 2-Methoxybenzamide derivatives against established alternatives across various therapeutic areas. The data presented is compiled from recent preclinical studies and aims to facilitate informed decisions in drug discovery and development projects.

Executive Summary

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in oncology, metabolic disorders, inflammation, and infectious diseases. This guide benchmarks the performance of novel derivatives, highlighting their potency and selectivity in different biological assays. The data is presented in structured tables for clear comparison, followed by detailed experimental protocols and signaling pathway diagrams to provide a comprehensive understanding of their mechanism of action.

Data Presentation

Table 1: Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers. The following table compares the in vitro potency of novel this compound derivatives with the established Hh pathway inhibitor, Vismodegib.

Compound IDModificationTarget Cell LineIC50 (µM)Comparison to VismodegibReference
Derivative 21 Pyridyl nicotinamideDaoy (Medulloblastoma)0.03More potent[1][2]
Derivative 17 Phenyl imidazoleNIH3T3-Gli-Luc0.12Less potent[1][2]
Derivative 10 BenzimidazoleNIH3T3-Gli-Luc0.17Less potent[1][2]
Derivative 4 Aryl amideNIH3T3-Gli-Luc0.25Less potent[1][2]
Vismodegib Standard of CareDaoy / NIH3T3-Gli-Luc~0.02-0.04-[1][2]
Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. This table summarizes the inhibitory activity of a novel 2-ethoxy-4-(methoxymethyl)benzamide derivative.

Compound IDModificationAssay TypeIC50 (µM)Selectivity over TCPTPReference
Compound 10m 2-ethoxy-4-(methoxymethyl)benzamideEnzyme Inhibition0.0732-fold[3]
Table 3: Anti-inflammatory Activity

The anti-inflammatory potential of benzamide (B126) derivatives is often evaluated by their ability to inhibit key inflammatory mediators. The following table would typically present data on the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokine production. Specific IC50 values for this compound derivatives in anti-inflammatory assays were not available in the searched literature, but their involvement in inhibiting the NF-κB pathway is noted.

Table 4: Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. This table presents the Minimum Inhibitory Concentration (MIC) values of a 2-hydroxy-4-methoxybenzaldehyde (B30951), a related compound, against Staphylococcus aureus.

Compound IDTarget OrganismGram StainMIC (µg/mL)Reference
2-hydroxy-4-methoxybenzaldehyde Staphylococcus aureusPositive1024[4][5]

Experimental Protocols

Hedgehog Signaling Pathway Inhibition Assay (Gli-luciferase Reporter Assay)

This assay is used to quantify the inhibition of the Hh signaling pathway.[1][2]

Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector (NIH3T3-Gli-Luc).

Procedure:

  • Seed NIH3T3-Gli-Luc cells in 96-well plates.

  • After 24 hours, treat the cells with varying concentrations of the test compounds.

  • Induce Hh pathway activation with a conditioned medium containing the Sonic Hedgehog (Shh) ligand.

  • Incubate for an additional 48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Calculate the IC50 values by plotting the normalized luciferase activity against the compound concentration.

PTP1B Enzyme Inhibition Assay

This biochemical assay determines the in vitro potency of compounds in inhibiting the PTP1B enzyme.[6][7][8][9]

Principle: The assay measures the enzymatic activity of recombinant human PTP1B by monitoring the dephosphorylation of a substrate. A common chromogenic substrate is p-nitrophenyl phosphate (B84403) (pNPP), which upon dephosphorylation by PTP1B, turns into p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm.

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant human PTP1B enzyme.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the pNPP substrate.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of the reaction and determine the percent inhibition for each compound concentration relative to a control without inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][12]

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Below are diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits 2_Methoxybenzamide This compound Derivative 2_Methoxybenzamide->SMO Inhibits GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation Target Genes Target Genes GLI_A->Target Genes Transcription

Caption: Hedgehog Signaling Pathway Inhibition by this compound Derivatives.

PTP1B_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS (Phosphorylated) IR->IRS PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation to Membrane PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates 2_Methoxybenzamide This compound Derivative 2_Methoxybenzamide->PTP1B Inhibits

Caption: PTP1B Inhibition in the Insulin Signaling Pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory Genes Inflammatory Genes NFkB->Inflammatory Genes Transcription 2_Methoxybenzamide This compound Derivative (Hypothesized) 2_Methoxybenzamide->IKK Inhibits?

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.

Experimental_Workflow_Antimicrobial A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of This compound Derivative B->C D Incubate at 37°C for 18-24h C->D E Observe for Visible Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.

References

Validation of a bioanalytical method for 2-Methoxybenzamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioanalytical Methods for the Quantification of 2-Methoxybenzamide

For researchers, scientists, and professionals engaged in drug development and pharmacokinetic studies, the accurate quantification of therapeutic compounds in biological matrices is of utmost importance. This guide provides a comparative overview of bioanalytical methods for the determination of this compound, a compound of interest in various pharmaceutical contexts. This document outlines a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, alongside two alternative techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to present a clear comparison of their performance characteristics, supported by detailed experimental protocols and validation data, to assist in the selection of the most appropriate analytical methodology.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the quantification of this compound and structurally similar compounds. This data is compiled from established validation practices to provide a comparative perspective.

ParameterLC-MS/MSHPLC-UVGC-MS
Linearity (R²) >0.998>0.999>0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL50 - 200 ng/mL0.5 - 5 ng/mL
Accuracy (Recovery %) 85 - 115%95 - 105%90 - 110%
Precision (RSD %) < 15%< 5%< 10%
Specificity/Selectivity Very HighModerate to HighHigh
Matrix Effect Potential for ion suppression/enhancementLow to ModerateModerate
Sample Volume Low (µL)Moderate (µL to mL)Low (µL)
Throughput HighModerateModerate

Experimental Protocols and Methodologies

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for quantitative bioanalysis due to its high sensitivity and selectivity, enabling the precise measurement of analytes in complex biological fluids like plasma.[1]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for extracting small molecules from plasma.[2]

  • Materials :

    • Human plasma samples

    • This compound standard solutions

    • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)

    • Methyl tert-butyl ether (MTBE)

    • 0.1 N Hydrochloric acid

    • Microcentrifuge tubes (2.0 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure :

    • Pipette 100 µL of plasma sample into a 2.0 mL microcentrifuge tube.

    • Add 50 µL of the internal standard working solution to each sample, calibrator, and quality control sample, except for the blank matrix.

    • Add 1 mL of MTBE to each tube.

    • Vortex the mixture vigorously for 15 minutes.[2]

    • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

The following LC-MS/MS conditions are a starting point and may require optimization for specific instrumentation.

  • LC System : A UPLC or HPLC system.

  • Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable.[2]

  • Mobile Phase A : 0.1% Formic Acid in Water.[2]

  • Mobile Phase B : 100% Methanol.[2]

  • Flow Rate : 0.4 - 0.6 mL/min.

  • Gradient : A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Injection Volume : 5-10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization, Positive (ESI+).

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its internal standard must be determined experimentally.

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[3]

Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore, such as this compound.[4][5]

  • Principle : This method separates this compound from other components in the sample matrix using a reverse-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

  • Sample Preparation : Sample preparation for HPLC-UV often involves protein precipitation followed by centrifugation and filtration.

  • Advantages :

    • Lower cost of instrumentation and maintenance compared to LC-MS/MS.

    • Simpler method development and operation.

    • Less susceptible to matrix effects.

  • Limitations :

    • Lower sensitivity and selectivity compared to LC-MS/MS, making it less suitable for trace-level quantification.

    • Potential for interference from co-eluting compounds with similar UV absorbance.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, potentially after derivatization to improve its volatility and chromatographic properties.[6][7]

  • Principle : The sample is vaporized and introduced into a gas chromatograph, where this compound is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters a mass spectrometer for detection and quantification.

  • Sample Preparation : Sample preparation typically involves liquid-liquid extraction followed by a derivatization step.

  • Advantages :

    • High chromatographic resolution.

    • High selectivity and sensitivity, often comparable to LC-MS/MS.

  • Limitations :

    • Requires the analyte to be volatile and thermally stable, which may necessitate a derivatization step, adding complexity to the sample preparation.

    • Not suitable for non-volatile or thermally labile compounds.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the validation of the primary LC-MS/MS bioanalytical method.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters stock_solution Stock Solution Preparation calibration_standards Calibration Standards (in matrix) stock_solution->calibration_standards qc_samples Quality Control (QC) Samples (in matrix) stock_solution->qc_samples sample_prep Sample Preparation (e.g., LLE, SPE) calibration_standards->sample_prep qc_samples->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis linearity Linearity & Range lc_ms_analysis->linearity accuracy Accuracy lc_ms_analysis->accuracy precision Precision (Intra- & Inter-day) lc_ms_analysis->precision selectivity Selectivity lc_ms_analysis->selectivity recovery Recovery & Matrix Effect lc_ms_analysis->recovery stability Stability (Freeze-thaw, Bench-top, etc.) lc_ms_analysis->stability

Caption: Experimental workflow for bioanalytical method validation.

Signaling Pathways and Logical Relationships

The logical relationship for selecting an appropriate bioanalytical method often involves a trade-off between sensitivity, selectivity, cost, and throughput.

Method_Selection_Logic start Start: Need for this compound Quantification sensitivity_check High Sensitivity Required? start->sensitivity_check matrix_complexity Complex Biological Matrix? sensitivity_check->matrix_complexity Yes hplc_uv HPLC-UV sensitivity_check->hplc_uv No lc_ms_ms LC-MS/MS matrix_complexity->lc_ms_ms Yes gc_ms GC-MS matrix_complexity->gc_ms No end Method Selected lc_ms_ms->end gc_ms->end hplc_uv->end

Caption: Decision tree for bioanalytical method selection.

References

Comparative Safety Analysis of 2-Methoxybenzamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of various 2-Methoxybenzamide derivatives. The information is supported by available experimental data to facilitate informed decisions in the drug discovery and development process.

The this compound scaffold is a key pharmacophore in a variety of therapeutic agents, including antipsychotics, antiemetics, and more recently, targeted cancer therapies such as Hedgehog signaling pathway and histone deacetylase (HDAC) inhibitors. While efficacy is a primary focus, a thorough understanding of the safety profile is paramount for the successful clinical translation of any new chemical entity. This guide summarizes available quantitative safety data and outlines key experimental protocols for assessing the toxicological risks associated with this class of compounds.

Quantitative Safety Data

To facilitate a clear comparison of the safety profiles of different this compound derivatives, the following tables summarize available data on acute toxicity, in vitro cytotoxicity, and clinical adverse events.

Table 1: Acute Toxicity Data for this compound and a Derivative

Compound NameChemical StructureAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compoundthis compound structureRatOral>2500[1]
5-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide ethanedioate (2:3)5-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide ethanedioate (2:3) structureMouseOral325[2]

Note: A higher LD50 value generally indicates lower acute toxicity.

Table 2: In Vitro Cytotoxicity of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide Derivatives against A549 Human Lung Carcinoma Cell Line

CompoundIC50 (µM)Reference
N-(2-((6-(morpholin-4-yl)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide19 ± 0.50[3]
N-(2-((6-(4-methylpiperazin-1-yl)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide17 ± 0.5[3]

Note: A lower IC50 value indicates greater cytotoxic potential against this cancer cell line. Data on non-cancerous cell lines is crucial for assessing selective toxicity and is an area requiring further investigation for many derivatives.

Table 3: Clinically Reported Adverse Events for Marketed this compound Derivatives

Drug NameTherapeutic Target/ClassCommon Adverse EventsSerious Adverse EventsReferences
Moclobemide Monoamine Oxidase A (MAO-A) InhibitorDifficulty sleeping, dizziness, nausea, dry mouth, headache.Irregular heartbeat, seizures, mania, suicidal thoughts.[4][5][6][7][8]
Entinostat Histone Deacetylase (HDAC) InhibitorHypophosphatemia, anemia, fatigue.Neutropenia.[9][10][11]

Key Experimental Protocols for Safety Assessment

A comprehensive safety evaluation of this compound derivatives involves a battery of in vitro and in vivo assays. Below are detailed methodologies for critical experiments.

Acute Oral Toxicity (LD50) Study

The acute oral toxicity test provides a preliminary assessment of the dose at which a substance can cause mortality. The Up-and-Down Procedure (UDP) is a refined method that reduces the number of animals required.

Experimental Workflow for Acute Oral Toxicity (Up-and-Down Procedure)

G Workflow for Acute Oral Toxicity (LD50) - Up-and-Down Procedure start Start: Select Initial Dose dose1 Dose a single animal at the starting dose start->dose1 observe1 Observe for 14 days for mortality or morbidity dose1->observe1 outcome1 Outcome? observe1->outcome1 increase_dose If animal survives, increase the dose for the next animal outcome1->increase_dose Survival decrease_dose If animal dies, decrease the dose for the next animal outcome1->decrease_dose Death continue_dosing Continue dosing animals sequentially based on the previous outcome increase_dose->continue_dosing decrease_dose->continue_dosing stop_criteria Stop when one of the stopping criteria is met (e.g., 3 reversals in a row) continue_dosing->stop_criteria calculate_ld50 Calculate LD50 using the Maximum Likelihood Method stop_criteria->calculate_ld50

Caption: Workflow for Acute Oral Toxicity (LD50) - Up-and-Down Procedure.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a compound that causes 50% inhibition of cell viability (IC50) in cultured cells. It is a primary screen for assessing potential toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., normal human cell lines like HEK293 or primary cells) in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases. The Ames test and the in vitro micronucleus assay are standard components of a genotoxicity testing battery.

Experimental Workflow for the Ames Test (Bacterial Reverse Mutation Assay)

G Workflow for the Ames Test start Start: Prepare bacterial strains (e.g., Salmonella typhimurium) prepare_mix Prepare test mixture: Bacteria + Test Compound +/- S9 metabolic activation mix start->prepare_mix plate Plate the mixture on minimal agar (B569324) plates lacking histidine prepare_mix->plate incubate Incubate plates for 48-72 hours plate->incubate count Count the number of revertant colonies incubate->count compare Compare the number of revertant colonies in treated vs. control plates count->compare positive Significant increase indicates mutagenic potential compare->positive Increase negative No significant increase indicates no mutagenic potential compare->negative No Increase

Caption: Workflow for the Ames Test.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, V79, or human lymphocytes) and expose them to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).[12]

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.[4]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).[12]

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[4][6]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[12]

Cardiotoxicity Assessment

Cardiotoxicity is a significant concern for many small molecule inhibitors. The hERG (human Ether-à-go-go-Related Gene) potassium channel assay is a critical in vitro screen for assessing the potential of a compound to cause QT interval prolongation, a risk factor for fatal cardiac arrhythmias.

Experimental Workflow for hERG Channel Assay (Automated Patch Clamp)

G Workflow for hERG Channel Assay start Start: Prepare cells stably expressing hERG channels cell_prep Dispense cells into the automated patch clamp system start->cell_prep seal_formation Establish a high-resistance seal (giga-seal) between the cell and the aperture cell_prep->seal_formation whole_cell_config Achieve whole-cell configuration to measure ion channel currents seal_formation->whole_cell_config baseline_current Record baseline hERG current using a specific voltage protocol whole_cell_config->baseline_current compound_application Apply different concentrations of the test compound baseline_current->compound_application record_current_post Record hERG current in the presence of the compound compound_application->record_current_post washout Washout the compound and record recovery of the current record_current_post->washout analyze Analyze the data to determine the IC50 for hERG channel inhibition washout->analyze

Caption: Workflow for hERG Channel Assay.

Signaling Pathways and Potential for Off-Target Effects

The therapeutic and toxic effects of this compound derivatives are intrinsically linked to their interactions with various signaling pathways. While on-target activity is desired, off-target interactions can lead to unforeseen adverse effects.

Simplified Overview of Hedgehog Signaling and Potential Cardiotoxicity

Some this compound derivatives are designed to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers. The Hh pathway is crucial for embryonic development and tissue homeostasis. Inhibition of this pathway, while therapeutically beneficial in oncology, may have unintended consequences. Studies have shown that Hedgehog signaling is also important for maintaining the adult coronary vasculature.[13] Its inhibition could potentially lead to a loss of coronary blood vessels, hypoxia, and subsequent heart failure.[2][12][13][14]

G Hedgehog Signaling and Potential Cardiotoxicity cluster_cardiac In the Heart Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 Binds Cardiac_Vasculature Coronary Vasculature Maintenance Hh_Ligand->Cardiac_Vasculature Promotes SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits degradation of GLI GLI Transcription Factors SUFU_GLI->GLI Releases Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->SMO Blocks Inhibitor->Cardiac_Vasculature Inhibits Heart_Function Normal Heart Function Cardiac_Vasculature->Heart_Function Maintains Adverse_Effect Potential Cardiotoxicity Cardiac_Vasculature->Adverse_Effect Leads to

Caption: Hedgehog Signaling and Potential Cardiotoxicity.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutics. However, as with any chemical class, a thorough and comparative evaluation of the safety profile is essential. This guide provides a framework for such an analysis, summarizing available quantitative data and outlining key experimental protocols. Researchers are encouraged to conduct comprehensive safety assessments, including in vitro and in vivo studies, to fully characterize the toxicological properties of their specific this compound derivatives. A deeper understanding of the on- and off-target effects will ultimately lead to the development of safer and more effective medicines.

References

Unveiling the Molecular Machinery: Confirming the Mechanism of Action of 2-Methoxybenzamide through Knockout Studies and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action of 2-Methoxybenzamide as a Hedgehog signaling pathway inhibitor. This guide provides a comparative analysis with alternative inhibitors, supported by experimental data and detailed protocols, to facilitate informed decisions in research and development.

Introduction: The Hedgehog Signaling Pathway and the Rise of this compound

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. A key mediator in this pathway is the transmembrane protein Smoothened (Smo). In the absence of the Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. However, upon ligand binding to Ptch, this inhibition is lifted, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors and the expression of target genes responsible for cell proliferation and survival.

Given its central role, Smoothened has emerged as a prime therapeutic target for cancers driven by an overactive Hh pathway. A novel class of inhibitors based on the this compound scaffold has shown significant promise in preclinical studies. These compounds are designed to directly engage and inhibit the Smoothened receptor, thereby blocking the entire downstream signaling cascade. This guide delves into the experimental evidence confirming the mechanism of action of this compound derivatives, provides a comparative analysis with other Smoothened inhibitors, and offers detailed protocols for key validation assays.

Confirming the Mechanism of Action: The Role of Knockout Studies

A cornerstone in validating the specific target of a drug is the use of knockout models, where the gene encoding the putative target protein is deleted. While direct knockout studies specifically validating this compound are not extensively documented in publicly available literature, the foundational role of Smoothened in the Hedgehog pathway has been unequivocally confirmed through Smoothened knockout (Smo-/-) studies. These studies have demonstrated that cells or organisms lacking Smoothened are unresponsive to Hedgehog pathway agonists.

The mechanism of action of this compound derivatives is therefore inferred from their ability to phenocopy the effects of Smoothened knockout in cellular assays. Key experiments demonstrating this include the inhibition of Gli-luciferase reporter activity and the blockade of Smoothened's translocation to the primary cilium upon pathway activation.

Comparative Analysis of Smoothened Inhibitors

Several Smoothened inhibitors have been developed and have seen clinical application. This section compares a potent this compound derivative (compound 21 from a key study) with established drugs Vismodegib (B1684315), Sonidegib, and the clinical-stage inhibitor Taladegib.[1]

CompoundChemical ScaffoldIC50 (Gli-luciferase assay)TargetKey Features
This compound (Cmpd 21) This compound0.03 µM[1][2]Smoothened[1][2]Potent nanomolar activity; effectively suppresses mutant Smo.[1][2]
Vismodegib Pyridinyl-benzamide~3 nM (varies by assay)Smoothened[3][4][5]First-in-class FDA-approved Hh pathway inhibitor for basal cell carcinoma.[3][4]
Sonidegib Biphenyl carboxamidePotent (specific IC50 varies)Smoothened[6][7][8][9]Second FDA-approved Hh pathway inhibitor for advanced basal cell carcinoma.[6][8]
Taladegib Phenyl-imidazolidinonePotent (specific IC50 varies)Smoothened[10][11][12]Investigational inhibitor being evaluated for various cancers and idiopathic pulmonary fibrosis.[10][11][12]

Experimental Protocols for Mechanism of Action Studies

Reproducible and robust experimental design is paramount in drug discovery. The following are detailed protocols for two key assays used to confirm the mechanism of action of this compound and other Smoothened inhibitors.

Gli-Luciferase Reporter Assay

This assay is a widely used method to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of Gli.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing binding sites for the Gli transcription factors. Activation of the Hh pathway leads to the expression of luciferase, which produces a measurable light signal. Inhibitors of the pathway will reduce this signal.

Protocol:

  • Cell Culture and Transfection:

    • Plate NIH/3T3 cells in a 96-well plate.

    • Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with a low-serum medium.

    • Add the this compound derivative or other inhibitors at various concentrations.

  • Pathway Activation:

    • Stimulate the Hedgehog pathway by adding a Smoothened agonist, such as SAG (Smoothened Agonist), to the wells (except for the negative control).

  • Luciferase Measurement:

    • After 24-48 hours of incubation, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luciferase activity.

Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visually confirms the inhibitor's ability to block the localization of Smoothened to the primary cilium.

Principle: Upon Hedgehog pathway activation, Smoothened moves into a specialized cellular organelle called the primary cilium. This translocation is a critical step in signal transduction. Inhibitors that target Smoothened can prevent this relocalization.

Protocol:

  • Cell Culture and Treatment:

    • Grow NIH/3T3 cells on coverslips until they form a confluent monolayer, which promotes the formation of primary cilia.

    • Induce ciliogenesis by serum starvation for 24 hours.

    • Treat the cells with the this compound derivative or other inhibitors for a specified period.

    • Stimulate the Hedgehog pathway with a Smoothened agonist (e.g., SAG) or a Hedgehog ligand (e.g., Shh).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against Smoothened and a primary antibody against a ciliary marker (e.g., acetylated α-tubulin).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Quantify the percentage of cells showing co-localization of Smoothened and the ciliary marker in the presence and absence of the inhibitor.

Visualizing the Molecular Interactions and Experimental Logic

To better understand the underlying biology and experimental design, the following diagrams have been generated using Graphviz.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition by this compound Hedgehog Ligand Hedgehog Ligand Ptch Ptch Inactive Hedgehog Ligand->Ptch Binds Smo Smoothened (Smo) Inactive Ptch->Smo Inhibits Smo_active Smoothened (Smo) Active Smo->Smo_active Translocates to Cilium (Activation) SUFU_Gli SUFU-Gli Complex Smo_active->SUFU_Gli Inhibits SUFU Gli_active Active Gli SUFU_Gli->Gli_active Releases Target_Genes Target Gene Expression Gli_active->Target_Genes Activates This compound This compound This compound->Smo Blocks Activation

Caption: The Hedgehog signaling pathway and the point of intervention by this compound.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_validation Experimental Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Hypothesis This compound inhibits the Hedgehog pathway by targeting Smoothened. Knockout Smoothened Knockout (Smo-/-) Cells Hypothesis->Knockout Rationale Reporter_Assay Gli-Luciferase Reporter Assay Hypothesis->Reporter_Assay Test Translocation_Assay Smo Ciliary Translocation Assay Hypothesis->Translocation_Assay Test Knockout->Reporter_Assay Confirms pathway dependence Alternatives Compare with alternative inhibitors (Vismodegib, Sonidegib, etc.) Reporter_Assay->Alternatives Quantitative Comparison (IC50) Conclusion Confirm Smoothened-dependent mechanism of action. Reporter_Assay->Conclusion Translocation_Assay->Alternatives Qualitative Comparison Translocation_Assay->Conclusion Alternatives->Conclusion

Caption: Experimental workflow for confirming the mechanism of action of this compound.

Conclusion and Future Directions

The potent, nanomolar activity of optimized this compound derivatives, coupled with their efficacy against some drug-resistant Smoothened mutants, positions them as highly promising candidates for further preclinical and clinical development. Future research should focus on comprehensive in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and head-to-head comparisons with approved and investigational Smoothened inhibitors to fully delineate their therapeutic potential in the treatment of Hedgehog-driven cancers.

References

Safety Operating Guide

Proper Disposal of 2-Methoxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-Methoxybenzamide must adhere to strict disposal procedures to ensure safety and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound waste, in line with established safety protocols.

Key Disposal and Safety Information

Proper handling and disposal of this compound require adherence to the guidelines outlined in the Safety Data Sheet (SDS). The following table summarizes the critical information for quick reference.

ParameterGuidelineSource
General Disposal Method Dispose of contents and container to an approved waste disposal plant.[1][2][3]Sigma-Aldrich, Fisher Scientific SDS
Waste Segregation Do not mix with other waste. Leave chemicals in their original containers.[1]Sigma-Aldrich SDS
Container Handling Handle uncleaned containers in the same manner as the product itself.[1]Sigma-Aldrich SDS
Spill Containment For spills, cover with an absorbent material (e.g., sand, vermiculite), collect the material into a designated hazardous waste container, and clean the area with soap and water.[4]Benchchem
Regulatory Compliance All disposal activities must be in accordance with national and local regulations.[1]Sigma-Aldrich SDS
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection when handling the substance and for disposal.[1][2]Sigma-Aldrich, Fisher Scientific SDS

Disposal Decision Workflow

The proper disposal of this compound follows a logical workflow to ensure that all safety and regulatory aspects are covered. This process includes identifying the waste, determining the appropriate containment, and ensuring proper labeling and final disposal.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type is_spill Is it a spill? spill_procedure Follow Spill Procedure: 1. Contain with absorbent material. 2. Collect into hazardous waste container. 3. Decontaminate area. is_spill->spill_procedure Yes is_empty_container Is it an empty container? is_spill->is_empty_container No package_waste Package in a compatible, sealed, and properly labeled hazardous waste container. spill_procedure->package_waste waste_type->is_spill rinse_container Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. is_empty_container->rinse_container Yes unused_product Unused Product or Contaminated Material is_empty_container->unused_product No dispose_rinsed_container Dispose of rinsed container according to institutional guidelines. rinse_container->dispose_rinsed_container end End: Proper Disposal Complete dispose_rinsed_container->end unused_product->package_waste store_waste Store in a designated, secure hazardous waste accumulation area. package_waste->store_waste contact_ehs Contact Environmental Health & Safety (EH&S) for pickup and disposal. store_waste->contact_ehs contact_ehs->end

Fig 1. Decision workflow for the proper disposal of this compound.

Experimental Protocols

No specific experimental protocols for waste characterization of this compound are provided in the reviewed safety data sheets. The standard procedure is to treat all this compound waste as hazardous and dispose of it through a licensed professional waste disposal service.[5] It is imperative to avoid discharging this compound into drains or the environment.[1][5] For specific institutional protocols, always consult your organization's Environmental Health & Safety (EH&S) department.[4]

References

Personal protective equipment for handling 2-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for 2-Methoxybenzamide.

Chemical Identity:

  • Name: this compound

  • Synonyms: o-Anisamide[1][2]

  • CAS Number: 2439-77-2[1]

  • Molecular Formula: C8H9NO2[2]

Hazard Summary:

This compound is classified as a hazardous chemical.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion may be harmful.[2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with side-shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Face ShieldRecommended when there is a potential for splashing.[4]
Skin and Body Protection Protective GlovesChemical-resistant gloves (e.g., nitrile, neoprene).[4][5] Thickness and material should be appropriate for the task duration.
Laboratory Coat/Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory Protection NIOSH-approved RespiratorRequired when engineering controls are insufficient to maintain airborne concentrations below established exposure limits or when dust is generated.[4][6] A particle filter is a recommended filter type.[1]

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is crucial for minimizing risks associated with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Ensure safety showers and eyewash stations are readily accessible.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly donned.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.[1][7]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • General Practices:

    • Avoid contact with eyes, skin, and clothing.[1][7]

    • Do not breathe dust or vapors.[1][4]

    • Wash hands thoroughly after handling.[1][8]

    • Do not eat, drink, or smoke in the laboratory area.[1][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][9]

  • Store in a locked-up area.[1][6]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation persists, call a physician.[1][7] Remove and wash contaminated clothing before reuse.[1][8]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1][7] Get medical attention if symptoms occur.[1][7]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1][7] Do NOT induce vomiting.[4] Call a poison control center or doctor/physician if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Unused this compound should be considered hazardous waste.

Disposal Procedures:

  • Chemical Waste:

    • Dispose of contents and container to an approved waste disposal plant.[1][7]

    • Do not dispose of down the drain or with general laboratory trash.

    • Contact a licensed professional waste disposal service to dispose of this material.[10]

  • Contaminated Materials:

    • All PPE and materials (e.g., weighing paper, pipette tips) that have come into contact with this compound should be collected in a designated, sealed, and labeled hazardous waste container.

  • Spill Cleanup:

    • In case of a spill, wear appropriate PPE.

    • Sweep up the solid material and place it into a suitable container for disposal.[1][7] Avoid generating dust.[1][7]

    • Clean the spill area thoroughly.

Safe_Handling_Workflow Workflow for Safe Handling and Disposal of this compound start Start: Handling this compound ppe 1. Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe handling 2. Handle in Ventilated Area (e.g., Fume Hood) ppe->handling storage 3. Store Properly - Tightly Closed Container - Cool, Dry, Well-Ventilated Area handling->storage After use end_use Experiment/Use Complete handling->end_use During use spill Spill Occurs handling->spill disposal_prep 4. Prepare for Disposal end_use->disposal_prep waste_disposal 5. Dispose of Chemical Waste - Approved Waste Disposal Plant disposal_prep->waste_disposal ppe_disposal 6. Dispose of Contaminated PPE - Designated Hazardous Waste Container disposal_prep->ppe_disposal end End waste_disposal->end ppe_disposal->end spill_response Spill Response: 1. Wear PPE 2. Contain and Collect Spill 3. Dispose as Hazardous Waste spill->spill_response Activate spill_response->disposal_prep After cleanup

Caption: Safe Handling and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.